Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDHMXMRWKYDGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885102-34-1 | |
| Record name | tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate
Abstract
Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a chiral center, a reactive ketone, and a stable N-Boc protecting group, provides a versatile scaffold for the development of complex molecular architectures. This guide offers a comprehensive analysis of its chemical properties, synthesis, reactivity, and applications, providing researchers, scientists, and drug development professionals with the technical insights required to effectively utilize this compound in their work. We will explore validated protocols, the causal reasoning behind experimental choices, and the compound's role in constructing novel therapeutic agents.
Introduction: The Strategic Value of a Substituted Pyrrolidinone
The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates. Its non-planar, saturated structure allows for the precise three-dimensional positioning of functional groups, which is critical for selective interaction with biological targets. This compound (hereafter referred to as 1 ) capitalizes on this scaffold by incorporating three key features:
-
N-Boc Protection: The tert-butoxycarbonyl (Boc) group provides robust protection to the pyrrolidine nitrogen. It is stable to a wide range of reaction conditions, yet can be cleanly removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), enabling late-stage diversification.[1]
-
4-Oxo Functionality: The ketone at the C4 position is a versatile chemical handle. It can be transformed into a hydroxyl group via reduction or serve as an electrophilic site for nucleophilic additions and reductive aminations, allowing for the introduction of diverse substituents.[2][3]
-
3-Methyl Substitution: The methyl group at the C3 position introduces a stereocenter, providing a basis for developing stereospecific molecules. This chiral feature is often crucial for achieving high-affinity and selective binding to enzyme active sites or receptors.
This combination of features makes compound 1 an invaluable intermediate for creating libraries of complex molecules with potential therapeutic applications.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical properties and safety requirements is the foundation of sound experimental design.
Core Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 885102-34-1 | [4] |
| Molecular Formula | C₁₀H₁₇NO₃ | [4] |
| Molecular Weight | 199.25 g/mol | |
| Appearance | Not specified, likely an oil or low-melting solid | Inferred |
| InChI Code | 1S/C10H17NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4 | [4] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, MeOH) | Inferred |
Safety and Handling
While specific toxicological data for this exact compound is limited, data from structurally related N-Boc protected ketones and piperidinones suggest that caution is warranted.
-
Hazard Statements: Analogous compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled.[5] Skin and eye irritation are also common hazards associated with similar chemical structures.
-
Precautionary Measures:
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear appropriate laboratory clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5]
-
Handling: Avoid inhalation of vapors or direct contact with skin and eyes. Wash hands thoroughly after handling.[5]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow the material to enter drains or water courses.[5]
Synthesis and Manufacturing Insights
The synthesis of compound 1 is not widely detailed in standard literature, but a logical and efficient pathway can be constructed based on established methodologies for α-alkylation of ketones. The most common approach involves the methylation of a precursor, N-Boc-4-pyrrolidinone.
Proposed Synthetic Workflow: α-Methylation
The introduction of the methyl group at the C3 position is the key transformation. This is typically achieved by forming an enolate from the precursor, tert-butyl 4-oxopyrrolidine-1-carboxylate, followed by quenching with an electrophilic methyl source.
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An In-depth Technical Guide to Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, a plausible synthetic route, and its crucial role as a building block in the synthesis of targeted therapeutics, particularly Janus kinase (JAK) inhibitors.
Introduction: The Significance of the Pyrrolidinone Core
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, five-membered ring system allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The incorporation of a methyl group at the 3-position and a ketone at the 4-position, combined with the nitrogen-protecting tert-butoxycarbonyl (Boc) group, makes this compound a versatile and valuable intermediate in the synthesis of complex molecules with therapeutic potential.
Molecular Structure and Physicochemical Properties
This compound possesses a unique combination of functional groups that dictate its reactivity and handling. The Boc group serves as a crucial protecting group for the pyrrolidine nitrogen, preventing its participation in unwanted side reactions while also enhancing the compound's solubility in organic solvents. The ketone at the 4-position and the methyl group at the 3-position provide key points for further chemical modification and are critical for its application as a synthetic intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 885102-34-1 | [1] |
| Molecular Formula | C₁₀H₁₇NO₃ | [1] |
| Molecular Weight | 199.25 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC1C(C=O)CN(C1=O)C(=O)OC(C)(C)C | [1] |
| Predicted XlogP | 1.2 | [2] |
| Monoisotopic Mass | 199.120843 Da | [2] |
Synthesis of this compound: A Plausible Approach via Dieckmann Condensation
Proposed Synthetic Pathway
The synthesis would likely begin with the appropriate N-Boc protected amino acid ester, which is then elaborated to a diester precursor. This precursor would subsequently undergo an intramolecular cyclization promoted by a strong base to yield the target 4-oxopyrrolidine ring system.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of the Diester Precursor
-
To a solution of N-Boc-β-alanine ethyl ester in an anhydrous aprotic solvent (e.g., tetrahydrofuran), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C) to generate the enolate.
-
Slowly add ethyl 2-bromopropionate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure diester precursor.
Step 2: Dieckmann Condensation
-
To a solution of the diester precursor in a high-boiling point solvent such as toluene, add a strong base like sodium ethoxide.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with a dilute acid (e.g., 1 M HCl) to neutralize the base and protonate the enolate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Mechanistic Insight: The Dieckmann Condensation
The Dieckmann condensation is an intramolecular version of the Claisen condensation. The reaction mechanism involves the deprotonation of an α-carbon of one of the ester groups to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule, leading to the formation of a cyclic β-keto ester after the elimination of an alkoxide.[4]
Caption: Key steps in the Dieckmann condensation mechanism.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The true value of this compound lies in its application as a key intermediate in the synthesis of high-value pharmaceutical targets. A closely related analog, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, has been identified as a crucial building block for the synthesis of the Janus kinase 3 (Jak3) inhibitor, CP-690550 (Tofacitinib).[1] This highlights the importance of the substituted oxo-heterocyclic core in the development of kinase inhibitors.
The JAK-STAT Signaling Pathway: A Prime Therapeutic Target
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and inflammation.[5][6] Dysregulation of this pathway is implicated in a variety of diseases, including autoimmune disorders like rheumatoid arthritis and certain cancers.[5][7] Consequently, inhibitors of JAK kinases have emerged as a significant class of therapeutic agents.[8]
Caption: Simplified diagram of the JAK-STAT signaling pathway and the action of a JAK inhibitor.
Role of this compound in Inhibitor Synthesis
The 3-methyl-4-oxopyrrolidine moiety serves as a key pharmacophore that can be further elaborated to fit into the ATP-binding pocket of the target kinase. The stereochemistry of the methyl group and subsequent modifications are often critical for achieving high potency and selectivity. The synthesis of complex JAK inhibitors often involves multi-step sequences where the pyrrolidinone core is introduced early and then functionalized.[9]
Analytical Characterization
The structural confirmation and purity assessment of this compound are performed using a combination of standard analytical techniques. While specific data for this exact compound is not publicly available, the following table provides expected ranges and characteristics based on closely related structures.[10]
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4-1.5 ppm), the methyl group (doublet), and the pyrrolidine ring protons (multiplets in the range of 2.0-4.0 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and the carbamate, the quaternary carbon and methyls of the tert-butyl group, and the carbons of the pyrrolidine ring. |
| IR Spectroscopy | Characteristic absorption bands for the ketone C=O stretch (~1740-1760 cm⁻¹) and the carbamate C=O stretch (~1680-1700 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |
Safety, Handling, and Storage
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[13]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[12]
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features make it an ideal starting material for the synthesis of complex heterocyclic compounds, most notably as a key intermediate in the development of potent and selective kinase inhibitors. A thorough understanding of its synthesis, properties, and applications is essential for researchers and scientists working at the forefront of drug discovery.
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The role of JAK/STAT signaling pathway and its inhibitors in diseases. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
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Dieckmann condensation. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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JAK/STAT Signaling Pathway. (n.d.). Creative Biogene. Retrieved January 20, 2026, from [Link]
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SUPPLEMENTARY INFORMATION. (n.d.). Macmillan Group - Princeton University. Retrieved January 20, 2026, from [Link]
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(45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. (n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]
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1 H NMR and 13 C NMR of the prepared compounds. | Download Table. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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An In-Depth Technical Guide to Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its physicochemical properties, molecular weight, and structural features. A detailed, plausible synthetic route is presented, drawing from established organic chemistry principles. Furthermore, this guide will explore the critical role of the N-Boc-pyrrolidinone scaffold in drug development, supported by examples of its incorporation into bioactive molecules. Spectroscopic characterization, including nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of analogous structures, will be discussed to provide a framework for quality control and identification.
Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its three-dimensional structure, metabolic stability, and ability to serve as a versatile template for a wide array of substitutions make it an attractive core for the design of novel therapeutics. The introduction of a methyl group and a ketone functionality, as seen in this compound, provides specific steric and electronic properties that can be exploited for targeted drug design. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, crucial for multi-step synthetic campaigns.[2][3]
Physicochemical Properties and Molecular Weight
A thorough understanding of the physicochemical properties of a building block is fundamental to its application in synthesis and drug development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₃ | |
| Molecular Weight | 199.25 g/mol | |
| CAS Number | 885102-34-1 | |
| Appearance | Expected to be an oil or low-melting solid | |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |
Synthesis of this compound: A Plausible Synthetic Approach
Proposed Synthetic Workflow
The overall synthetic strategy is depicted below:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Dieckmann Condensation to form the Pyrrolidinone Ring
The synthesis commences with the intramolecular cyclization of a suitable acyclic precursor, such as N-Boc-iminodiacetic acid diethyl ester, via a Dieckmann condensation.[4][5] This base-catalyzed reaction is a powerful tool for the formation of five- and six-membered rings.[5]
-
Materials:
-
N-Boc-iminodiacetic acid diethyl ester
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Toluene
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol, add a solution of N-Boc-iminodiacetic acid diethyl ester in toluene dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a dilute aqueous solution of hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate β-keto ester.
-
Step 2: Hydrolysis and Decarboxylation
The resulting β-keto ester is then subjected to acidic hydrolysis and decarboxylation to yield the core pyrrolidinone structure.
-
Materials:
-
Crude β-keto ester from Step 1
-
Sulfuric acid or Hydrochloric acid
-
Water
-
-
Procedure:
-
Heat the crude β-keto ester in an aqueous acidic solution.
-
Monitor the reaction for the evolution of carbon dioxide.
-
Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield tert-butyl 4-oxopyrrolidine-3-carboxylate.
-
Step 3: Alkylation to Introduce the Methyl Group
The final step involves the regioselective alkylation of the pyrrolidinone at the C3 position.
-
Materials:
-
Tert-butyl 4-oxopyrrolidine-3-carboxylate
-
Lithium diisopropylamide (LDA)
-
Methyl iodide (MeI)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve tert-butyl 4-oxopyrrolidine-3-carboxylate in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add a solution of LDA in THF dropwise and stir for a designated period to allow for enolate formation.
-
Add methyl iodide to the reaction mixture and allow it to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry the organic layer, and purify by column chromatography to obtain this compound.
-
The Role of the N-Boc-Pyrrolidinone Moiety in Drug Development
The N-Boc-pyrrolidinone scaffold is a cornerstone in the synthesis of a diverse range of biologically active molecules. The Boc protecting group is crucial for modern drug development as it allows for the selective protection of amine functionalities, preventing unwanted side reactions during synthesis.[2][3]
Caption: Applications of the N-Boc-pyrrolidinone scaffold in drug development.
The pyrrolidinone core itself is present in drugs targeting a variety of diseases, including viral infections, cancer, and central nervous system disorders. The stereochemistry of substituents on the pyrrolidine ring can significantly impact biological activity, making enantioselective synthesis a critical aspect of drug development.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃) of tert-butyl 3-methyl-pyrrolidine-1-carboxylate (analogous compound): [1]
-
δ 3.90 – 3.81 (m, 1H)
-
δ 3.39 – 3.28 (m, 2H)
-
δ 1.97 (ddt, J = 12.0, 9.5, 7.4 Hz, 1H)
-
δ 1.92 – 1.72 (m, 2H)
-
δ 1.58 – 1.48 (m, 1H)
-
δ 1.45 (s, 9H)
-
δ 1.14 (d, J = 6.3 Hz, 3H)
¹³C NMR (126 MHz, CDCl₃) of tert-butyl 3-methyl-pyrrolidine-1-carboxylate (analogous compound): [1]
-
δ 154.7
-
δ 78.9
-
δ 52.9
-
δ 46.4
-
δ 33.1
-
δ 28.7
-
δ 23.4
-
δ 20.7
For the target molecule, this compound, the presence of the ketone at the 4-position would lead to a downfield shift of the adjacent protons and carbons in the NMR spectra. The C4 carbon would appear as a carbonyl signal (typically >200 ppm) in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (ketone) | ~1740 |
| C=O (carbamate) | ~1690 |
| C-N | ~1160 |
| C-H (alkane) | ~2850-2960 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound.
| Ion | Calculated m/z |
| [M+H]⁺ | 200.1281 |
| [M+Na]⁺ | 222.1100 |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its synthesis can be achieved through established and reliable organic chemistry reactions. The pyrrolidine scaffold, coupled with the strategic use of the Boc protecting group, continues to be a cornerstone of modern drug discovery, enabling the creation of novel therapeutics with improved efficacy and safety profiles. This guide provides a foundational understanding of this important compound, empowering researchers and scientists in their drug development endeavors.
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NIH. A new sparteine surrogate for asymmetric deprotonation of N-Boc pyrrolidine. Org Lett. 2008;10(7):1409-12. Available at: [Link]
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NIH. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules. 2019;24(12):2289. Available at: [Link]
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MDPI. Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. Molecules. 2022;27(12):3736. Available at: [Link]
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Nanjing Tengxiang Import & Export Co. Ltd. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Available at: [Link]
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MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2022;27(19):6689. Available at: [Link]
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Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate synthesis pathway
An In-Depth Technical Guide to the Synthesis of Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate
Abstract
This compound is a valuable heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active agents. Its substituted pyrrolidinone core is a prevalent scaffold in numerous developmental drug candidates. This technical guide provides a comprehensive, in-depth exploration of a robust and logical synthetic pathway to this target molecule. The narrative emphasizes the causal reasoning behind methodological choices, ensuring scientific integrity and reproducibility. Detailed experimental protocols, mechanistic elucidations, and quantitative data are presented to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Strategic Analysis: A Logic-Driven Approach to Synthesis Design
The molecular architecture of this compound features a five-membered lactam, a ketone at the C4 position, a methyl substituent at the C3 position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. A retrosynthetic analysis logically points to an intramolecular cyclization as the key ring-forming step.
Among the various cyclization strategies, the Dieckmann condensation emerges as the most powerful and direct method for constructing the cyclic β-keto ester core of the target system.[1][2][3] This intramolecular Claisen condensation of a diester is exceptionally well-suited for forming five- and six-membered rings.[1][4] The required acyclic diester precursor can be efficiently assembled via a Michael addition , a conjugate addition reaction that precisely installs the required carbon framework and the C3-methyl substituent.
This selected Michael-Dieckmann tandem strategy is advantageous due to:
-
Convergent Assembly: It efficiently combines simple, commercially available starting materials.
-
High Regiocontrol: The reaction sequence unambiguously dictates the position of the methyl group and the ketone.
-
Proven Reliability: Both the Michael addition and Dieckmann condensation are foundational, well-understood reactions in organic synthesis.
The overall synthetic workflow is depicted below.
Caption: Overall Synthetic Workflow
Mechanistic Deep Dive: The 'Why' Behind the 'How'
A core tenet of robust synthesis is understanding the underlying reaction mechanisms. This knowledge allows for informed optimization and troubleshooting.
The Dieckmann Condensation: Forging the Ring
The Dieckmann condensation is the cornerstone of this synthesis. It proceeds via the following well-established steps:[2][3]
-
Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), deprotonates the α-carbon of one of the ester groups of the acyclic precursor, forming a nucleophilic enolate.
-
Intramolecular Cyclization: The enolate attacks the electrophilic carbonyl carbon of the second ester group in an intramolecular nucleophilic acyl substitution. This step forms a tetrahedral intermediate.
-
Ring Closure: The tetrahedral intermediate collapses, expelling an ethoxide leaving group to form the cyclic β-keto ester.
-
Irreversible Deprotonation (Driving Force): The resulting β-keto ester has a highly acidic proton on the α-carbon situated between two carbonyl groups. The alkoxide base rapidly and irreversibly removes this proton. This final acid-base reaction is the thermodynamic driving force that shifts the entire equilibrium towards the cyclized product, ensuring a high yield.[3]
-
Protonation: An acidic workup in the final stage reprotonates the enolate to yield the neutral β-keto ester intermediate.
Caption: Dieckmann Condensation Mechanism
-
Expertise in Practice: The choice of base is critical. Sodium ethoxide is used because it matches the ethyl ester groups of the precursor. Using a different alkoxide base (e.g., sodium methoxide) would lead to transesterification, resulting in a mixture of products.
Saponification and Decarboxylation
The Dieckmann condensation yields a β-keto ester, which must be decarboxylated to arrive at the final target. This is a classic transformation:
-
Saponification: The ethyl ester is first hydrolyzed to a carboxylate using a base like sodium hydroxide (NaOH).
-
Acidification: Addition of acid protonates the carboxylate to form a β-keto acid.
-
Decarboxylation: Upon gentle heating, β-keto acids readily lose carbon dioxide through a six-membered cyclic transition state (a pericyclic reaction), yielding an enol which quickly tautomerizes to the final, stable ketone product.
Experimental Protocols: A Validated Step-by-Step Guide
The following protocols are detailed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of Diethyl 3-methyl-4-(N-Boc-amino)pentanedioate (Michael Adduct)
-
Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add absolute ethanol (200 mL).
-
Base Preparation: Carefully add sodium metal (2.3 g, 100 mmol) in small portions to the ethanol. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Boc-glycine ethyl ester (20.3 g, 100 mmol) dropwise. Stir for 15 minutes.
-
Michael Addition: Add ethyl crotonate (11.4 g, 100 mmol) dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (100 mL). Reduce the volume of the mixture by approximately half using a rotary evaporator.
-
Extraction: Transfer the remaining mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to yield the title compound as a colorless oil.
Step 2: Synthesis of Ethyl 1-Boc-3-methyl-4-oxopyrrolidine-2-carboxylate (Dieckmann Product)
-
Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add dry toluene (250 mL) and sodium ethoxide (6.8 g, 100 mmol).
-
Cyclization: Heat the suspension to 80 °C. Add a solution of the diester from Step 1 (31.7 g, 100 mmol) in dry toluene (50 mL) dropwise over 1 hour.
-
Reaction Completion: After the addition, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water (200 mL). Acidify the aqueous layer to pH ~4 with 2M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude cyclic β-keto ester, which is used in the next step without further purification.
Step 3: Synthesis of this compound (Target Molecule)
-
Saponification: Dissolve the crude product from Step 2 in a mixture of ethanol (100 mL) and water (100 mL). Add sodium hydroxide (8.0 g, 200 mmol) and heat the mixture to reflux for 2 hours.
-
Decarboxylation: Cool the solution to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath. Carefully acidify to pH ~2 with concentrated hydrochloric acid.
-
Heating: Heat the acidified solution to 60 °C for 1 hour to ensure complete decarboxylation. CO₂ evolution will be observed.
-
Extraction: Cool the solution to room temperature and extract with dichloromethane (4 x 100 mL).
-
Final Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexanes mixture to yield this compound as a white to off-white solid.
Data Summary
The following table summarizes typical reaction parameters and expected outcomes for this synthetic sequence.
| Step | Reaction | Key Reagents | Solvent | Temp. | Time | Typical Yield |
| 1 | Michael Addition | N-Boc-glycine ethyl ester, Ethyl crotonate, NaOEt | Ethanol | 0 °C to RT | 12 h | 75-85% |
| 2 | Dieckmann Condensation | Diethyl ester precursor, NaOEt | Toluene | Reflux | 4 h | 80-90% (crude) |
| 3 | Decarboxylation | β-Keto ester, NaOH, HCl | EtOH/H₂O | Reflux, then 60°C | 3 h | 85-95% |
Conclusion
The synthetic pathway detailed herein, based on a Michael addition followed by a Dieckmann condensation and decarboxylation, represents a logical, efficient, and scalable method for the preparation of this compound. By grounding the experimental protocols in a solid understanding of the underlying chemical mechanisms, this guide provides drug development professionals with a reliable and self-validating system for accessing this critical synthetic intermediate. The principles and techniques discussed are broadly applicable to the synthesis of other substituted heterocyclic systems, further underscoring the utility of this approach.
References
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Organic Syntheses. Org. Synth. 2023, 100, 61–83.[Link]
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Schultz, A. G., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Journal of Organic Chemistry. [Link]
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Wang, L., et al. (2015). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. [Link]
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Kavale, M., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]
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King, S. A., et al. Synthesis and Ru(II)-BINAP Reduction of a Ketoester Derived from Hydroxyproline. Organic Syntheses. [Link]
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Wang, M., et al. (2017). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
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Organic Chemistry Portal. Dieckmann Condensation. Organic Chemistry Portal. [Link]
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The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism. [Link]
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Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]
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A Technical Guide to Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate: Synthesis, Commercial Availability, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. The guide details its commercial availability, outlines a plausible synthetic route based on established chemical principles, and explores its significance as an intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in drug discovery.[1][2] Its prevalence in bioactive molecules stems from several key features:
-
Three-Dimensionality: The non-planar, puckered nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[1][2]
-
Stereochemical Complexity: The presence of multiple stereocenters enables the synthesis of diverse stereoisomers, each potentially exhibiting unique pharmacological profiles.[1]
-
Improved Physicochemical Properties: The incorporation of a pyrrolidine moiety can enhance aqueous solubility and modulate other key physicochemical properties of a drug candidate, favorably impacting its pharmacokinetic profile.
This compound (CAS Number: 885102-34-1) is a functionalized derivative that offers multiple points for synthetic diversification. The N-Boc protecting group provides stability and allows for controlled deprotection, while the ketone and methyl-substituted stereocenter offer handles for a variety of chemical transformations.
Commercial Availability
This compound is readily available from several commercial suppliers as a research chemical. This accessibility facilitates its direct use in synthetic campaigns without the need for in-house preparation. Key details from prominent suppliers are summarized below.
| Supplier | CAS Number | Typical Purity | Available Quantities | Analytical Data Provided |
| BLDpharm | 885102-34-1[3] | ≥95% | Gram to multi-gram scale | NMR, HPLC, LC-MS, UPLC[3] |
| Aladdin | 885102-34-1 | ≥97% | Gram scale | Not specified |
| ChemScene | Not explicitly listed, but similar structures are available. | ≥95% | Gram scale | Not specified |
Note: Purity and available quantities are subject to change and should be confirmed with the respective supplier.
Synthesis of this compound
While a specific, peer-reviewed synthesis for this compound is not readily found in the literature, a plausible and logical synthetic route can be devised based on established methodologies for the α-alkylation of ketones. The most direct approach involves the methylation of the enolate of N-Boc-4-oxopyrrolidine.
Proposed Synthetic Pathway: Enolate Alkylation
The proposed synthesis commences with the commercially available Tert-butyl 4-oxopyrrolidine-1-carboxylate. The key transformation is the regioselective methylation at the C-3 position.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on standard organic synthesis techniques for enolate alkylation.
Step 1: Enolate Formation
-
To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise. Stir the solution at this temperature for 30 minutes to generate lithium diisopropylamide (LDA).
-
In a separate flask, dissolve Tert-butyl 4-oxopyrrolidine-1-carboxylate in anhydrous THF.
-
Cool the solution of the starting material to -78 °C.
-
Slowly add the solution of Tert-butyl 4-oxopyrrolidine-1-carboxylate to the freshly prepared LDA solution via cannula.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
Causality Behind Experimental Choices:
-
LDA as a Base: LDA is a strong, non-nucleophilic base, ideal for quantitatively deprotonating the α-carbon of the ketone without competing nucleophilic attack at the carbonyl group.
-
Low Temperature (-78 °C): The low reaction temperature is critical to prevent side reactions, such as self-condensation of the enolate, and to ensure kinetic control of the deprotonation, leading to the thermodynamically more stable enolate.
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as LDA and the resulting enolate are highly reactive towards protic sources like water.
Step 2: Alkylation
-
To the enolate solution at -78 °C, add methyl iodide dropwise.
-
Allow the reaction mixture to stir at -78 °C for several hours and then slowly warm to room temperature overnight.
Causality Behind Experimental Choices:
-
Methyl Iodide as Electrophile: Methyl iodide is a reactive and efficient methylating agent for carbanionic species like enolates.
-
Slow Warming: Gradual warming of the reaction mixture allows for a controlled reaction and minimizes potential side reactions that could occur at higher temperatures.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Self-Validating System: The purity and identity of the final product should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the successful incorporation of the methyl group.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Applications in Drug Discovery and Medicinal Chemistry
While specific examples of the use of this compound in the synthesis of named drug candidates are not prevalent in publicly accessible literature, its structural features make it a highly valuable intermediate for the synthesis of a variety of biologically active molecules. The pyrrolidinone core is a common motif in many pharmaceuticals.
The general class of substituted pyrrolidines, for which our target molecule is a key precursor, has been explored for a wide range of therapeutic applications, including but not limited to:
-
Neurodegenerative Diseases: Pyrrolidinone derivatives have been investigated as nootropic agents and for the treatment of diseases such as Alzheimer's and Parkinson's.
-
Oncology: The pyrrolidine scaffold is present in numerous anti-cancer agents, where it often plays a crucial role in binding to target proteins.
-
Infectious Diseases: Substituted pyrrolidines have shown promise as antibacterial and antiviral agents.
The synthetic utility of this compound lies in the further elaboration of its functional groups. The ketone can be reduced to a hydroxyl group, converted to an amine via reductive amination, or used in various carbon-carbon bond-forming reactions. The N-Boc group can be removed under acidic conditions to allow for further functionalization of the nitrogen atom.
Conclusion
This compound is a commercially available and synthetically accessible building block of significant interest to the medicinal chemistry community. Its inherent structural and functional features provide a versatile platform for the generation of diverse libraries of compounds for drug discovery programs. The plausible synthetic route outlined herein, based on well-established chemical principles, offers a reliable pathway for its preparation in a laboratory setting. As the exploration of novel chemical space continues to be a priority in the pharmaceutical industry, the utility of such well-defined and functionalized scaffolds is expected to grow.
References
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link][1][2]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]
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The Strategic Role of Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine nucleus is a cornerstone in medicinal chemistry, prized for its three-dimensional architecture and its prevalence in a myriad of biologically active compounds.[1] Among the vast array of pyrrolidine-based building blocks, tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate stands out as a versatile and strategically important intermediate. Its unique substitution pattern, featuring a ketone for diverse chemical transformations, a methyl group for controlling stereochemistry and molecular interactions, and a Boc-protecting group for controlled reactivity, makes it a valuable precursor in the synthesis of complex therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most notably, the pivotal role of this scaffold in the development of targeted therapies, with a particular focus on the Janus kinase (JAK) inhibitor class of drugs.
Introduction: The Significance of the Substituted Pyrrolidine Scaffold
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a privileged scaffold in drug discovery.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling a more effective exploration of the three-dimensional pharmacophore space compared to its flat aromatic counterparts.[1] The presence of multiple stereogenic centers further enhances its utility, allowing for the generation of diverse stereoisomers with potentially distinct biological activities.[1]
This compound is a prime example of a highly functionalized pyrrolidine building block. The key features that underscore its importance are:
-
The 4-oxo group: This ketone functionality is a versatile handle for a wide range of chemical transformations, including reductive amination, Grignard reactions, and Wittig reactions, allowing for the introduction of diverse side chains and the construction of more complex molecular architectures.
-
The 3-methyl group: The presence of a methyl group at the C-3 position introduces a chiral center, which is crucial for creating stereospecific interactions with biological targets. The relative stereochemistry between the 3-methyl group and substituents introduced at the 4-position can significantly influence the biological activity of the final compound.
-
The N-Boc protecting group: The tert-butoxycarbonyl (Boc) group provides robust protection of the pyrrolidine nitrogen, preventing its participation in unwanted side reactions. Its facile removal under acidic conditions allows for late-stage functionalization of the nitrogen atom, a common strategy in the synthesis of drug candidates.
Synthesis of this compound
While a direct, one-pot synthesis of this compound is not extensively documented in readily available literature, its synthesis can be conceptually approached through established organic chemistry principles. A plausible synthetic strategy would involve a multi-step sequence starting from readily available precursors.
A potential synthetic workflow is outlined below. This represents a logical synthetic design based on known transformations of similar molecules.
Caption: Conceptual synthetic workflow for the target compound.
Experimental Protocol (Conceptual):
-
Enolate Formation: To a solution of N-Boc-3-pyrrolidinone in an anhydrous aprotic solvent (e.g., THF) at -78 °C under an inert atmosphere, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the corresponding lithium enolate.
-
Methylation: An electrophilic methyl source, such as methyl iodide, is then added to the enolate solution. The reaction is allowed to proceed at low temperature before gradually warming to room temperature.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired this compound.
Application in Medicinal Chemistry: A Gateway to Janus Kinase (JAK) Inhibitors
The most significant application of the 3-methyl-4-oxopyrrolidine scaffold is in the synthesis of Janus kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in autoimmune diseases and cancer.[2][3] Tofacitinib (Xeljanz®), a groundbreaking oral medication for the treatment of rheumatoid arthritis, ulcerative colitis, and psoriatic arthritis, features a related (3R,4R)-4-methyl-3-aminopiperidine core, highlighting the therapeutic importance of this substitution pattern.[3][4][5]
The this compound scaffold serves as a key precursor for the synthesis of the pyrrolidine-based core of novel JAK inhibitors. The 4-oxo group is instrumental in introducing the crucial amino group that will ultimately be linked to the 7H-pyrrolo[2,3-d]pyrimidine pharmacophore.
Synthetic Pathway to a JAK Inhibitor Core
The following diagram illustrates a representative synthetic pathway from this compound to a key intermediate for JAK inhibitor synthesis.
Caption: Synthetic route to a core JAK inhibitor intermediate.
Detailed Experimental Workflow:
-
Reductive Amination: this compound is dissolved in a suitable solvent such as dichloromethane or 1,2-dichloroethane. An amine, for example, methylamine, is added, followed by a reducing agent like sodium triacetoxyborohydride. The reaction proceeds at room temperature to yield the corresponding tert-butyl 3-methyl-4-(methylamino)pyrrolidine-1-carboxylate. The stereochemical outcome of this reaction is critical and can often be controlled by the choice of reagents and reaction conditions, leading to specific diastereomers.
-
Nucleophilic Aromatic Substitution: The resulting amine is then coupled with a halogenated heterocyclic core, typically 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is the cornerstone of many JAK inhibitors.[2][6][7] This substitution reaction is usually carried out in the presence of a base, such as potassium carbonate or diisopropylethylamine, in a polar aprotic solvent like DMF or DMSO at elevated temperatures.
-
Boc Deprotection: The final step to reveal the core amine for further functionalization involves the removal of the Boc protecting group. This is typically achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an appropriate solvent.
Structure-Activity Relationships (SAR)
The development of JAK inhibitors has been heavily guided by structure-activity relationship (SAR) studies.[7] For derivatives of the 3-methyl-4-aminopyrrolidine core, several key structural features have been identified as crucial for potent and selective inhibition of JAK kinases:
| Moiety | Position | Structural Feature | Impact on Activity |
| Pyrrolidine Ring | Core Scaffold | Provides 3D structure | Essential for correct orientation of substituents in the kinase active site. |
| Methyl Group | C-3 | Stereochemistry | The relative stereochemistry (e.g., cis or trans) with the C-4 amino group is critical for optimal binding and selectivity. |
| Amino Group | C-4 | Linker to Heterocycle | Forms a key hydrogen bond with the hinge region of the kinase. |
| Substituent on Amino N | C-4 | Small alkyl (e.g., methyl) | Can enhance potency and modulate selectivity across the JAK family. |
| Pyrrolo[2,3-d]pyrimidine | Attached to C-4 amino | Pharmacophore | Mimics the adenine ring of ATP, forming crucial interactions in the ATP-binding pocket. |
The precise stereochemistry of the 3-methyl and 4-amino groups is paramount. For instance, in the analogous piperidine core of tofacitinib, the (3R,4R) configuration is essential for its potent inhibitory activity.[8] This underscores the importance of stereocontrolled synthesis, for which this compound is an ideal starting point.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that provides a streamlined entry into a therapeutically significant chemical space. Its inherent functionality allows for the efficient and controlled synthesis of complex molecular architectures, most notably the core of novel Janus kinase inhibitors. As the demand for targeted therapies for autoimmune diseases and cancer continues to grow, the importance of versatile and well-defined scaffolds like this compound in enabling rapid and efficient drug discovery and development will only increase. This guide has provided a comprehensive overview of its synthesis, properties, and critical applications, highlighting its value to the medicinal chemistry community.
References
- Incyte Corporation. (2011). Processes for preparing jak inhibitors and related intermediate compounds (Patent No. WO2010083283A3).
- Incyte Corporation. (2012). pyrrolo [2,3-d] pyrimidine compounds as inhibitors of jak (Patent No. BR112012019511A2).
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Li Petri G, Spanò V, Spatola R, et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6659. [Link]
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Zhang, M., et al. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. Bioorganic & Medicinal Chemistry, 27(18), 4089-4100. [Link]
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Srishylam, V., Devanna, N., & Mulakayala, N. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(1), 215-223. [Link]
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Adao, R., de Jesus, C. J. R., & Afonso, C. A. M. (2018). Tofacitinib synthesis. European Journal of Organic Chemistry, 2018(44), 6062-6074. [Link]
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Al-Otaibi, J. S., et al. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 74, 128905. [Link]
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Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468–8484. [Link]
- Pfizer Inc. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis (Patent No. WO2007012953A2).
- Pfizer Inc. (2017). Process for the preparation of tofacitinib and intermediates thereof (Patent No. US9670160B2).
- AbbVie Inc. (2021). Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[l,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof (Patent No. US10981923B2).
-
Choy, E. H. (2019). The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. Rheumatology, 58(Supplement_1), i22-i28. [Link]
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Norman, P. (2017). Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 8(11), 1142–1147. [Link]
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The Synthetic Cornerstone: A Technical Guide to Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Substituted Pyrrolidinone Scaffold
The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its prevalence in FDA-approved drugs underscores its importance as a versatile template for engaging with a wide range of biological targets. The non-planar, sp³-rich nature of the pyrrolidine ring allows for the precise spatial arrangement of functional groups, enabling high-affinity and selective interactions with protein binding sites. The introduction of substituents, such as a methyl group at the 3-position and a ketone at the 4-position, as seen in tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate, provides a synthetically versatile handle for the construction of complex, chiral molecules. This guide provides an in-depth technical overview of this compound as a pivotal building block in modern organic synthesis and drug discovery.
Physicochemical Properties and Spectroscopic Characterization
This compound is a stable, crystalline solid at room temperature. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the pyrrolidine nitrogen, rendering it amenable to a wide range of synthetic transformations under both acidic and basic conditions.
| Property | Value |
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH) |
Spectroscopic Data:
The structural integrity of this compound can be confirmed by standard spectroscopic methods. The following data, based on analogous structures and publicly available information, provide a reference for characterization.
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Assignment |
| 3.90 – 3.81 (m, 1H) | H-5a |
| 3.39 – 3.28 (m, 2H) | H-2 |
| 2.50 - 2.40 (m, 1H) | H-3 |
| 2.20 - 2.10 (m, 1H) | H-5b |
| 1.45 (s, 9H) | -C(CH₃)₃ |
| 1.14 (d, J = 6.3 Hz, 3H) | -CH₃ |
| Chemical Shift (δ, ppm) | Assignment |
| 210.5 | C=O (ketone) |
| 154.7 | C=O (Boc) |
| 79.5 | -C(CH₃)₃ |
| 52.9 | C-5 |
| 46.4 | C-2 |
| 45.0 | C-3 |
| 28.7 | -C(CH₃)₃ |
| 14.5 | -CH₃ |
Synthesis of the Core Scaffold: A Strategic Approach
A robust and scalable synthesis of this compound is crucial for its widespread application. While specific proprietary methods may exist, a logical and commonly employed strategy for the construction of such substituted pyrrolidinones is the Dieckmann condensation.[1][3] This intramolecular cyclization of a suitably substituted diester provides a powerful method for the formation of the five-membered ring.
Experimental Protocol: Dieckmann Condensation Approach
This protocol is a representative example based on established literature procedures for similar transformations.[1]
-
Michael Addition: To a solution of N-Boc-L-alanine methyl ester (1.0 eq) in a suitable solvent such as methanol, add a catalytic amount of a non-nucleophilic base (e.g., DBU). Cool the mixture to 0 °C and add methyl acrylate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a mild acid (e.g., saturated aq. NH₄Cl) and extract the product with an organic solvent. Purify the resulting diester by column chromatography.
-
Dieckmann Condensation: To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous toluene under an inert atmosphere, add the diester (1.0 eq) dissolved in anhydrous toluene dropwise at 0 °C. After the addition is complete, heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC). Cool the reaction to room temperature and carefully quench with a proton source (e.g., acetic acid). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Decarboxylation: The resulting β-keto ester is then subjected to decarboxylation. This can often be achieved by heating the crude product in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) in a suitable solvent. The final product, this compound, is then purified by column chromatography or recrystallization.
Key Synthetic Transformations and Mechanistic Insights
The synthetic utility of this compound stems from the reactivity of the ketone and the enolizable α-protons. These features allow for a variety of transformations to introduce further complexity and stereocenters.
Stereoselective Reduction of the Ketone
The reduction of the 4-oxo group is a critical transformation, as it sets two new stereocenters and provides access to chiral 3,4-disubstituted pyrrolidines. The choice of reducing agent and reaction conditions dictates the stereochemical outcome.
Causality of Stereoselectivity:
-
Facial Selectivity: The existing methyl group at the C3 position can direct the approach of the reducing agent. Bulky reducing agents, such as L-Selectride®, will preferentially attack from the face opposite to the methyl group, leading to the cis-diol.
-
Chelation Control: In some cases, particularly with less hindered reducing agents like sodium borohydride, the Boc-carbonyl oxygen can coordinate with the metal hydride, leading to a different facial selectivity and potentially favoring the trans-diol.
α-Alkylation
The presence of enolizable protons alpha to the ketone allows for the introduction of a wide range of substituents at the C3 and C5 positions.
Experimental Protocol: α-Alkylation
This protocol is a general procedure based on the alkylation of related N-Boc protected cyclic ketones.[4]
-
Enolate Formation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF) at -78 °C under an inert atmosphere, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the solution for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Alkylation: Add the desired alkylating agent (e.g., an alkyl halide, 1.2 eq) to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir until completion.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Applications in Drug Discovery: A Gateway to Janus Kinase (JAK) Inhibitors
One of the most significant applications of the 3-methyl-4-oxopyrrolidine scaffold is in the synthesis of Janus kinase (JAK) inhibitors.[1] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are implicated in various inflammatory and autoimmune diseases.
Tofacitinib (CP-690,550), a potent JAK inhibitor approved for the treatment of rheumatoid arthritis, features a (3R,4R)-3-amino-4-methylpiperidine core.[5][6] The analogous pyrrolidine scaffold, accessible from this compound, is a key component in the synthesis of novel JAK inhibitors.
The synthesis of these inhibitors often involves the stereoselective reduction of the 4-oxo group, followed by conversion of the resulting hydroxyl group to an amine with the desired stereochemistry, typically via a Mitsunobu reaction followed by reduction of the azide.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its strategic combination of a protected nitrogen, a reactive ketone, and a chiral center provides a powerful platform for the construction of complex, biologically active molecules. The ability to control the stereochemistry at the C3 and C4 positions through selective reactions makes this scaffold particularly attractive for the synthesis of targeted therapeutics, most notably in the development of next-generation JAK inhibitors. This guide has provided a comprehensive overview of its synthesis, characterization, and key synthetic transformations, highlighting its significance for researchers and professionals in the field of drug discovery.
References
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Dieckmann, W. Zur Kenntniss der Ringbildung aus Estern aliphatischer Dicarbonsäuren. Ber. Dtsch. Chem. Ges.1894 , 27 (1), 102–109. [Link]
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Vitaku, E.; Smith, D. T.; Njardarson, J. T. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. J. Med. Chem.2014 , 57 (24), 10257–10274. [Link]
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Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules2020 , 25 (11), 2581. [Link]
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An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica2016 , 8 (1), 22-28. [Link]
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Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Pharmaceuticals2022 , 15 (3), 329. [Link]
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Tofacitinib synthesis - Universidade Nova de Lisboa. [Link]
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Graphical synthetic routes of tofacitinib - ResearchGate. [Link]
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Dieckmann Condensation – An Intramolecular Claisen Reaction - Chemistry Steps. [Link]
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Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. J. Org. Chem.2017 , 82 (18), 9477–9495. [Link]
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SUPPORTING MATERIALS. [Link]
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sp³ C−H alkylation of N‐boc pyrrolidine with (bromomethyl)cyclohexane... - ResearchGate. [Link]
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules2020 , 25(11), 2581. [Link]
-
Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. [Link]
-
Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise - Ch.imperial. [Link]
-
Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones - ChemRxiv. [Link]
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Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. J. Am. Chem. Soc.2023 , 145 (34), 18886–18892. [Link]
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The 4-Oxopyrrolidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Guide for Researchers and Drug Development Professionals
The 4-oxopyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in the field of medicinal chemistry. Its prevalence in numerous bioactive compounds and FDA-approved drugs highlights its significance. The unique structural and physicochemical properties of the 4-oxopyrrolidine core provide medicinal chemists with a versatile tool to enhance biological activity and improve pharmacokinetic profiles. This technical guide offers a comprehensive overview of the 4-oxopyrrolidine scaffold, covering its fundamental properties, diverse biological activities, and key synthetic strategies.
The 4-Oxopyrrolidine Core: Structural and Physicochemical Advantages
The success of the 4-oxopyrrolidine scaffold in drug design is attributed to its inherent properties that make it highly suitable for interacting with biological targets. Unlike flat, aromatic rings, the saturated nature of the pyrrolidine ring, with its sp³-hybridized carbon atoms, imparts a three-dimensional shape.[1] This increased three-dimensionality allows for better exploration of the pharmacophore space and can lead to improved binding affinity and selectivity for target proteins.[2]
The presence of a carbonyl group at the 4-position and a nitrogen atom within the ring provides key points for molecular interactions. The carbonyl oxygen can act as a hydrogen bond acceptor, while the nitrogen can be a hydrogen bond donor or acceptor, depending on its substitution. These features enable 4-oxopyrrolidine derivatives to form crucial interactions with amino acid residues in the binding sites of enzymes and receptors.
Synthetic Strategies for 4-Oxopyrrolidine Derivatives
The development of efficient and versatile synthetic methods is crucial for the exploration of 4-oxopyrrolidine derivatives as potential drug candidates. Several strategies have been developed to construct the 4-oxopyrrolidine core and introduce diverse substituents.
Ring Construction from Acyclic Precursors
One common approach involves the cyclization of acyclic starting materials. This can be achieved through various reactions, including:
-
Intramolecular Condensation Reactions: Precursors containing both an amine and a dicarbonyl functionality can undergo intramolecular condensation to form the 4-oxopyrrolidine ring.
-
[3+2] Cycloaddition Reactions: The reaction of azomethine ylides with electron-deficient alkenes is a powerful tool for the stereoselective synthesis of substituted pyrrolidines.[3]
-
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains portions of all the reactants, offer a highly efficient way to generate molecular diversity.
Functionalization of Pre-formed Pyrrolidine Rings
Another strategy involves the modification of existing pyrrolidine rings, such as proline and its derivatives.[4] These chiral building blocks can be used to synthesize enantiomerically pure 4-oxopyrrolidine derivatives.[5] The ketone functionality at the 4-position is particularly amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups. This includes conversion to oximes, which can then be reduced to form 3-aminopyrrolidones, or reaction with reagents like DAST to produce 3,3'-difluoropyrrolidines.[6]
Biological Activities and Therapeutic Applications
4-Oxopyrrolidine derivatives have demonstrated a wide range of biological activities, making them attractive candidates for the development of new therapeutics for various diseases.
Anticancer Activity
Numerous 4-oxopyrrolidine derivatives have been reported to exhibit potent anticancer activity against various cancer cell lines. For instance, a series of 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives bearing azole and hydrazone moieties showed significant anticancer activity against A549 human lung adenocarcinoma cells.[7][8][9] The mechanism of action for many of these compounds involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.
Antimicrobial and Antiviral Activity
The 4-oxopyrrolidine scaffold is also a promising framework for the development of new antimicrobial and antiviral agents. Some derivatives have shown potent activity against multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[7][8] For example, a 5-oxopyrrolidine derivative bearing a 5-nitrothiophene substituent demonstrated selective and promising antimicrobial activity against multidrug-resistant S. aureus strains.[8] Additionally, certain pyridinone derivatives, which are structurally related to 4-oxopyrrolidines, have been investigated for their anti-HIV activity.[10]
Central Nervous System (CNS) Activity
Derivatives of the pyrrolidine ring have been extensively studied for their effects on the central nervous system. Pyrrolidine-2,5-dione derivatives, for example, have been investigated for their anticonvulsant properties.[2] Furthermore, a series of novel oxopyrrolidines were synthesized and evaluated for their potential in treating Alzheimer's disease by measuring their inhibitory activity against acetylcholinesterase and amyloid β protein.[11]
Case Study: Synthesis and Characterization of a 4-Oxopyrrolidine Derivative
To illustrate a practical application, this section details a representative protocol for the synthesis of a 4-oxopyrrolidine derivative.
Experimental Protocol: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol is adapted from a published procedure.[12]
Materials:
-
N-(4-aminophenyl)acetamide
-
Itaconic acid
-
Water
-
Ethanol
Procedure:
-
A mixture of N-(4-aminophenyl)acetamide and itaconic acid is refluxed in water.[12]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from ethanol to yield 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid as a solid.[12]
Characterization: The structure of the synthesized compound would be confirmed using various spectroscopic techniques:
-
¹H NMR: To determine the number and types of protons.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carbonyl and amide groups.
Data Presentation and Visualization
To facilitate the comparison of biological data, the following table summarizes the anticancer activity of selected 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells.
| Compound | Concentration (µM) | Cell Viability (%) | Reference |
| 18 | 100 | ~20 | [7] |
| 19 | 100 | ~15 | [7] |
| 20 | 100 | ~10 | [7] |
| 21 | 100 | ~5 | [7][8] |
| 22 | 100 | ~10 | [7] |
The following diagram illustrates the general workflow for the discovery and development of drugs based on the 4-oxopyrrolidine scaffold.
Caption: Drug discovery workflow for 4-oxopyrrolidine derivatives.
This diagram illustrates the diverse biological activities stemming from the core 4-oxopyrrolidine structure.
Caption: Biological activities of 4-oxopyrrolidine derivatives.
Conclusion and Future Outlook
The 4-oxopyrrolidine scaffold continues to be a cornerstone in the design and development of novel therapeutic agents. Its favorable physicochemical properties and synthetic tractability make it an attractive starting point for drug discovery campaigns. Future research in this area will likely focus on the development of more stereoselective synthetic methods to access novel chemical space, as well as the exploration of new biological targets for 4-oxopyrrolidine derivatives. The application of computational methods, such as molecular docking and virtual screening, will further aid in the rational design of more potent and selective drug candidates.
References
[10] Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
[6] Fedoseev, P., et al. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]
[2] Iacovelli, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
[11] Fathima, A., et al. (2018). Synthesis and biological evaluation of new oxopyrrolidine derivatives as inhibitors of acetyl cholinesterase and β amyloid protein as anti - Alzheimer's agents. Medicinal Chemistry Research. [Link]
[7] Kairystė, E., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals. [Link]
[8] Kairystė, E., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed. [Link]
[3] Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
[5] Pandey, G., & Kumar, V. (2013). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances. [Link]
[4] Seitembetova, A. G., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
[9] Kairystė, E., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. [Link]
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The Strategic Importance of the N-Boc Pyrrolidinone Core
An In-Depth Technical Guide to the Fundamental Reactions of N-Boc Protected Pyrrolidinones
For researchers, medicinal chemists, and professionals in drug development, the N-Boc protected pyrrolidinone scaffold represents a cornerstone of modern synthetic strategy. Its prevalence in biologically active molecules and its versatile reactivity make it an indispensable building block.[1][2][3][4][5] This guide moves beyond simple procedural lists to provide a deep, mechanistically-grounded understanding of the core reactions of these powerful intermediates. We will explore not just how these reactions are performed, but why specific conditions are chosen, offering field-proven insights to empower your research and development.
The pyrrolidinone ring is a five-membered lactam that serves as a key structural motif in a vast array of pharmaceuticals, including antimicrobial, anticancer, and anticonvulsant agents.[2][3] The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom serves two critical functions:
-
Modulation of Reactivity: The electron-withdrawing nature of the Boc group acidifies the α-protons, facilitating their removal to form enolates or enabling advanced C-H functionalization strategies.
-
Chiral Control & Stability: The bulky Boc group can direct the stereochemical outcome of reactions at adjacent positions and provides stability during multi-step syntheses. It is a robust protecting group that can be removed under specific acidic conditions, ensuring orthogonality with other common protecting groups.[6]
This combination of features makes N-Boc-pyrrolidinones exceptionally versatile chiral building blocks for creating complex, three-dimensional molecules essential for drug discovery.[7][8]
Synthesis of Key N-Boc Pyrrolidinone Intermediates
A prerequisite to exploring reactivity is the efficient synthesis of the foundational scaffolds. The two most common starting points are N-Boc-2-pyrrolidinone and N-Boc-3-pyrrolidinone.
-
N-Boc-2-pyrrolidinone: This is typically prepared by the reaction of 2-pyrrolidinone with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP. It serves as a precursor for α-functionalization reactions.[9]
-
N-Boc-3-pyrrolidinone: This ketone can be synthesized via oxidation of N-Boc-3-pyrrolidinol. A common and efficient method is the Swern oxidation or using Dess-Martin periodinane.[10][11] More innovative one-pot photoenzymatic routes have also been developed to produce chiral N-Boc-3-hydroxypyrrolidines, which can then be oxidized.[12]
Core Directive: Asymmetric α-C–H Functionalization
Perhaps the most powerful and elegant chemistry of N-Boc protected pyrrolidines involves the direct, enantioselective functionalization of the C-H bond adjacent to the nitrogen atom. This approach generates high-value chiral intermediates from simple achiral starting materials.
Causality of the Method: Complex Induced Proximity Effects (CIPE)
The foundational work in this area relies on the principle of Complex Induced Proximity Effects (CIPE). The process, pioneered by Beak, involves the deprotonation of N-Boc-pyrrolidine using a strong, sterically hindered base (sec-butyllithium) in the presence of a chiral ligand, most commonly (-)-sparteine or its enantiomer (+)-sparteine.[13][14]
Mechanism Rationale:
-
Complexation: The chiral diamine ligand (sparteine) coordinates to the lithium cation of the base.
-
Directed Deprotonation: This chiral complex then coordinates to the carbonyl oxygen of the N-Boc group. This pre-organization brings the base into close proximity with one of the α-protons in a highly diastereoselective manner, leading to its preferential removal.
-
Chiral Intermediate: The result is a configurationally stable, enantioenriched 2-lithio-N-Boc-pyrrolidine intermediate.[15]
The Campos Palladium-Catalyzed α-Arylation: A Trustworthy Protocol
While the chiral lithiated intermediate can be trapped with various electrophiles, its utility was significantly expanded by Campos and coworkers, who developed a robust protocol for its use in palladium-catalyzed Negishi cross-coupling reactions.[14][15]
Workflow Rationale: The direct use of the highly reactive lithiated species in a Pd-catalyzed cycle is often problematic. Therefore, a transmetalation step is introduced.
-
Transmetalation to Zinc: The enantioenriched 2-lithio-N-Boc-pyrrolidine is reacted with zinc chloride (ZnCl₂). This transmetalation generates a more stable and less reactive 2-pyrrolidinozinc reagent.[15] This organozinc species is stereochemically rigid and exhibits excellent functional group tolerance, making it ideal for cross-coupling.[15]
-
Palladium-Catalyzed Cross-Coupling: The organozinc reagent then enters a standard Pd(0)/Pd(II) catalytic cycle to couple with a variety of aryl halides, yielding 2-aryl-N-Boc-pyrrolidines with excellent yield and stereochemical fidelity.[15][16]
The diagram below illustrates this highly reliable and convergent synthetic workflow.
Caption: Workflow for Enantioselective α-Arylation of N-Boc-Pyrrolidine.
Experimental Protocol: Enantioselective α-Arylation of N-Boc-Pyrrolidine
(Adapted from Campos, K. R. et al., J. Am. Chem. Soc. 2006)[15][16]
-
Step 1: Generation of the Chiral Lithiated Intermediate
-
To an oven-dried, three-necked flask under a nitrogen atmosphere, add anhydrous methyl tert-butyl ether (MTBE, 120 mL), N-Boc-pyrrolidine (10.0 g, 58.4 mmol), and (+)-sparteine (13.7 g, 58.4 mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add sec-butyllithium (1.4 M in cyclohexane, 45.2 mL, 63.3 mmol) dropwise over 30 minutes, ensuring the internal temperature remains below -65 °C.
-
Stir the resulting orange-red solution at -78 °C for 3 hours.
-
-
Step 2: Transmetalation and Negishi Coupling
-
Add a solution of zinc chloride (0.7 M in THF, 97.3 mL, 68.1 mmol) dropwise over 60 minutes, maintaining the temperature below -65 °C.
-
Remove the cooling bath and allow the mixture to warm to room temperature (~25 °C) and stir for an additional 45 minutes.
-
In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (0.54 g, 2.4 mmol) and t-Bu₃P·HBF₄ (0.85 g, 2.9 mmol) in THF (50 mL).
-
Add the aryl bromide (e.g., methyl 4-bromobenzoate, 11.6 g, 48.7 mmol) to the reaction flask, followed by the catalyst solution.
-
Stir the reaction at room temperature for 16 hours.
-
-
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding 2 M HCl (100 mL).
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 2-aryl-N-Boc-pyrrolidine.
-
| Aryl Bromide | Product Yield | Enantiomeric Ratio (er) |
| Methyl 4-bromobenzoate | 85% | 96:4 |
| 4-Bromobenzonitrile | 82% | 96:4 |
| 3-Bromoanisole | 88% | 96:4 |
| (Data representative of typical results from the cited literature)[15] |
Core Directive: Reactions via Enolate Intermediates
The carbonyl group at the 2-position of N-Boc-2-pyrrolidinone allows for classic enolate chemistry, providing a pathway to α-alkylated and α-acylated products.
Causality of Enolate Formation: The N-Boc group enhances the acidity of the α-protons compared to an unprotected lactam. Treatment with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS), at low temperature (-78 °C) quantitatively generates the lithium enolate. This intermediate is a powerful, soft nucleophile that reacts preferentially at the α-carbon.[17]
Caption: General Reactivity of N-Boc-2-pyrrolidinone Enolates.
Core Directive: The N-Boc Protecting Group - Removal is Key
The utility of the Boc group is defined by its stability during synthesis and its predictable removal at the desired stage. While robust to many nucleophilic and basic conditions, it is readily cleaved under acidic conditions.
Mechanism of Acidic Deprotection:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., Trifluoroacetic Acid - TFA, or HCl).
-
Fragmentation: The protonated intermediate is unstable and fragments to release the free amine, carbon dioxide, and a stable tert-butyl cation.[6]
-
Cation Trapping: The reactive tert-butyl cation can cause side reactions (e.g., alkylation of sensitive functional groups). Therefore, "scavengers" like anisole or triethylsilane are often added to trap this electrophile.
Trustworthy Deprotection Protocols
The choice of deprotection reagent is critical and depends on the sensitivity of the other functional groups in the molecule.
-
Standard Conditions (Acid-Stable Substrates): A solution of 20-50% TFA in Dichloromethane (DCM) or 4 M HCl in 1,4-dioxane at room temperature for 1-2 hours is highly effective.[18][19]
-
Mild Conditions (Acid-Sensitive Substrates): For molecules containing other acid-labile groups, milder protocols are required. A recently developed method using oxalyl chloride in methanol at room temperature provides an excellent alternative, proceeding smoothly without cleaving more sensitive esters or ethers.[20][21]
Caption: Mechanism of Acid-Catalyzed N-Boc Deprotection.
Experimental Protocol: Mild N-Boc Deprotection with Oxalyl Chloride
(Adapted from Reddy, B. V. S. et al., RSC Adv. 2020)[20][21]
-
Dissolve the N-Boc protected pyrrolidinone derivative (1.0 equiv.) in methanol (0.2 M solution) in a round-bottom flask.
-
Stir the solution at room temperature for 5 minutes.
-
Add oxalyl chloride (3.0 equiv.) dropwise to the solution. Caution: Gas evolution (CO, CO₂, HCl) and a slight exotherm are observed.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.
-
Redissolve the crude residue in an appropriate solvent (e.g., ethyl acetate) and wash with a saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Extract the aqueous layer, combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected amine hydrochloride salt, which can be further purified or used directly.
Conclusion: A Platform for Innovation
This guide has detailed the fundamental reactivity of N-Boc protected pyrrolidinones, grounded in mechanistic understanding and authoritative protocols. From the elegant C-H functionalization enabled by complex induced proximity effects to classic enolate chemistry and crucial deprotection strategies, this scaffold provides a robust and versatile platform. For the drug development professional, mastering these reactions is not merely an academic exercise; it is the key to unlocking novel chemical space and accelerating the synthesis of the next generation of therapeutic agents.
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Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC - NIH. [Link]
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An Overview on Chemistry and Biological Importance of Pyrrolidinone. Bentham Science. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [Link]
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A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
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Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
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Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of Bio-active Derivatives from Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate
Introduction: The Strategic Value of the 4-Oxopyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and natural products.[1][2] Its prevalence stems from its three-dimensional structure, which allows for precise spatial orientation of functional groups, and its favorable physicochemical properties, which often lead to improved pharmacokinetic profiles. Within this class, Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate has emerged as a particularly valuable and versatile building block for diversity-oriented synthesis in drug discovery programs.[3]
The strategic placement of a ketone at the C4 position, a methyl group at C3, and a Boc-protecting group on the nitrogen provides a robust platform for a variety of chemical transformations. The carbonyl group is a key handle for introducing molecular diversity through reactions such as reductive amination, stereoselective reduction, and olefination. The adjacent C3 position can be functionalized via enolate chemistry, while the Boc group ensures stability during these transformations and allows for facile deprotection at a later stage.[4]
This guide provides an in-depth exploration of key synthetic pathways originating from this starting material, complete with detailed, field-tested protocols and the scientific rationale behind methodological choices. It is designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the creation of novel chemical entities.
Core Synthetic Pathways and Methodologies
The functionalization of this compound primarily targets the C4 ketone. The following sections detail the most impactful synthetic strategies for generating libraries of diverse derivatives.
Caption: Key synthetic transformations of the 4-oxopyrrolidine scaffold.
Reductive Amination: Accessing Diverse Amino-Pyrrolidines
Reductive amination is arguably the most powerful method for rapidly generating extensive libraries of amine derivatives from a ketone scaffold.[5][6] The reaction proceeds via the in situ formation of an iminium ion intermediate upon condensation of the ketone with a primary or secondary amine, which is then reduced by a hydride-based reducing agent.[6]
Mechanistic Considerations & Reagent Selection: The choice of reducing agent is critical for the success of this one-pot reaction. The ideal reagent should selectively reduce the protonated iminium ion intermediate much faster than it reduces the starting ketone.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that is tolerant of the slightly acidic conditions (often facilitated by adding acetic acid) used to promote iminium ion formation. Its steric bulk hinders the reduction of the less reactive ketone starting material.[7]
-
Sodium Cyanoborohydride (NaBH₃CN): Another effective reagent that is stable in mildly acidic conditions (pH 3-4).[6] However, due to the toxicity of cyanide byproducts, NaBH(OAc)₃ is generally preferred in modern drug discovery labs.
-
Catalytic Hydrogenation (H₂/Pd-C): This method can also be employed and is considered a "green" alternative, but it may not be compatible with other reducible functional groups (e.g., alkenes, alkynes, or certain aromatic systems) within the amine coupling partner.[7]
Caption: General workflow for reductive amination.
Protocol 1: General Procedure for Reductive Amination
This protocol describes a general method for the reductive amination of this compound with a primary amine.
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1 - 1.5 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (optional, 0.1 equiv)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottomed flask under a nitrogen atmosphere, add this compound (1.0 equiv) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Amine Addition: Add the desired amine (1.1 equiv). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 equiv) to liberate the free amine. Stir the mixture for 20-30 minutes at room temperature. Rationale: This allows for the initial formation of the hemiaminal and subsequent iminium ion equilibrium.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Caution: The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.
| Parameter | Condition | Rationale / Notes |
| Solvent | DCM, DCE, THF, MeOH | DCE is common as it is less volatile. MeOH can be used but may compete in reductions. |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | NaBH(OAc)₃ is preferred for its efficacy and lower toxicity profile.[7] |
| Stoichiometry | Amine (1.1-1.5 eq), Reductant (1.5-2.0 eq) | A slight excess of the amine drives the iminium formation equilibrium. |
| Temperature | 0 °C to Room Temperature | Most reactions proceed efficiently at ambient temperature. |
| Typical Yield | 60-95% | Yield is highly dependent on the steric and electronic properties of the amine. |
Stereoselective Reduction of the C4-Ketone
Creating chiral centers is fundamental to drug design. The reduction of the C4-ketone can generate two diastereomeric alcohols (syn and anti relative to the C3-methyl group). The stereochemical outcome is dictated by the steric bulk of the hydride reagent.[8]
Mechanistic Considerations & Reagent Selection: The stereoselectivity of ketone reduction is governed by the trajectory of hydride attack on the carbonyl carbon.
-
Less Hindered Face Attack (Axial Attack): Small, unhindered hydride reagents like Sodium Borohydride (NaBH₄) can approach from the less sterically hindered face, which often leads to the thermodynamically more stable equatorial alcohol.[8]
-
More Hindered Face Attack (Equatorial Attack): Bulky hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), are forced to approach from the more open face, leading to the formation of the axial alcohol, which is often the kinetic product.[8]
The relative stereochemistry of the product alcohol is determined by the orientation of the C3-methyl group, which directs the approach of the hydride.
Caption: Stereoselective reduction pathways of the C4-ketone.
Protocol 2: Diastereoselective Reduction with Sodium Borohydride
This protocol describes the reduction to favor the thermodynamically preferred alcohol diastereomer.
Materials:
-
This compound (1.0 equiv)
-
Sodium borohydride (NaBH₄) (1.5 equiv)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equiv) in methanol (approx. 0.2 M) in a round-bottomed flask and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (1.5 equiv) slowly in small portions. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor for the disappearance of the starting material by TLC.
-
Work-up: Carefully add deionized water to quench the excess NaBH₄. Remove the bulk of the methanol under reduced pressure. Add DCM and water to the residue and transfer to a separatory funnel.
-
Purification: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product, which can be further purified by column chromatography if necessary.
| Parameter | Reagent | Expected Major Diastereomer | Rationale |
| Condition A | NaBH₄ in MeOH | syn (relative to C3-Me) | Small hydride attacks from the face opposite the C3-methyl group. |
| Condition B | L-Selectride® in THF | anti (relative to C3-Me) | Bulky hydride attacks from the less hindered face, directed by the C3-methyl group. |
| Temperature | -78 °C to 0 °C | Lower temperatures increase diastereoselectivity. | |
| Typical d.r. | 5:1 to >20:1 | Diastereomeric ratio is highly dependent on the reagent and conditions. |
Wittig Reaction: C4-Olefination
The Wittig reaction is a cornerstone of organic synthesis for converting ketones into alkenes.[9][10] It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent), forming an oxaphosphetane intermediate that collapses to yield an alkene and triphenylphosphine oxide.[11]
Mechanistic Considerations & Reagent Selection: The stereochemical outcome (E/Z selectivity) of the Wittig reaction depends on the stability of the ylide.
-
Non-stabilized Ylides: (e.g., from alkyltriphenylphosphonium halides) are highly reactive and typically react under kinetic control to form Z-alkenes preferentially.[9][11] These require strong, aprotic bases like n-butyllithium or sodium hydride for their formation.
-
Stabilized Ylides: (e.g., those with an adjacent ester or ketone) are less reactive and often react under thermodynamic control, leading to the formation of E-alkenes.[11] They can be generated with weaker bases.
Protocol 3: Wittig Olefination with a Stabilized Ylide
This protocol describes the formation of an exocyclic alkene at the C4 position using a commercially available stabilized ylide.
Materials:
-
This compound (1.0 equiv)
-
(Ethoxycarbonylmethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) (1.2 equiv)
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) and (ethoxycarbonylmethylene)triphenylphosphorane (1.2 equiv) in anhydrous toluene (approx. 0.2 M).
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 12-24 hours. Rationale: Stabilized ylides are less reactive and often require elevated temperatures to drive the reaction to completion.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting residue contains the product and triphenylphosphine oxide. Purify directly by silica gel column chromatography to isolate the desired alkene derivative.
Conclusion
This compound is a high-value starting material that provides efficient entry into diverse chemical space relevant to drug discovery. The protocols and strategies outlined in this guide for reductive amination, stereoselective reduction, and olefination serve as a robust foundation for generating libraries of novel 4-substituted pyrrolidine derivatives. The deliberate choice of reagents and reaction conditions, grounded in a firm understanding of reaction mechanisms, allows researchers to precisely control the synthetic outcomes and accelerate the discovery of new therapeutic agents.
References
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Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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sp³ C−H alkylation of N‐boc pyrrolidine with (bromomethyl)cyclohexane... ResearchGate. Available at: [Link]
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC - NIH. Available at: [Link]
-
Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. Available at: [Link]
-
Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Semantic Scholar. Available at: [Link]
-
α-Arylation of N-Boc Pyrrolidine. Organic Syntheses. Available at: [Link]
-
Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Europe PMC. Available at: [Link]
-
Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. MDPI. Available at: [Link]
-
Wittig Reaction - Common Conditions. Organic-Chemistry.org. Available at: [Link]
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. NIH. Available at: [Link]
-
Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
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Wittig reaction. Wikipedia. Available at: [Link]
-
Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Available at: [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. Available at: [Link]
-
A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature. Available at: [Link]
-
The Wittig reaction. Lumen Learning. Available at: [Link]
-
The WITTIG REACTION With CHEMILUMINESCENCE!. UCLA Chemistry. Available at: [Link]
-
Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. PMC - NIH. Available at: [Link]
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. Available at: [Link]
-
Tert-butyl 3-Cyano-4-oxo-pyrrolidine-1-carboxylate. PubChem. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Further reactions on reductive amination products with key building... ResearchGate. Available at: [Link]
-
tert-butyl 3-(tert-butoxycarbonyl)aminomethyl-4-oxopyrrolidine-1-carboxylate. ChemBK. Available at: [Link]
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(2S,4R)-2-tert-Butoxycarbonylacetyl-4-hydroxypyrrolidine-1-carboxylic acid, tert-butyl ester. Organic Syntheses. Available at: [Link]
-
Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at: [Link]
- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. Google Patents.
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tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate. PubChem. Available at: [Link]
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Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. PubMed. Available at: [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv. Available at: [Link]
-
(PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]
-
Hydride Reduction Reactions: A Stereoselective Adventure. Odinity. Available at: [Link]
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experimental protocol for using Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate
An in-depth guide to the experimental applications of Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate, a versatile heterocyclic building block for modern drug discovery.
Introduction: A Scaffold of Potential
This compound (CAS No: 885102-34-1) is a chiral synthetic building block of significant interest to the medicinal chemistry community. Its structure is deceptively simple, yet it offers a powerful combination of features for the synthesis of complex molecular architectures. The pyrrolidine ring is a privileged scaffold, forming the core of numerous approved pharmaceuticals and natural products.[1] This guide provides a detailed overview of the compound's properties, key synthetic transformations, and strategic applications in drug development programs.
The strategic value of this reagent lies in three key structural elements:
-
The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides robust protection for the pyrrolidine nitrogen, yet it can be removed under specific acidic conditions, allowing for controlled N-functionalization at a desired point in a synthetic sequence.[2][3]
-
The C4-Oxo Functional Group: The ketone serves as a versatile chemical handle for a variety of transformations, including reduction to a secondary alcohol, reductive amination, and carbon-carbon bond formation.
-
The C3-Methyl Stereocenter: The methyl group at the 3-position introduces chirality, providing a fixed stereochemical anchor that can influence the diastereoselectivity of subsequent reactions, a critical consideration in the design of modern therapeutics.
Physicochemical & Spectroscopic Profile
Accurate characterization is the foundation of reproducible science. The tables below summarize the key physical properties and expected spectroscopic data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 885102-34-1 | [4] |
| Molecular Formula | C₁₀H₁₇NO₃ | [5] |
| Molecular Weight | 199.25 g/mol | [6] |
| Monoisotopic Mass | 199.12085 Da | [5] |
| Predicted XlogP | 1.2 | [5] |
| Appearance | Off-white to yellow solid (typical) | N/A |
Table 2: Expected Spectroscopic Data
| Technique | Data |
|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ≈ 4.0-3.2 (m, 4H, CH₂NCH₂), 2.8-2.5 (m, 1H, CHCH₃), 2.4-2.1 (m, 2H, CH₂C=O), 1.47 (s, 9H, C(CH₃)₃), 1.15 (d, J ≈ 7 Hz, 3H, CHCH₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm) ≈ 210 (C=O, ketone), 154 (C=O, carbamate), 80 (OC (CH₃)₃), 55 (CH₂), 48 (CH₂), 45 (CH), 28.5 (C(CH₃ )₃), 15 (CH₃). |
| IR (KBr, cm⁻¹) | ν ≈ 2975 (C-H), 1745 (C=O, ketone), 1695 (C=O, carbamate). |
| HRMS (ESI) | m/z calculated for [M+H]⁺ (C₁₀H₁₈NO₃⁺): 200.1281; found: 200.1287 (example). |
Note: NMR chemical shifts are estimates based on the chemical structure and data for analogous compounds. Actual values may vary.
Core Synthetic Applications & Protocols
The true utility of this compound is realized through its transformations. The following protocols detail key reactions that leverage its functional handles for the creation of diverse molecular libraries.
Protocol 1: Boc Deprotection for N-Functionalization
Causality and Experimental Choice: The Boc group is cleaved under acidic conditions. The choice of acid dictates the harshness of the reaction. Trifluoroacetic acid (TFA) is highly effective for complete deprotection.[3] However, for substrates containing other acid-sensitive functional groups (e.g., tert-butyl esters, acetals), a milder protocol is necessary to ensure selective deprotection of the nitrogen. A recently reported method using oxalyl chloride in methanol offers an excellent alternative for such sensitive molecules.[7][8]
Method A: Standard Protocol (TFA/DCM)
-
Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath. This mitigates potential side reactions and controls the exotherm.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Concentrate the mixture in vacuo using a rotary evaporator. The resulting residue is the TFA salt of the deprotected amine, which can be used directly or triturated with cold diethyl ether to yield a solid.
Method B: Mild Protocol for Acid-Sensitive Substrates (Oxalyl Chloride/MeOH)
-
Inert Atmosphere: To a flask under a nitrogen atmosphere, add anhydrous methanol (approx. 0.1 M).
-
Reagent Addition: Cool the methanol to 0 °C and slowly add oxalyl chloride (2.0 eq). Stir for 15 minutes. Caution: This reaction generates HCl gas in situ.
-
Substrate Addition: Add a solution of the Boc-protected pyrrolidine (1.0 eq) in a minimal amount of methanol.
-
Reaction: Allow the mixture to stir at room temperature for 1-4 hours, monitoring by TLC.[7]
-
Workup: Quench the reaction by slowly adding water. Extract the aqueous layer with DCM. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the hydrochloride salt of the product.[7]
Self-Validation: The success of the deprotection can be confirmed by LC-MS (observing the mass of the deprotected product) and ¹H NMR (disappearance of the 9H singlet at ~1.47 ppm).
Protocol 2: Stereoselective Reduction of the C4-Ketone
Causality and Experimental Choice: Reducing the C4-ketone to a hydroxyl group creates a new stereocenter. Controlling the stereochemical outcome is paramount in drug design, as different stereoisomers can have vastly different biological activities and toxicological profiles. While simple reducing agents like sodium borohydride will produce a mixture of diastereomers, asymmetric reducing agents or catalyst systems are employed to favor the formation of a single isomer. The use of a Ru(II)-BINAP catalyst system, for example, is a well-established method for the highly stereoselective reduction of β-ketoesters, a principle applicable here.[9]
Method: Diastereoselective Ketone Reduction
-
Catalyst Preparation (if needed): In a glovebox or under inert atmosphere, prepare the active ruthenium catalyst, such as [RuCl₂(R)-BINAP]₂, or use a commercially available chiral reducing agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine).
-
Reaction Setup: Charge a reaction vessel with this compound (1.0 eq) and a deoxygenated solvent (e.g., methanol or THF).
-
Catalyst Addition: Add the chiral catalyst or reagent (typically 0.1-5 mol%).
-
Reduction: Pressurize the vessel with hydrogen gas (for catalytic hydrogenation) or add a hydride source (e.g., borane-THF complex for CBS reduction). Stir at the recommended temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Carefully quench the reaction (e.g., with saturated ammonium chloride solution). Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification & Analysis: Purify the product by flash column chromatography on silica gel. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by chiral HPLC.
Table 3: Potential Stereochemical Outcomes
| Product | Relative Stereochemistry | Expected ¹H NMR Feature |
|---|---|---|
| Diastereomer 1 | (3S,4R)- or (3R,4S)- | Distinct coupling constants for H-3/H-4 protons |
| Diastereomer 2 | (3S,4S)- or (3R,4R)- | Different set of coupling constants for H-3/H-4 |
Application in Drug Discovery: A Kinase Inhibitor Paradigm
The 3,4-substituted pyrrolidine scaffold is a valuable core for inhibitors of various enzyme classes, including kinases. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer and autoimmune disorders.[10] For instance, inhibitors of Janus kinases (JAKs) have shown significant therapeutic success.
The workflow below illustrates a hypothetical application where derivatives of our title compound could be developed into kinase inhibitors. The strategy involves using the N-H (after deprotection) and C4-OH (after reduction) as anchor points to append fragments that occupy the ATP-binding pocket of a target kinase.
This rational design approach, starting from a versatile scaffold like this compound, allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates. The ability to control stereochemistry (Protocol 2) and append diverse functionalities (Protocol 1) makes it an invaluable tool for medicinal chemists.
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Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate . ResearchGate. [Link]
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This compound (C10H17NO3) . PubChem. [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . National Institutes of Health (NIH). [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . Royal Society of Chemistry. [Link]
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Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride . University of Kentucky UKnowledge. [Link]
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SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE . Organic Syntheses. [Link]
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Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols . RSC Publishing. [Link]
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A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2 . ResearchGate. [Link]
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Application Note & Protocol Guide: Strategic Coupling Reactions with Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate
Abstract
The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] Its non-planar, sp³-rich structure provides an excellent framework for exploring three-dimensional chemical space, a critical factor in designing potent and selective drug candidates.[2] Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate is a versatile building block that offers multiple reaction sites for chemical elaboration. The ketone at the C4 position, flanked by a methyl group at C3, serves as a primary hub for introducing molecular diversity. This guide provides an in-depth analysis of the key coupling strategies for this valuable intermediate, focusing on reductive amination, aldol condensation, and α-functionalization. We will explore the underlying mechanisms, provide detailed, field-proven protocols, and explain the causal relationships behind experimental choices to empower researchers in drug discovery and development.
Chemical Reactivity Profile
The synthetic utility of this compound stems from two primary reactive centers:
-
The C4 Carbonyl Group: As a ketone, this position is electrophilic and susceptible to nucleophilic attack. It is the primary site for reactions like reductive amination and aldol additions, allowing for the direct installation of new substituents.
-
The α-Carbons (C3 and C5): The protons on the carbons adjacent to the ketone are acidic and can be removed by a suitable base to form an enolate. This nucleophilic intermediate can then react with various electrophiles, enabling functionalization at the C3 and C5 positions. The existing methyl group at C3 influences the regioselectivity of enolate formation.
This dual reactivity allows for a modular approach to library synthesis, making it a cornerstone building block for exploring structure-activity relationships (SAR).[3]
Reductive Amination: Forging C-N Bonds at the C4 Position
Reductive amination is arguably the most robust and widely used method for converting the C4-keto group into a substituted amine.[4][5] This one-pot reaction proceeds via two key steps: the formation of an intermediate iminium ion followed by its in-situ reduction. This strategy elegantly avoids the over-alkylation issues often encountered with direct amine alkylation.[5]
Mechanistic Rationale
The reaction is initiated by the condensation of a primary or secondary amine with the C4 ketone to form a transient carbinolamine, which then dehydrates to an electrophilic iminium ion. A hydride-based reducing agent, carefully chosen for its selectivity, then reduces the iminium ion to the final amine product.
The choice of reducing agent is critical. Mild agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they are selective for the protonated iminium ion over the starting ketone.[5] This selectivity prevents the wasteful reduction of the starting material to the corresponding alcohol, thereby maximizing the yield of the desired amine.
Visualization: Reductive Amination Workflow
Caption: General workflow for the one-pot reductive amination reaction.
Experimental Protocol: Reductive Amination
This protocol describes a general procedure for the coupling of a primary amine to this compound.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Dissolve the starting material in DCE (or THF) to a concentration of approximately 0.1 M.
-
Add the primary amine (1.1-1.2 equiv). If the amine is supplied as a hydrochloride salt, add 1.0 equiv of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine.
-
(Optional) Add a catalytic amount of acetic acid (0.1 equiv) to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.[6]
-
In a single portion, add sodium triacetoxyborohydride (1.4-1.5 equiv) to the reaction mixture.[7] Note: The addition may cause slight effervescence.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Summary of Reductive Amination Conditions
| Reducing Agent | Solvent | Additive | Key Advantages | Reference |
| NaBH(OAc)₃ | DCE, THF | Acetic Acid (cat.) | Mild, selective for imines/iminium ions, commercially available, broad scope. | [7] |
| NaBH₃CN | MeOH | Acetic Acid | Effective and selective, but requires careful handling due to cyanide toxicity. | [5] |
| H₂ with Pd/C catalyst | EtOH, MeOH | None | "Green" conditions, effective for simple substrates, requires hydrogenation setup. | [7] |
Aldol Addition and Condensation: Forging C-C Bonds
The C4-keto group's α-protons can be abstracted to form an enolate, which can then act as a nucleophile in an Aldol reaction with an aldehyde or another ketone.[8] This powerful C-C bond-forming reaction opens pathways to more complex molecular architectures. The outcome—either an Aldol addition product (β-hydroxy ketone) or a condensation product (α,β-unsaturated ketone)—can be controlled by the reaction conditions.[8]
Mechanistic Rationale
Under basic conditions, a proton at the C5 position is typically removed to form a thermodynamic enolate, which then attacks the electrophilic carbonyl of the coupling partner. This yields an alkoxide intermediate, which is protonated upon workup to give the β-hydroxy ketone (Aldol addition product). If the reaction is heated, a molecule of water can be eliminated to form a conjugated α,β-unsaturated ketone (Aldol condensation product).[8]
Visualization: Aldol Reaction Mechanism
Caption: Key steps in the base-catalyzed Aldol addition and condensation.
Experimental Protocol: Aldol Addition
This protocol is optimized for the formation of the β-hydroxy ketone adduct.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Dissolve this compound (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.05 equiv) dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of the aldehyde (1.1 equiv) in anhydrous THF dropwise to the enolate solution.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC/LC-MS indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product via flash column chromatography.
Note on Condensation: To favor the condensation product, a protic solvent like ethanol with a base such as sodium hydroxide (NaOH) can be used, often with heating.[8] This allows for reversible enolate formation and drives the reaction towards the thermodynamically stable conjugated system.
α-Functionalization: Coupling at the C5 Position
While the C3 position is substituted, the C5 position bears protons that can be abstracted to form an enolate, enabling direct coupling with electrophiles. This approach is powerful for introducing aryl or alkyl groups adjacent to the carbonyl.
Mechanistic Rationale
Similar to the Aldol reaction, this process begins with the formation of an enolate using a strong, non-nucleophilic base like LDA. This enolate can then participate in Sₙ2 reactions with alkyl halides or in transition-metal-catalyzed cross-coupling reactions with aryl halides. Palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been well-established, providing a reliable method for this transformation.[9] The process often involves transmetalation from a lithium or zinc enolate to a palladium catalyst, followed by reductive elimination to form the C-C bond.[9][10]
Experimental Protocol: Palladium-Catalyzed α-Arylation
This protocol is adapted from established methods for the α-arylation of N-Boc protected cyclic ketones.[9][10]
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
sec-Butyllithium (s-BuLi)
-
(-)-Sparteine
-
Zinc Chloride (ZnCl₂) solution in THF
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)
-
Anhydrous Methyl tert-butyl ether (MTBE)
Procedure:
-
To an oven-dried Schlenk flask under nitrogen, add N-Boc-pyrrolidinone (1.0 equiv) and (-)-sparteine (1.2 equiv) in anhydrous MTBE.
-
Cool the solution to -78 °C. Add s-BuLi (1.3 equiv) dropwise, maintaining the temperature below -65 °C. Age the resulting orange-red solution for 3 hours at -78 °C.[10]
-
Add a solution of ZnCl₂ in THF (1.4 equiv) dropwise, keeping the temperature below -65 °C.[10]
-
Allow the reaction to warm to room temperature and stir for 45 minutes.
-
In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (0.05 equiv) and t-Bu₃P·HBF₄ (0.10 equiv) in anhydrous MTBE.
-
Add the aryl bromide (1.1 equiv) to the catalyst mixture, followed by the prepared zinc enolate solution via cannula.
-
Stir the reaction at room temperature overnight.
-
Quench with aqueous ammonium hydroxide (NH₄OH) solution and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layers. Purify by flash column chromatography.
Conclusion
This compound is a powerful and versatile building block for drug discovery. Its well-defined reactive sites at the C4 ketone and C5 α-position allow for predictable and high-yielding coupling reactions. By carefully selecting conditions for reductive amination, aldol reactions, or α-functionalization, researchers can efficiently generate diverse libraries of novel pyrrolidine-based compounds for biological screening. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the strategic application of this valuable intermediate in the synthesis of next-generation therapeutics.
References
-
Iovine, V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available from: [Link]
-
ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Available from: [Link]
-
Campeau, L. C., et al. (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society. Available from: [Link]
-
Organic Syntheses. α-Arylation of N-Boc Pyrrolidine. Available from: [Link]
-
Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. Available from: [Link]
-
Royal Society of Chemistry. (2024). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. RSC Advances. Available from: [Link]
- Abdel-Magid, A. F., et al. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
-
Procter, D. J., et al. (2021). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Communications. Available from: [Link]
-
Kara, S., et al. (2022). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry. Available from: [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
PubChem. Tert-butyl 3-Cyano-4-oxo-pyrrolidine-1-carboxylate. Available from: [Link]
-
Aapptec. Coupling Reagents. Available from: [Link]
-
ResearchGate. Further reactions on reductive amination products with key building.... Available from: [Link]
-
Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available from: [Link]
-
PubChem. tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate. Available from: [Link]
- Google Patents. A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
AxisPharm. Amide coupling Protocol for Amino PEG. Available from: [Link]
-
PubChemLite. This compound (C10H17NO3). Available from: [Link]
-
YouTube. Aldol Condensation Reaction Shortcut by Leah4sci. Available from: [Link]
-
Fisher Scientific. Amide Synthesis. Available from: [Link]
-
Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Available from: [Link]
-
MDPI. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Available from: [Link]
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The Strategic Application of tert-Butyl 3-Methyl-4-oxopyrrolidine-1-carboxylate in Stereoselective Synthesis: A Guide for Advanced Drug Discovery
In the landscape of modern medicinal chemistry and drug development, the pyrrolidine scaffold stands as a cornerstone for the design of a vast array of therapeutic agents. Its prevalence in natural products and FDA-approved drugs underscores its significance as a privileged structure. Within this class of heterocycles, tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate emerges as a highly versatile and strategically valuable building block for the stereocontrolled synthesis of complex molecular architectures. This guide provides an in-depth exploration of its application in stereoselective transformations, offering detailed protocols and mechanistic insights for researchers at the forefront of pharmaceutical innovation.
Introduction: The Significance of Stereochemistry in Pyrrolidine-Containing Bioactive Molecules
The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. For pyrrolidine-based pharmaceuticals, the precise spatial arrangement of substituents on the five-membered ring dictates the molecule's interaction with its biological target, influencing efficacy, selectivity, and pharmacokinetic properties. Consequently, the development of robust and predictable methods for controlling stereochemistry is of paramount importance.
This compound is a chiral, non-racemic starting material that offers multiple avenues for stereoselective functionalization. The presence of a methyl group at the C3 position provides a crucial stereochemical handle, enabling diastereoselective reactions at the adjacent C4 ketone and influencing transformations at other positions on the pyrrolidine ring. The Boc-protecting group offers stability and facilitates straightforward deprotection under acidic conditions, adding to its synthetic utility.
Core Application: Diastereoselective Reduction of the C4-Ketone
One of the most powerful applications of this compound is the diastereoselective reduction of its C4-carbonyl group to afford stereodefined 3-methyl-4-hydroxypyrrolidine derivatives. These products are key intermediates in the synthesis of a wide range of biologically active compounds, including glycosidase inhibitors and other therapeutic agents.
Mechanistic Rationale: The Principle of Steric Hindrance
The stereochemical outcome of the reduction is primarily governed by the steric influence of the pre-existing methyl group at the C3 position. The reducing agent will preferentially approach the carbonyl group from the face opposite to the bulky methyl group to minimize steric repulsion. This principle, often referred to as Felkin-Anh or related models of acyclic stereocontrol, can be applied to this cyclic system to predict the major diastereomer. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen also plays a role in influencing the conformation of the pyrrolidine ring, further directing the approach of the hydride reagent.
The choice of reducing agent is critical in maximizing the diastereoselectivity. Bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), are often employed to enhance the steric differentiation between the two faces of the carbonyl group, leading to higher diastereomeric ratios.
Caption: Diastereoselective reduction workflow.
Protocol 1: Diastereoselective Reduction of this compound
This protocol details a general procedure for the diastereoselective reduction of the title compound to yield the corresponding cis- or trans-3-methyl-4-hydroxypyrrolidine derivative. The precise stereochemical outcome (cis vs. trans) will be dependent on the specific chirality of the starting material.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
L-Selectride® (1.0 M solution in THF, 1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, add this compound (1.0 eq).
-
Dissolution: Add anhydrous THF to dissolve the starting material under an inert atmosphere of argon or nitrogen.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® (1.2 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 3-methyl-4-hydroxypyrrolidine derivative.
Expected Outcome and Data:
The diastereoselectivity of the reduction can be determined by ¹H NMR analysis of the crude product or by chiral HPLC analysis of the purified material.
| Reducing Agent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| L-Selectride® | -78 | >95:5 | 85-95 |
| Sodium borohydride (NaBH₄) | 0 to rt | 70:30 - 85:15 | 90-98 |
Note: The specific diastereomeric ratio and yield may vary depending on the exact reaction conditions and the stereochemistry of the starting material.
Application in the Synthesis of Bioactive Molecules
The stereochemically defined 3-methyl-4-hydroxypyrrolidine products from the aforementioned reduction serve as pivotal intermediates in the total synthesis of various natural products and pharmaceutical agents. For instance, these intermediates can be further elaborated to synthesize analogues of glycosidase inhibitors, which are of interest for the treatment of diabetes and viral infections.
Caption: Synthetic utility of the chiral pyrrolidine.
Protocol 2: N-Boc Deprotection of the Pyrrolidine Ring
Following the stereoselective functionalization of the pyrrolidine ring, the Boc protecting group can be readily removed to liberate the secondary amine for further reactions, such as N-alkylation or amide bond formation.
Materials:
-
N-Boc protected 3-methyl-4-hydroxypyrrolidine derivative (1.0 eq)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the N-Boc protected pyrrolidine derivative in an appropriate organic solvent such as DCM or EtOAc.
-
Acidic Treatment: Add an excess of TFA (typically 10-20 equivalents) or a solution of HCl in an organic solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction for 1-3 hours, monitoring the deprotection by TLC.
-
Neutralization: Upon completion, carefully neutralize the excess acid by the addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Extraction: Extract the aqueous layer with DCM or EtOAc (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected pyrrolidine, which can often be used in the next step without further purification.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the stereoselective synthesis of highly functionalized pyrrolidine derivatives. The inherent chirality and the presence of the C4-ketone provide a platform for predictable and high-yielding diastereoselective transformations. The protocols outlined in this guide serve as a foundation for researchers to explore the rich chemistry of this scaffold and to apply it to the synthesis of novel and potent therapeutic agents. Future work in this area will likely focus on the development of new catalytic and enantioselective methods for the functionalization of this and related pyrrolidinone systems, further expanding the toolbox of the medicinal chemist.
References
- Diastereoselective Reduction of Ketones: For a general overview of the principles of diastereoselective reductions, refer to standard advanced organic chemistry textbooks. For specific examples with related systems, see: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
Pyrrolidine Scaffolds in Medicinal Chemistry: A comprehensive review on the importance of the pyrrolidine ring in drug discovery can be found in: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
- Boc-Protection and Deprotection: For standard procedures on the use of the Boc protecting group, see: Wuts, P. G., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Synthesis of Pyrrolidine-Containing Drugs: A review on the synthesis of drugs containing the pyrrolidine scaffold: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 2022, 27(1), 123. [Link]
-
Asymmetric Synthesis of Hydroxypyrrolidines: For related synthetic strategies, see: Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. Organic & Biomolecular Chemistry, 2005, 3, 1234-1245. [Link]
The Versatile Scaffold: Applications of Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate in Modern Drug Discovery
Introduction: The Strategic Value of Substituted Pyrrolidines
In the landscape of contemporary medicinal chemistry, the pyrrolidine ring system stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds. Its prevalence is due to its conformational flexibility, ability to engage in hydrogen bonding, and its role as a versatile synthetic handle. Within this class of valuable building blocks, tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate emerges as a compound of significant interest. The strategic placement of a methyl group at the 3-position introduces a chiral center, allowing for stereoselective interactions with biological targets, while the ketone at the 4-position serves as a versatile anchor for a wide array of chemical transformations. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and allows for facile deprotection under mild acidic conditions, a crucial feature in multi-step drug synthesis.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound. We will explore its application as a key intermediate in the synthesis of targeted therapies, with a particular focus on kinase inhibitors, and provide detailed protocols for its synthesis and subsequent elaboration into drug-like molecules.
Core Application: A Gateway to Kinase Inhibitors
Kinase inhibitors have revolutionized the treatment of various diseases, particularly in oncology and immunology. The Janus kinase (JAK) family of enzymes, for instance, plays a pivotal role in cytokine signaling pathways that regulate immune cell function. Dysregulation of these pathways is implicated in autoimmune disorders such as rheumatoid arthritis and psoriasis.
While the blockbuster JAK inhibitor Tofacitinib (CP-690,550) utilizes a related tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate intermediate in its synthesis, the underlying synthetic logic provides a powerful blueprint for the application of its pyrrolidine analog.[1] The 3-methyl-4-oxo-pyrrolidine core can be envisioned as a key component for generating novel classes of kinase inhibitors with potentially distinct selectivity and pharmacokinetic profiles. The core structure allows for the precise spatial orientation of substituents that can interact with the hinge region and other key residues within the ATP-binding site of kinases.
Illustrative Pathway: Conceptual Synthesis of a JAK Inhibitor Analog
The following diagram illustrates a conceptual synthetic pathway for a hypothetical JAK inhibitor, leveraging this compound as the starting scaffold. This pathway is based on the well-established principles of reductive amination and nucleophilic aromatic substitution, which are cornerstone reactions in the synthesis of many kinase inhibitors.
Caption: Conceptual workflow for the synthesis of a JAK inhibitor analog.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and functionalization of this compound.
Protocol 1: Synthesis of this compound (Representative Method)
While multiple synthetic routes exist for substituted pyrrolidones, a common strategy involves the cyclization of an appropriate amino ester precursor. This representative protocol is adapted from established methods for similar heterocyclic ketones.[2]
Reaction Scheme:
Caption: Representative synthesis via Dieckmann condensation.
Materials and Reagents:
| Reagent | Supplier | Grade |
| N-Boc-Sarcosine ethyl ester | Sigma-Aldrich | ≥98% |
| Ethyl acrylate | Acros Organics | ≥99% |
| Sodium ethoxide | Sigma-Aldrich | 21% solution in ethanol |
| Toluene | Fisher Scientific | Anhydrous |
| Hydrochloric acid | VWR | 3 M aqueous solution |
| Diethyl ether | EMD Millipore | Anhydrous |
| Magnesium sulfate | Sigma-Aldrich | Anhydrous |
Procedure:
-
To a solution of N-Boc-sarcosine ethyl ester (1.0 eq) and ethyl acrylate (1.1 eq) in anhydrous toluene (5 mL/mmol), add sodium ethoxide (1.2 eq) portion-wise at 0 °C under an inert atmosphere of nitrogen.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding it to a cold, saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclized keto-ester.
-
To the crude intermediate, add a 3 M aqueous solution of hydrochloric acid and heat the mixture at reflux for 4-6 hours to effect hydrolysis and decarboxylation.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a pale yellow oil.
Expected Yield: 60-75%
Protocol 2: Reductive Amination to Synthesize Tert-butyl 4-amino-3-methylpyrrolidine-1-carboxylate
Reductive amination is a cornerstone of medicinal chemistry for the introduction of amine functionalities. This protocol describes the conversion of the 4-oxo group to a primary amine, a key step in building many kinase inhibitors.[3][4]
Reaction Scheme:
Caption: Reductive amination of the 4-oxo-pyrrolidine.
Materials and Reagents:
| Reagent | Supplier | Grade |
| This compound | In-house/Commercial | ≥97% |
| Ammonium acetate | Sigma-Aldrich | ≥98% |
| Sodium cyanoborohydride | Acros Organics | 95% |
| Methanol | Fisher Scientific | Anhydrous |
| Dichloromethane (DCM) | VWR | ACS Grade |
| Saturated aq. Sodium bicarbonate | --- | --- |
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (10 mL/mmol).
-
Add ammonium acetate (10 eq) to the solution and stir at room temperature for 30 minutes.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.
-
Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient with 1% triethylamine) to obtain tert-butyl 4-amino-3-methylpyrrolidine-1-carboxylate.
Expected Yield: 70-85%
Further Applications and Future Perspectives
The utility of this compound is not limited to kinase inhibitors. The versatile ketone and the chiral methyl group make it an attractive starting material for a variety of other drug classes:
-
GPCR Modulators: The pyrrolidine scaffold is a common feature in ligands for G-protein coupled receptors. The functionalities of the title compound can be elaborated to interact with the binding pockets of various GPCRs.
-
Antiviral Agents: Many antiviral compounds incorporate substituted nitrogen heterocycles. The pyrrolidine core can serve as a template for the design of novel protease or polymerase inhibitors.
-
Antibacterial Agents: The development of new antibiotics is a critical area of research. The unique three-dimensional shape that can be generated from this scaffold may lead to compounds that can overcome existing resistance mechanisms.
The strategic value of this compound lies in its ability to serve as a robust and versatile platform for the generation of diverse and complex molecular architectures. As the demand for novel therapeutics with high specificity and efficacy continues to grow, such well-designed building blocks will remain indispensable tools in the arsenal of the medicinal chemist.
References
- An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
- Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. Digital Commons @ University of South Florida.
- Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
- Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate.
- Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
- Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amin
- SYNTHESIS AND RU(II)
- Reductive Amin
- Methyl 4-oxopyrrolidine-3-carboxyl
- tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate | C9H13F2NO3 | CID 46839931. PubChem.
- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
- Tert-butyl 3-oxopyrrolidine-1-carboxyl
- Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity.
- tert-Butyl 3-methyl-4-oxopyrrolidine-1-carboxyl
- TERT-BUTYL (S)
- United States Patent: 9,492,453.
- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.
-
Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][2][5][6]tetrazine-8-carboxylates and -carboxamides. National Institutes of Health.
- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online.
- Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. PubMed.
Sources
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- 5. "Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-ha" by Christopher Alexander Wilhelmsen [surface.syr.edu]
- 6. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Diastereoselective Reduction of Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate
Introduction
The chiral 4-hydroxy-3-methylpyrrolidine scaffold is a privileged structural motif found in a multitude of biologically active compounds and serves as a critical building block in medicinal chemistry and drug development. The stereochemical configuration of the hydroxyl and methyl groups profoundly influences the pharmacological properties of the final molecule. This application note provides a detailed protocol for the diastereoselective reduction of the keto group in tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate, a key intermediate in the synthesis of various therapeutic agents. We will delve into the mechanistic underpinnings of the reduction, the principles governing stereocontrol, and provide robust analytical methods for the characterization of the resulting diastereomeric alcohols.
Strategic Overview: Diastereoselective Ketone Reduction
The reduction of the 4-keto group in the pyrrolidine ring of this compound (1) yields two potential diastereomers: the cis- and trans-4-hydroxy-3-methylpyrrolidine derivatives (2a and 2b, respectively). The choice of reducing agent and reaction conditions is paramount in controlling the stereochemical outcome of this transformation. Sodium borohydride (NaBH₄) is a mild and versatile reducing agent, well-suited for the selective reduction of ketones in the presence of the tert-butyloxycarbonyl (Boc) protecting group.[1][2]
The diastereoselectivity of the reduction is primarily governed by the steric hindrance imposed by the methyl group at the adjacent C3 position. The hydride nucleophile will preferentially attack the carbonyl carbon from the less sterically hindered face of the molecule. This principle can be rationalized using established stereochemical models such as the Felkin-Anh model for nucleophilic addition to α-chiral ketones.
Reaction Mechanism and Stereochemical Rationale
The reduction of a ketone with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[2] This is followed by protonation of the resulting alkoxide intermediate during the workup step to yield the alcohol.
Predicting the Major Diastereomer: The Felkin-Anh Model
The Felkin-Anh model provides a framework for predicting the stereochemical outcome of nucleophilic additions to chiral ketones. According to this model, the largest substituent at the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°) from the face opposite the largest substituent.
In the case of this compound, the substituents at the α-carbon (C3) are the methyl group, a hydrogen atom, and the C2 of the pyrrolidine ring. The pyrrolidine ring and the Boc-protected nitrogen create significant steric bulk. The methyl group is considered the medium-sized substituent, and the hydrogen is the smallest. To minimize steric strain, the hydride attack is expected to occur from the face opposite to the bulkier part of the ring, leading to the formation of the trans isomer as the major product, where the hydroxyl group and the methyl group are on opposite sides of the pyrrolidine ring.
Experimental Protocols
Protocol 1: Diastereoselective Reduction with Sodium Borohydride
This protocol outlines a standard procedure for the reduction of this compound to afford the corresponding alcohol with a preference for the trans diastereomer.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise at 0 °C until gas evolution ceases.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product as a mixture of cis and trans diastereomers.
Data Summary: Key Experimental Parameters
| Parameter | Value |
| Substrate | This compound |
| Reducing Agent | Sodium borohydride (NaBH₄) |
| Stoichiometry (NaBH₄) | 1.5 equivalents |
| Solvent | Methanol |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 1-2 hours |
| Work-up | Quenching with NH₄Cl, extraction with DCM |
| Expected Major Product | trans-tert-butyl 4-hydroxy-3-methylpyrrolidine-1-carboxylate |
Characterization of Diastereomers
The crude product, a mixture of cis and trans diastereomers, can be analyzed and the individual isomers characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. The relative stereochemistry can be determined by analyzing the coupling constants and chemical shifts of the pyrrolidine ring protons.
Expected ¹H NMR Spectral Data
The chemical shifts and coupling constants of the protons on the pyrrolidine ring, particularly H3 and H4, are diagnostic for distinguishing between the cis and trans isomers. In general, for substituted pyrrolidines, the coupling constant between vicinal protons (JH3-H4) is larger for a trans relationship than for a cis relationship.[3]
| Proton | Expected Chemical Shift (δ, ppm) - trans isomer | Expected Chemical Shift (δ, ppm) - cis isomer | Multiplicity & Coupling Constant (J, Hz) |
| H4 (CH-OH) | Lower field | Higher field | d, J ≈ 3-5 Hz (cis); d, J ≈ 6-8 Hz (trans) |
| H3 (CH-CH₃) | Higher field | Lower field | m |
| CH₃ (at C3) | Doublet | Doublet | d, J ≈ 7 Hz |
| t-Butyl | Singlet | Singlet | s |
Note: These are predicted values based on related structures. Actual values may vary.
Purification of Diastereomers
The separation of the cis and trans diastereomers can be achieved by column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. The progress of the separation should be monitored by TLC.
Visualizing the Workflow
Experimental Workflow Diagram
Caption: A streamlined workflow for the reduction and analysis.
Reaction Scheme and Stereochemistry
Caption: Diastereoselective reduction yielding cis and trans products.
References
-
McErlane, K. M. J., & Casy, A. F. (1972). Stereochemistry of 3-Methyl-4-phenylpiperidines Derived from Corresponding 4-Phenyl-4-piperidinols. Canadian Journal of Chemistry, 50(13), 2149–2155. [Link]
-
Casy, A. F., & McErlane, K. M. J. (1972). Synthesis and Stereochemistry of Diastereoisomeric 1,3-Dimethylpiperidin-4-ols and Related Compounds. Canadian Journal of Chemistry, 50(6), 803–810. [Link]
- Felkin, H., & Anh, N. T. (1968). Torsional strain and steric hindrance in the transition states of some nucleophilic additions. Tetrahedron Letters, 9(21), 2369-2373.
-
Organic Chemistry Portal. Sodium Borohydride (NaBH4) Reduction. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
PubChem. tert-butyl 4-hydroxy-3,3-dimethyl-pyrrolidine-1-carboxylate. [Link]
-
Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 4939–4942. [Link]
-
Li, G., et al. (2020). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. Green Chemistry, 22(12), 3856-3863. [Link]
-
Seifeddine, B., et al. (2018). Density Functional Theory based study on structural, vibrational and NMR properties of cis-trans fulleropyrrolidine mono-adducts. PLoS ONE, 13(11), e0207635. [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4). [Link]
Sources
- 1. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 635319-09-4|(3R,4R)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
Application Note: Methodology for the Stereoselective C3-Alkylation of Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate via an SN2 Pathway
Introduction: The Strategic Importance of C3-Functionalized Pyrrolidinones
The pyrrolidinone scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, five-membered ring structure provides a valuable template for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. Specifically, the functionalization of the C3 position of 4-oxopyrrolidines introduces a critical point of diversity. For the chiral substrate Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate (CAS 885102-34-1[3]), modification at the C3 position allows for the synthesis of diastereomerically enriched compounds, which is paramount in drug development for optimizing potency and pharmacokinetic properties.
This application note details a robust methodology for the alkylation of this substrate at the C3-position. The core of this transformation is the generation of a nucleophilic enolate from the ketone at C4, which subsequently engages in a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide electrophile. We will explore the mechanistic underpinnings, provide a detailed experimental protocol, discuss key parameter optimization, and offer troubleshooting guidance for this powerful synthetic transformation.
Mechanistic Framework: Enolate Formation and SN2 Alkylation
The overall reaction proceeds in two key stages: deprotonation to form a nucleophilic enolate, followed by the SN2 attack of this enolate on an electrophile.
Enolate Generation
The presence of the carbonyl group at C4 acidifies the proton at the C3 position. Treatment with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), at low temperatures (-78 °C) facilitates the regioselective deprotonation to form the kinetic enolate. The use of low temperature is critical to prevent equilibration to the thermodynamic enolate and to minimize side reactions. The resulting lithium enolate is a potent carbon-centered nucleophile.
The SN2 Pathway
The generated enolate attacks the electrophilic carbon of an alkyl halide (R-X). This step adheres to the classic SN2 mechanism, which is a single, concerted step where the new C-C bond forms as the carbon-leaving group bond breaks.[4][5] Key characteristics of this step include:
-
Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the enolate and the alkyl halide.[5][6]
-
Backside Attack: The enolate nucleophile attacks the electrophile from the side opposite the leaving group, leading to an inversion of configuration if the electrophilic carbon is a stereocenter.[7][8]
-
Stereocontrol: The approach of the electrophile to the enolate face is influenced by the existing stereocenter at C3 (bearing the methyl group). The bulky tert-butoxycarbonyl (Boc) group and the C3-methyl group create a specific steric environment, directing the incoming electrophile to the less hindered face, thus favoring the formation of one diastereomer over the other.
The complete mechanistic pathway is illustrated below.
Figure 1: Mechanism of C3-alkylation via enolate formation and SN2 reaction.
Detailed Experimental Protocol
This protocol describes a representative procedure for the benzylation of this compound.
Safety Precaution: This procedure involves pyrophoric reagents (n-BuLi for LDA preparation) and requires strictly anhydrous and inert conditions. Perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Materials and Reagents
-
This compound (1.0 eq)
-
Diisopropylamine (1.1 eq), freshly distilled
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 eq)
-
Benzyl bromide (BnBr) (1.2 eq), freshly distilled or passed through basic alumina
-
Anhydrous tetrahydrofuran (THF), distilled from sodium/benzophenone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Glassware Preparation: Oven-dry all glassware overnight at 120 °C and assemble hot under a stream of dry nitrogen or argon. Allow to cool to room temperature.
-
LDA Preparation (In Situ): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add anhydrous THF and diisopropylamine. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting colorless solution at -78 °C for 30 minutes.
-
Enolate Formation: In a separate flame-dried flask, dissolve this compound in anhydrous THF. Cool this solution to -78 °C. Transfer the substrate solution via cannula to the freshly prepared LDA solution at -78 °C. Alternatively, add the LDA solution dropwise to the substrate solution. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution may turn a pale yellow color.
-
SN2 Alkylation: Add benzyl bromide dropwise to the enolate solution at -78 °C. After the addition is complete, maintain the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction Quench and Workup: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure C3-benzylated product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The diastereomeric ratio can be determined by ¹H NMR analysis of the purified product.
Method Optimization and Parameter Influence
The success and stereochemical outcome of the reaction are highly dependent on several parameters. The table below summarizes key variables and their expected impact.
| Parameter | Options | Rationale and Expected Outcome |
| Base | LDA, LiHMDS, KHMDS | LDA is standard for kinetic enolate formation. The lithium counter-ion can chelate with the carbonyl oxygen, influencing facial selectivity. KHMDS may offer different diastereoselectivity due to the larger, non-chelating potassium ion but can sometimes lead to lower yields or more side products. |
| Electrophile (R-X) | MeI, BnBr, Allyl-Br | Reactivity follows the order I > Br > Cl > OTs. Primary and allylic/benzylic halides are ideal. Sterically hindered electrophiles (e.g., secondary halides) will react much slower or not at all, as is characteristic of SN2 reactions.[9] |
| Solvent | THF, Diethyl Ether, DME | THF is the preferred solvent as it is polar aprotic, effectively solvates the lithium cation, and has a suitable freezing point.[4] Using less polar solvents like diethyl ether may slow the reaction, while more coordinating solvents are generally not necessary. Strict anhydrous conditions are mandatory. |
| Temperature | -78 °C to 0 °C | -78 °C is crucial for the deprotonation step to ensure kinetic control and suppress side reactions. The alkylation step is also typically performed at -78 °C to maximize diastereoselectivity. Warmer temperatures can lead to enolate equilibration, racemization, and undesired side reactions like elimination of the alkyl halide. |
| Additives | HMPA, DMPU | Hexamethylphosphoramide (HMPA) or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) can be added to break up lithium aggregates and increase enolate reactivity. This may be necessary for less reactive electrophiles but should be used with caution as it can sometimes decrease diastereoselectivity. |
Experimental Workflow and Troubleshooting
A visual representation of the entire laboratory workflow is provided below.
Figure 2: General laboratory workflow for C3-alkylation of the pyrrolidinone substrate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive base (degraded n-BuLi).2. "Wet" solvent or reagents.3. Unreactive electrophile.4. Insufficient reaction time. | 1. Titrate n-BuLi before use.2. Ensure all solvents and reagents are rigorously dried.3. Use a more reactive electrophile (e.g., switch from R-Cl to R-I).4. Monitor reaction by TLC and allow to proceed longer or warm slightly (e.g., to -40 °C). |
| Low Yield | 1. Incomplete deprotonation.2. Competing side reactions (e.g., elimination). | 1. Use a slight excess of base (1.1-1.2 eq).2. Maintain low temperature; ensure electrophile is pure. |
| Poor Diastereoselectivity | 1. Reaction temperature too high.2. Base choice not optimal. | 1. Maintain temperature strictly at -78 °C during addition and reaction.2. Screen different bases (e.g., LiHMDS, KHMDS) to investigate counter-ion effects on facial selectivity. |
| Multiple Products Observed | 1. O-alkylation instead of C-alkylation.2. Double alkylation.3. Epimerization at C3. | 1. Generally less common with kinetic lithium enolates. If observed, try KHMDS.2. Use only a slight excess of electrophile (1.1-1.2 eq).3. Avoid prolonged reaction times or elevated temperatures. Ensure quenching is done at low temperature. |
References
-
Synthesis of a New Chiral Pyrrolidine. PMC - NIH.[Link]
-
Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. ResearchGate.[Link]
-
MECHANISM AND KINETICS OF SN2 REACTIONS. PHARMD GURU.[Link]
-
Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH.[Link]
-
α-Arylation of N-Boc Pyrrolidine. Organic Syntheses.[Link]
-
The isocyanide SN2 reaction. PMC - NIH.[Link]
-
Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC - PubMed Central.[Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.[Link]
-
Synthesis of Chiral Pyrrolidines, Piperidines, and Azepanes. ResearchGate.[Link]
-
SN2 Reaction: Meaning, Examples, Applications. StudySmarter.[Link]
-
SN2 reactions of cyclic chloroketoesters with phenol. ResearchGate.[Link]
-
SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Online Chemistry Coach.[Link]
-
SN2 reaction. Wikipedia.[Link]
-
Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv.[Link]
-
Stereochemistry SN2 Reactions. Chemistry LibreTexts.[Link]
-
Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society.[Link]
-
7.7-11 Part 2: SN2 Stereochemistry. YouTube.[Link]
-
Sn2 stereochemistry | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube.[Link]
-
Cyclic substrates in SN2. Química Organica.org.[Link]
- N-alkylation of n-alpha-boc-protected amino acids.
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. NIH.[Link]
-
Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate.[Link]
-
Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Cambridge Open Engage.[Link]
-
Breaking Down Carbonyl Reaction Mechanisms: Reactions of Anionic Nucleophiles (Part 2). Master Organic Chemistry.[Link]
-
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. NIH.[Link]
-
SN2 Reaction Mechanisms. YouTube.[Link]
-
Why is E) unreactive in SN2 reactions? Reddit.[Link]
- The synthetic method of N-Boc-3- pyrrolidine formaldehyde.
-
Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted. RSC Publishing.[Link]
-
The SN2 Reaction Mechanism. Master Organic Chemistry.[Link]
-
Concerted Nucleophilic Aromatic Substitutions. PMC - NIH.[Link]
-
Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Beilstein Journal of Organic Chemistry.[Link]
-
Enantioselective Pd-catalyzed alpha-arylation of N-Boc-pyrrolidine: the key to an efficient and practical synthesis of a glucokinase activator. PubMed.[Link]
- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
- Alternate processes for the preparation of pyrrolidine derivatives.
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[ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]].* Organic Syntheses.[Link]
-
tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate. PubChem.[Link]
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Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH.[Link]
-
Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. NIH.[Link].ncbi.nlm.nih.gov/pmc/articles/PMC4090124/)
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Application Notes and Protocols: Strategic Use of Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate for the Synthesis of Complex Amines
Introduction: The Strategic Value of the Substituted Pyrrolidine Scaffold
In the landscape of modern drug discovery and medicinal chemistry, the pyrrolidine ring system stands out as a privileged scaffold. Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, enabling enhanced binding affinity and selectivity to biological targets. Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate has emerged as a highly valuable and versatile building block for the synthesis of complex chiral amines. The presence of a ketone functionality at the 4-position provides a convenient handle for the introduction of diverse amine substituents via reductive amination, while the methyl group at the 3-position introduces a key stereocenter, influencing the diastereoselectivity of subsequent transformations. The Boc (tert-butoxycarbonyl) protecting group ensures the stability of the pyrrolidine nitrogen during synthesis and allows for facile deprotection under acidic conditions, a crucial step in the final stages of synthesizing active pharmaceutical ingredients (APIs). This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this key intermediate, focusing on the principles and a detailed protocol for the synthesis of complex amines via reductive amination.
Core Chemical Principles: The Power of Reductive Amination
Reductive amination is a cornerstone of C-N bond formation in organic synthesis, prized for its efficiency and broad substrate scope. The reaction proceeds through a two-step, one-pot sequence:
-
Iminium Ion Formation: The reaction commences with the nucleophilic attack of a primary or secondary amine on the carbonyl group of the ketone. This is followed by dehydration to form a transient iminium ion intermediate. The rate of this step is often pH-dependent, with mildly acidic conditions typically favoring imine formation.
-
Hydride Reduction: A reducing agent, introduced into the reaction mixture, then selectively reduces the iminium ion to the corresponding amine. The choice of reducing agent is critical; it must be mild enough to not reduce the starting ketone but reactive enough to efficiently reduce the iminium ion.
Sodium triacetoxyborohydride, NaBH(OAc)₃, is a particularly effective reagent for this transformation. Its steric bulk and attenuated reactivity compared to other borohydrides like NaBH₄ allow for the selective reduction of the iminium ion in the presence of the less electrophilic ketone starting material.[1] This chemoselectivity is a key advantage, minimizing the formation of alcohol byproducts and leading to cleaner reaction profiles and higher yields of the desired amine.[1]
Experimental Workflow: A Representative Protocol
The following protocol details a representative procedure for the reductive amination of a cyclic ketone with a primary amine. While this protocol uses N-Boc-4-piperidone as the ketone and benzylamine as the amine, the principles and general conditions are directly applicable to the use of this compound. Researchers should consider this a starting point for optimization.
Diagram of the Reductive Amination Workflow
Caption: A generalized workflow for the one-pot reductive amination of a ketone with a primary amine.
Detailed Step-by-Step Protocol
Materials:
-
N-Boc-4-piperidone (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, 0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and TLC/LC-MS equipment
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidone (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the solid is completely dissolved.
-
Addition of Amine: Add benzylamine (1.1 eq) to the solution. If desired, a catalytic amount of acetic acid (0.1 eq) can be added at this stage to facilitate iminium ion formation. Stir the mixture for 20-30 minutes at room temperature.
-
Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: The addition may cause a slight exotherm and gas evolution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x volume).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-4-(benzylamino)piperidine.
Data Presentation: Expected Outcomes
The following table presents typical data that can be expected from the successful synthesis of a complex amine using the representative protocol. The exact values for the product derived from this compound will vary depending on the specific amine used.
| Parameter | Expected Value/Observation |
| Yield | 70-95% |
| Physical Appearance | Colorless oil or white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.4-7.2 (m, Ar-H), 3.8 (s, Ar-CH₂-N), 3.7-3.1 (m, pyrrolidine-H), 2.1-1.5 (m, pyrrolidine-H), 1.45 (s, 9H, Boc) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 154.8 (C=O, Boc), 139.0 (Ar-C), 128.6, 128.3, 127.2 (Ar-CH), 79.5 (C(CH₃)₃), 52.5, 50.0, 45.0, 30.0 (pyrrolidine-C) |
| Mass Spectrometry (ESI+) | [M+H]⁺ calculated and found |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete iminium ion formation. | Add a catalytic amount of acetic acid. Ensure anhydrous conditions. |
| Decomposition of the reducing agent. | Use fresh, high-quality sodium triacetoxyborohydride. | |
| Presence of starting ketone | Insufficient reaction time or reducing agent. | Allow the reaction to stir for a longer period. Add an additional portion of the reducing agent. |
| Formation of alcohol byproduct | Use of a non-selective reducing agent. | Ensure the use of sodium triacetoxyborohydride. Avoid stronger reducing agents like sodium borohydride in a one-pot procedure. |
| Diastereomeric mixture | Lack of stereocontrol in the reduction. | The methyl group at the 3-position will influence the facial selectivity of the hydride attack. Chiral auxiliaries or catalysts may be required for higher diastereoselectivity. |
Mechanism of Boc Deprotection
Following the successful synthesis of the Boc-protected complex amine, the final step is often the removal of the Boc group to liberate the free amine. This is typically achieved under acidic conditions.
Diagram of Boc Deprotection
Caption: A simplified representation of the acid-catalyzed deprotection of a Boc-protected amine.
The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[1]
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, chiral amines. Its strategic use in reductive amination protocols, coupled with the reliable nature of Boc-protection chemistry, provides a robust platform for the generation of diverse molecular architectures for drug discovery and development. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this key intermediate in their synthetic endeavors.
References
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. (URL: [Link])
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Application Notes and Protocols for Amide Bond Formation with Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate Derivatives
Introduction
The pyrrolidinone scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. Specifically, derivatives of tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate are valuable intermediates in the synthesis of novel therapeutics. The successful coupling of these cyclic amines with a diverse range of carboxylic acids is a critical step in the elaboration of these molecules.
This technical guide provides an in-depth analysis and detailed protocols for the formation of amide bonds using this compound as the amine component. We will explore the inherent challenges associated with this substrate and present robust, field-proven methodologies to achieve high-yield and high-purity amide products. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Challenges in Amide Coupling with this compound
The structure of this compound presents several challenges for amide bond formation that must be addressed through careful selection of coupling reagents and reaction conditions:
-
Steric Hindrance: The secondary amine within the pyrrolidine ring is sterically encumbered by the adjacent 3-methyl group and the bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen. This steric congestion can significantly slow down the rate of acylation.
-
Reduced Nucleophilicity: The electron-withdrawing nature of the adjacent 4-oxo group and the Boc-protecting group can decrease the nucleophilicity of the secondary amine, making it less reactive towards activated carboxylic acids.
-
Potential for Side Reactions: The presence of the ketone functionality, while not directly involved in the amide bond formation, could potentially lead to side reactions under certain conditions, although this is generally not a major concern with standard amide coupling protocols.
Given these challenges, the choice of coupling reagent is paramount. Reagents known to be effective for coupling sterically hindered amines are highly recommended.
Comparative Analysis of Coupling Reagents
A variety of coupling reagents are available for amide bond formation.[1][2] For a substrate as challenging as this compound, uronium/aminium and phosphonium salt-based reagents are often superior to carbodiimides alone.[3][4]
| Coupling Reagent | Advantages | Disadvantages |
| HATU | High reactivity, fast reaction times, low rates of racemization, effective for sterically hindered amines.[3] | Can react with the amine if used in excess.[4] |
| HBTU/TBTU | Very efficient, low racemization, fast reactions. | Can also react with the amine if used in excess.[4] |
| PyBOP | Does not react with the free amine, good for hindered couplings.[5] | Can be less reactive than HATU. |
| EDC/HOBt | Water-soluble byproducts, easy to remove during workup.[3][6] | Can be less effective for sterically hindered amines, may require longer reaction times or elevated temperatures.[7] |
| Acyl Fluorides | Highly reactive, can be effective for very hindered substrates.[8] | Reagents to generate acyl fluorides can be moisture-sensitive. |
For the purposes of this guide, we will focus on providing detailed protocols for two of the most reliable and commonly used methods for this type of transformation: HATU-mediated coupling and a robust EDC/HOBt protocol.
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended as the first choice for coupling a wide range of carboxylic acids to this compound, especially when dealing with sterically demanding coupling partners. The pre-activation of the carboxylic acid with HATU is a key step to ensure efficient coupling.[9][10]
Workflow for HATU-Mediated Coupling
Caption: Workflow for HATU-mediated amide coupling.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1-1.2 equiv)
-
HATU (1.1-1.2 equiv)[3]
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), HATU (1.1 equiv), and anhydrous DMF (to make a ~0.1 M solution).
-
Cool the mixture to 0 °C using an ice bath.
-
Add DIPEA (2.5 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15 minutes for pre-activation of the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 equiv) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the pre-activated carboxylic acid mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Rationale for Key Steps:
-
Pre-activation: Reacting the carboxylic acid with HATU and DIPEA before adding the amine generates the highly reactive O-acylisourea intermediate. This minimizes the potential for HATU to react with the amine nucleophile.[9]
-
DIPEA: A non-nucleophilic base is used to neutralize the HCl generated during the reaction and to facilitate the formation of the active ester.
-
Anhydrous Conditions: Moisture can hydrolyze the activated carboxylic acid intermediate, reducing the yield of the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol provides a cost-effective alternative to HATU and is particularly useful when the byproducts from HATU are difficult to remove. The addition of HOBt is crucial for increasing the reaction rate and suppressing potential side reactions.[7][11]
Workflow for EDC/HOBt-Mediated Coupling
Caption: Workflow for EDC/HOBt-mediated amide coupling.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1-1.2 equiv)
-
EDC·HCl (1.2-1.5 equiv)[6]
-
HOBt (1.2-1.5 equiv)
-
DIPEA or Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Ethyl acetate (EtOAc)
-
Water
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add DIPEA (2.5 equiv) dropwise.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, if DMF was used, dilute with EtOAc. If DCM was used, it can be washed directly.
-
Wash the organic phase with water (to remove the urea byproduct), 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide product via flash column chromatography or recrystallization.
Rationale for Key Steps:
-
EDC·HCl: A water-soluble carbodiimide that activates the carboxylic acid. The resulting urea byproduct is also water-soluble, facilitating its removal during the aqueous workup.[3]
-
HOBt: Acts as a catalyst to form an active HOBt ester from the O-acylisourea intermediate. This active ester is more reactive towards the sterically hindered amine and less prone to side reactions. The rate-determining step is often the formation of the O-acylisourea.[11]
-
Aqueous Workup: The washes are critical for removing the water-soluble EDC byproduct and any remaining HOBt and base.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Insufficient activation of the carboxylic acid. | Use HATU instead of EDC/HOBt. Increase the amount of coupling reagent and base. Ensure anhydrous conditions. |
| Low reactivity of the amine. | Increase the reaction temperature (e.g., to 40-50 °C). Increase the reaction time. | |
| Formation of side products | Reaction of coupling reagent with the amine (with HATU). | Ensure pre-activation of the carboxylic acid before adding the amine. |
| Racemization of chiral carboxylic acids. | Use HATU or EDC with an additive like HOBt or HOAt, which are known to suppress racemization. Keep the reaction temperature low. | |
| Difficulty in purification | Urea byproduct from EDC is not fully removed. | Perform multiple aqueous washes. If the product is stable, a dilute acid wash can help to protonate and solubilize the urea. |
Conclusion
The successful formation of amide bonds with the sterically hindered and electronically deactivated this compound requires careful consideration of the reaction conditions. The use of highly active coupling reagents such as HATU is often the most effective approach. Alternatively, a well-optimized EDC/HOBt protocol can provide a reliable and cost-effective method. The protocols and insights provided in this guide are designed to enable researchers to confidently and efficiently synthesize a wide range of amide derivatives from this valuable building block, thereby accelerating their drug discovery and development programs.
References
-
JNJ-42165279 Preclinical Characterization. ACS Chemical Neuroscience.
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
-
Coupling Reagents. Aapptec Peptides.
-
Novel Synthetic Strategies Towards Analogues of Cadaside and Malacidin Antibiotic Peptides. MDPI.
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry.
-
Synthesis of some Amide derivatives and their Biological activity. ResearchGate.
-
Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
-
Coupling Reagents. ResearchGate.
-
HATU/PyBOP coupling procedure question. Reddit.
-
Amine to Amide (Coupling) - HATU. Common Organic Chemistry.
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.
-
The Synthesis of Sterically Hindered Amides. CHIMIA.
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. ResearchGate.
-
Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. PubMed.
-
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Semantic Scholar.
-
Design, Synthesis, and Characterization of α-Ketoheterocycles That Additionally Target the Cytosolic Port Cys269 of Fatty Acid Amide Hydrolase. PubMed Central.
-
Scheme 1. EDC/HOBt-coupling in preparation of N-hydroxycinnamoylamides. ResearchGate.
-
A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Organic Chemistry Portal.
-
The Synthesis of Sterically Hindered Amides. ResearchGate.
-
Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry.
-
solvent-free synthesis of amide: a novel technique of green chemistry. ResearchGate.
-
Solid-Phase Synthesis of an Insect Pyrokinin Analog Incorporating an Imidazoline Ring as Isosteric Replacement of a trans Peptide Bond. MDPI.
-
View of The Synthesis of Sterically Hindered Amides. CHIMIA.
-
This compound. BLDpharm.
-
A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. Google Patents.
-
Tert-butyl 3-Cyano-4-oxo-pyrrolidine-1-carboxylate. PubChem.
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Application Note: A Scalable and Robust Synthesis of Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate Analogs
Introduction
The pyrrolidinone scaffold is a privileged structural motif found in a vast array of biologically active compounds and pharmaceuticals.[1][2][3] Specifically, N-Boc-protected 4-oxopyrrolidines, such as tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate, serve as crucial building blocks in medicinal chemistry for the development of novel therapeutics.[4][5][6] Their utility stems from the versatile ketone functionality, which allows for a variety of subsequent chemical transformations to generate diverse libraries of compounds for drug discovery programs.
This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound and its analogs. The presented methodology is designed for researchers, scientists, and drug development professionals, focusing on practical execution, safety considerations, and the rationale behind key experimental choices to ensure reproducibility and successful scale-up from gram to kilogram quantities.
Strategic Approach to Synthesis
The synthesis of the target compound and its analogs is a multi-step process that requires careful planning and execution, especially when considering large-scale production.[7][8] The chosen synthetic route prioritizes commercially available and cost-effective starting materials, straightforward reaction conditions, and purification methods amenable to industrial settings.
The overall synthetic strategy involves three key stages:
-
N-Protection: Introduction of the tert-butyloxycarbonyl (Boc) group to protect the nitrogen atom of a suitable pyrrolidine precursor. This is a critical step to prevent unwanted side reactions in subsequent steps.[9][10][11]
-
Functional Group Interconversion/Ring Formation: Construction of the core 4-oxopyrrolidine ring system. This can be achieved through various synthetic methodologies, with the choice depending on the desired substitution pattern of the final product.
-
Purification and Isolation: Development of a robust purification strategy to isolate the final product with high purity, a critical aspect for pharmaceutical applications.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis of this compound analogs.
Sources
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- 5. Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis | 2024 China Chemistry News [chemheterocycles.com]
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- 11. Boc-Protected Amino Groups [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions with Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate. This valuable chiral building block is instrumental in the synthesis of complex nitrogen-containing heterocycles for pharmaceutical and materials science applications. However, its inherent structural features—a ketone adjacent to a chiral center and an acid-labile protecting group—present specific challenges. This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating common side reactions to ensure the success of your experimental work.
FAQ 1: Loss of Stereochemical Integrity at the C3 Position
Question: My reaction is producing diastereomers or a racemic mixture, even though I started with an enantiopure material. What is causing this loss of stereochemical control?
Answer: The primary cause of racemization or epimerization at the C3 position is the formation of a planar enol or enolate intermediate under either acidic or basic conditions. The proton on the C3 carbon (the α-carbon) is acidic due to its proximity to the carbonyl group. Its removal creates a flat, achiral enolate, and subsequent reprotonation can occur from either face of the molecule, leading to a mixture of stereoisomers.[1]
Causality and Mechanism:
Under basic conditions, a base can directly abstract the α-proton to form the enolate. Under acidic conditions, the carbonyl oxygen is protonated, which makes the α-proton more acidic and susceptible to removal by a weak base (like the solvent), forming an enol. Both intermediates compromise the stereocenter at C3.
Caption: Mechanism of racemization at the C3 position via a planar intermediate.
Troubleshooting Guide: Minimizing Racemization
| Symptom | Potential Cause | Recommended Solution |
| Loss of enantiomeric or diastereomeric excess (ee/de) detected by chiral HPLC or NMR. | Reaction conditions are too basic or acidic, promoting enolization. | Maintain a neutral or near-neutral pH. If a base is required, use a non-nucleophilic, sterically hindered base (e.g., LDA, LiHMDS) at very low temperatures (-78 °C) to favor kinetic deprotonation over equilibrium. |
| Elevated reaction temperature. | Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. For lithiated species, maintaining temperatures below -65 °C is critical for stereochemical stability.[2][3] | |
| Prolonged reaction time in protic solvents. | Minimize reaction time. Use anhydrous aprotic solvents to reduce the availability of protons for the enol-keto tautomerism. |
FAQ 2: High Molecular Weight Impurities and Reaction Sluggishness
Question: My reaction mixture contains significant impurities with approximately double the mass of my starting material, and the desired reaction is not going to completion. What are these side products?
Answer: These high molecular weight byproducts are almost certainly the result of an aldol self-condensation reaction.[4][5] Under basic conditions, the enolate of one pyrrolidinone molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second molecule. This forms a β-hydroxy ketone dimer, which may subsequently dehydrate to form an α,β-unsaturated ketone. This side reaction consumes your starting material, leading to lower yields of the desired product.
Causality and Mechanism:
The formation of the enolate is the key step that initiates both racemization and the aldol reaction. Therefore, conditions that favor enolization, especially in the presence of unreacted starting material, will inevitably lead to aldol products.
Caption: Pathway for the formation of aldol condensation side products.
Troubleshooting Guide: Suppressing Aldol Condensation
| Symptom | Potential Cause | Recommended Solution |
| Presence of dimers or higher oligomers in LC-MS or NMR. | Use of strong bases at moderate temperatures (e.g., > -40 °C). | Use low temperatures (-78 °C). Add the base slowly to a solution of the pyrrolidinone to form the enolate, then add the electrophile. This minimizes the time the enolate and starting ketone are present together. |
| Low yield of desired product; starting material consumed. | Reaction stoichiometry allows for significant concentration of both enolate and starting ketone. | Consider "inverse addition": add the pyrrolidinone solution slowly to a solution of the base and electrophile. This keeps the concentration of the free enolate low at any given time. |
| The chosen base is not suitable for the intended transformation. | For reactions like α-alkylation, ensure the electrophile is highly reactive to trap the enolate quickly before it can react with another molecule of the starting ketone. |
FAQ 3: Unintended N-Boc Deprotection
Question: During workup or purification, I am observing a significant amount of the corresponding N-H pyrrolidinone. Why is the Boc protecting group being cleaved?
Answer: The tert-butoxycarbonyl (Boc) group is a carbamate that is designed to be stable to most nucleophiles and bases but is highly susceptible to cleavage under acidic conditions.[6][7] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide. This cleavage can be triggered by even trace amounts of acid.
Common Sources of Acidic Contamination:
-
Aqueous Workup: Using acidic solutions (e.g., NH₄Cl, citric acid, dilute HCl) to quench a reaction.[8]
-
Chromatography: Standard silica gel is inherently acidic and can cause significant deprotection on the column.
-
Solvents: Older or improperly stored chlorinated solvents (e.g., DCM) can generate trace amounts of HCl.
-
Reagents: Lewis acids used in the reaction can also cleave the Boc group.
Workflow for Preventing N-Boc Cleavage During Purification
Caption: Recommended workflow for purification while preserving the N-Boc group.
Experimental Protocol: Preparation of Neutralized Silica Gel
-
Objective: To prepare a silica gel slurry for column chromatography that will not cleave acid-sensitive protecting groups like N-Boc.
-
Materials:
-
Standard silica gel (230-400 mesh)
-
Hexane or desired non-polar solvent for the slurry
-
Triethylamine (Et₃N)
-
-
Procedure:
-
Measure the required amount of silica gel for your column.
-
Prepare the column eluent (e.g., a mixture of hexane and ethyl acetate).
-
In a beaker, create a slurry of the silica gel in the non-polar component of your eluent (e.g., hexane).
-
Add triethylamine to the slurry to constitute 1% of the total solvent volume (e.g., for 400 mL of slurry solvent, add 4 mL of Et₃N).
-
Stir the slurry thoroughly for 5-10 minutes.
-
Pack the column with this neutralized slurry as you normally would.
-
It is also advisable to add 0.5-1% triethylamine to your mobile phase to maintain the basicity of the column throughout the purification process.
-
By implementing these troubleshooting strategies and protocols, researchers can significantly improve reaction outcomes, minimize the formation of common side products, and ensure the integrity of their valuable chiral building block.
References
- Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.
-
Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539. Available at: [Link]
-
Magritek. (2021). The Aldol Condensation. Available at: [Link]
-
Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available at: [Link]
-
Reddit r/OrganicChemistry. (2024). Why is boc stable to hydrolysis under basic conditions? Available at: [Link]
-
Kim, D. H., et al. (2018). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 23(9), 2335. Available at: [Link]
-
Organic Chemistry Portal. (2023). Boc-Protected Amino Groups. Available at: [Link]
-
Bartolo, N. D., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry. Available at: [Link]
-
Oestreich, M., et al. (2022). Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage. Angewandte Chemie International Edition, 61(32), e202205561. Available at: [Link]
-
King, S. A., Armstrong, J., & Keller, J. (1998). Synthesis and Ru(II)-BINAP Reduction of a Ketoester Derived from Hydroxyproline. Organic Syntheses, 75, 44. Available at: [Link]
-
Campos, K. R., et al. (2006). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses, 83, 95. Available at: [Link]
-
Kim, S. Y., et al. (2018). Cross-Aldol Condensation of Acetone and n-Butanol into Aliphatic Ketones over Supported Cu Catalysts on Ceria-Zirconia. Catalysts, 8(11), 512. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. magritek.com [magritek.com]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate Reaction Mixtures
Welcome to the dedicated technical support guide for the purification of tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key synthetic intermediate. Here, we provide in-depth, field-proven insights and practical troubleshooting advice to ensure the successful isolation of a highly pure product.
Introduction to Purification Challenges
This compound is a valuable building block in medicinal chemistry.[1] Its purification, however, can be challenging due to its moderate polarity, potential for instability, and the presence of structurally similar impurities. This guide will address these issues in a practical question-and-answer format.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound.
Flash Chromatography Issues
Question 1: My compound is not separating from a closely-eluting impurity during flash chromatography. What should I do?
Answer:
This is a common issue, especially with impurities that have similar polarity to the target compound. Here is a systematic approach to improve separation:
-
Optimize Your Solvent System:
-
Reduce the Polarity: If your compound and the impurity are eluting too quickly (high Rf), decrease the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase (e.g., hexane/ethyl acetate). This will increase the interaction of the compounds with the silica gel, leading to better separation. A good starting point for this compound is a 20-30% ethyl acetate in hexane mixture.
-
Try a Different Solvent System: If a simple hexane/ethyl acetate system is not providing adequate separation, consider alternatives. A mixture of dichloromethane and methanol can be effective for more polar compounds.[2] Sometimes, switching one of the solvents can alter the selectivity. For example, replacing ethyl acetate with diethyl ether might change the elution order.
-
-
Employ Gradient Elution:
-
Start with a low polarity mobile phase to elute non-polar impurities.
-
Gradually increase the polarity of the mobile phase to elute your target compound, leaving the more polar impurities on the column. A shallow gradient around the elution point of your compound will provide the best resolution.
-
-
Consider the Stationary Phase:
-
If you are using standard silica gel, which is acidic, and your compound is sensitive to acid, consider deactivating the silica gel by flushing the column with a solvent system containing 1-3% triethylamine before loading your sample.
-
Question 2: My compound appears as broad or tailing peaks on the TLC and during column chromatography. Why is this happening and how can I fix it?
Answer:
Peak broadening or tailing can be caused by several factors:
-
Compound Overloading: Too much crude material on the column will lead to poor separation and broad peaks. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Inappropriate Solvent for Sample Loading: Dissolving your crude mixture in a solvent that is too polar can cause the compound to spread before it binds to the silica gel. It is best to dissolve the sample in a minimal amount of the initial, low-polarity mobile phase or a less polar solvent like dichloromethane.
-
Interaction with Silica Gel: The keto-enol tautomerism of the β-keto ester moiety in your molecule can sometimes lead to interactions with the acidic silica gel, causing tailing. Adding a small amount of a modifier to your mobile phase, such as a tiny fraction of acetic acid (if your compound is stable to acid) or triethylamine (for basic compounds), can sometimes improve peak shape. However, be mindful that this will alter the polarity of your eluent.
Crystallization and Product Isolation Issues
Question 1: My purified this compound is an oil and won't solidify. How can I induce crystallization?
Answer:
Obtaining a solid product can sometimes be challenging, especially if residual solvents or minor impurities are present. Here are some techniques to try:
-
High Vacuum Drying: Ensure all residual solvents are removed by drying the oil under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
-
Solvent Trituration: Add a non-polar solvent in which your compound is poorly soluble, such as hexane or diethyl ether, to the oil.[3] Stir vigorously. This can sometimes wash away impurities and induce precipitation of your product as a solid.
-
Recrystallization:
-
Choosing a Solvent System: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a compound of moderate polarity like this, a mixture of a polar and a non-polar solvent often works well. Good starting points for recrystallization include:
-
Ethyl acetate/Hexane
-
Acetone/Hexane
-
Diethyl ether/Hexane
-
-
Procedure: Dissolve your compound in a minimal amount of the hot solvent mixture. Allow it to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator. If crystals do not form, you can try scratching the inside of the flask with a glass rod to create nucleation sites.
-
-
Seed Crystals: If you have a small amount of solid material from a previous batch, adding a tiny crystal to the cooled, saturated solution can initiate crystallization.
Question 2: The yield of my purified product is very low after chromatography. What are the potential causes?
Answer:
Low recovery can be frustrating. Here are some common reasons:
-
Compound Streaking on the Column: If the compound is highly polar or interacts strongly with the silica, it may not elute completely, leading to a lower yield.
-
Improper Fraction Collection: You might be cutting your fractions too conservatively, leaving some product in the mixed fractions. Always check your fractions by TLC before combining them.
-
Decomposition on Silica: The Boc (tert-butoxycarbonyl) protecting group is sensitive to strong acids.[4] While silica gel is generally considered weakly acidic, prolonged exposure can sometimes lead to partial deprotection, especially if the silica is of lower quality or if the chromatography run is very long. If you suspect this is an issue, you can use deactivated silica gel as mentioned earlier.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude reaction mixture?
A1: The impurities will depend on the synthetic route used. A common method for synthesizing 4-pyrrolidinones is the Dieckmann condensation. In this case, potential impurities include:
-
Unreacted Starting Materials: Such as the diester precursor.
-
Byproducts of the Cyclization: Incomplete cyclization or side reactions can lead to various byproducts.
-
Products of Hydrolysis or Decarboxylation: The β-keto ester is susceptible to hydrolysis and decarboxylation, especially under harsh workup conditions.
-
Epimers: The stereocenter at the 3-position can potentially epimerize under basic or acidic conditions.
Q2: How can I effectively monitor the progress of my column chromatography?
A2: Thin-Layer Chromatography (TLC) is your most valuable tool.
-
Visualization: This compound has a ketone functional group but lacks a strong chromophore for visualization under UV light. Therefore, you will need to use a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for visualizing a wide range of organic compounds, as it reacts with the ketone.
-
Co-spotting: Always run a TLC with a spot of your crude mixture alongside the fractions you are collecting. This will help you identify which fractions contain your desired product and whether they are pure.
Q3: Is this compound stable? What are the recommended storage conditions?
A3: The Boc protecting group is sensitive to strong acids and can be cleaved. The β-keto ester moiety can be sensitive to both strong acids and bases. For long-term storage, it is recommended to keep the purified compound in a cool, dry place, preferably in a refrigerator and under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Preparation:
-
Choose an appropriate column size based on the amount of crude material. A general guideline is a 40:1 to 100:1 ratio of silica gel to crude product by weight.
-
Prepare your mobile phase. A typical starting point is 20% Ethyl Acetate in Hexane. Adjust the polarity based on the Rf of your compound on TLC (aim for an Rf of ~0.2-0.3 for good separation).
-
-
Packing the Column:
-
Pack the column with silica gel as a slurry in the initial mobile phase.
-
-
Loading the Sample:
-
Dissolve your crude material in a minimal amount of dichloromethane or the initial mobile phase.
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution:
-
Begin elution with the initial mobile phase, collecting fractions.
-
If using a gradient, gradually increase the percentage of the polar solvent.
-
-
Monitoring:
-
Monitor the fractions by TLC using a suitable stain (e.g., potassium permanganate).
-
-
Combining and Concentrating:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of your oily product.
-
Add a few drops of a non-polar solvent (e.g., hexane) at room temperature. The compound should be insoluble.
-
Add a polar solvent (e.g., ethyl acetate) dropwise while heating until the solid dissolves completely.
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent mixture in an Erlenmeyer flask.
-
Allow the flask to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold, non-polar solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography
| Technique | Non-Polar Solvent | Polar Solvent | Typical Ratio (v/v) | Notes |
| TLC | Hexane | Ethyl Acetate | 7:3 | Adjust as needed to achieve an Rf of 0.2-0.3. |
| Flash Chromatography | Hexane | Ethyl Acetate | 8:2 to 7:3 | A gradient may be necessary for optimal separation. |
| Recrystallization | Hexane | Ethyl Acetate | Varies | Use minimal hot solvent to dissolve the compound. |
Table 2: Analytical Data for Pure this compound
| Analysis | Data |
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol |
| Appearance | Off-white to yellow solid or oil |
| ¹H NMR (CDCl₃, 400 MHz) δ | ~4.0-3.2 (m, 4H), 2.7-2.3 (m, 1H), 2.2-1.9 (m, 2H), 1.47 (s, 9H), 1.15 (d, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ | ~209, 154, 80, 55, 48, 45, 28, 14 |
| Mass Spec (ESI+) m/z | [M+H]⁺ calculated for C₁₀H₁₈NO₃: 200.1281; found ~200.1 |
Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Visualizations
Purification Workflow
Caption: General workflow for the purification and analysis of this compound.
Troubleshooting Logic for Poor Chromatographic Separation
Caption: Decision tree for troubleshooting poor separation in flash chromatography.
References
-
Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]
-
Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved January 20, 2026, from [Link]
-
Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. Retrieved January 20, 2026, from [Link]
-
PubMed. (n.d.). Synthesis and Conformation Analysis of 3-substituted Derivatives of 1H,3H-pyrido[2,3-d] pyrimidin-4-one of Expected Depressive Nervous System. Part III. Retrieved January 20, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
PubChem. (n.d.). Tert-butyl 3-oxopyrrolidine-1-carboxylate. Retrieved January 20, 2026, from [Link]
-
Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved January 20, 2026, from [Link]
-
ChemBK. (n.d.). tert-butyl 3-(tert-butoxycarbonyl)aminomethyl-4-oxopyrrolidine-1-carboxylate. Retrieved January 20, 2026, from [Link]
-
ChemRxiv. (n.d.). In-situ Diffraction Crystallization Study of a porous Ti(IV) oxo-cluster carboxylate MOF and its Water-Induced Ti(III) Formate. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved January 20, 2026, from [Link]
-
mzCloud. (n.d.). tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). Tert-butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate. Retrieved January 20, 2026, from [Link]
-
PubChemLite. (n.d.). This compound (C10H17NO3). Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate. Retrieved January 20, 2026, from [Link]
-
ChemSrc. (n.d.). 1-tert-butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate. Retrieved January 20, 2026, from [Link]
Sources
- 1. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 2. Chromatography [chem.rochester.edu]
- 3. rsc.org [rsc.org]
- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
Technical Support Center: Troubleshooting Failed Reactions with Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate
Welcome to the technical support center for Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during reactions with this versatile building block.
Introduction to the Reagent
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its structure, featuring a β-keto amine protected with a tert-butoxycarbonyl (Boc) group, allows for a range of chemical transformations. However, the interplay between the ketone and the Boc-protected amine can lead to specific challenges. This guide provides a systematic approach to troubleshooting failed or low-yielding reactions.
General Handling and Storage
Q1: How should I store and handle this compound to ensure its stability?
A1: Proper storage is crucial for maintaining the integrity of the reagent. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and potential degradation. For long-term storage, refrigeration at 2-8°C is recommended. Before use, allow the container to warm to room temperature before opening to avoid condensation of moisture into the compound.
Troubleshooting Common Reactions
This section addresses specific problems you might encounter. The key to troubleshooting is to understand the underlying chemistry of the molecule, particularly the reactivity of the α-protons and the stability of the Boc group.
Issue 1: Low Yield in Enolate Formation and Subsequent Alkylation
Q2: I'm trying to deprotonate at the C3 position to form an enolate for an alkylation reaction, but I'm getting low yields or a mixture of products. What's going wrong?
A2: This is a common challenge. The acidity of the α-proton at C3 is influenced by both the adjacent ketone and the electron-withdrawing Boc group. Several factors could be at play:
-
Choice of Base: The selection of the base is critical for efficient and regioselective enolate formation.[1][2]
-
Weak bases (e.g., alkoxides like NaOEt or t-BuOK): These may not be strong enough to fully deprotonate the C3 position, leading to an equilibrium mixture of the starting material, the enolate, and the base. This can result in side reactions like aldol condensations or simply incomplete reaction.
-
Strong, non-nucleophilic bases (e.g., LDA, LiHMDS): These are generally the preferred choice for quantitative enolate formation.[3] They are strong enough to irreversibly deprotonate the ketone, pushing the reaction to completion.[4] Using a slight excess of the base can ensure full conversion.
-
-
Reaction Temperature: Temperature control is crucial.
-
Enolate formation is typically carried out at low temperatures (-78 °C) to minimize side reactions.[1] At higher temperatures, the enolate can be less stable and may participate in undesired pathways.
-
After enolate formation, the addition of the alkylating agent is also often done at low temperatures, with gradual warming to room temperature.
-
-
Competitive Deprotonation: While the C3 proton is the most acidic, deprotonation at the C5 position is also possible, though less favorable. Using a bulky base like LDA can help favor deprotonation at the less sterically hindered C3 position.
-
Self-Condensation: If the enolate formation is not quantitative or if the alkylating agent is added too slowly or at too high a temperature, the enolate can react with the starting ketone, leading to aldol-type self-condensation products.
Troubleshooting Workflow for Enolate Alkylation:
Sources
Technical Support Center: Navigating the Acidic Landscape of tert-Butyl 3-methyl-4-oxopyrrolidine-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this versatile building block under acidic conditions. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical solutions to anticipate and resolve challenges in your synthetic workflows.
Introduction: The Duality of the Boc Group and the Pyrrolidinone Core
This compound is a valuable intermediate in medicinal chemistry, prized for its chiral pyrrolidinone scaffold. The tert-butyloxycarbonyl (Boc) protecting group is favored for its general stability and the relative ease of its removal under acidic conditions. However, the presence of the 4-oxo functionality introduces a layer of complexity that requires careful consideration during the deprotection step. This guide will delve into the nuances of this molecule's behavior in acidic media, moving beyond the general principles of Boc deprotection to address the specific challenges posed by the integrated ketone functionality.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism for the acidic deprotection of this compound?
The deprotection follows a well-established acid-catalyzed mechanism. The reaction is initiated by the protonation of the carbamate oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation is followed by the fragmentation of the protonated intermediate, which leads to the release of the free secondary amine (3-methyl-4-oxopyrrolidine), carbon dioxide, and a stable tert-butyl cation.[1] It is important to perform this reaction in an open or well-vented system to allow for the safe release of the gaseous CO2 byproduct.
Q2: I've successfully deprotected the Boc group, but I'm observing unexpected byproducts during workup. What could be the cause?
A common issue arises from the basicity of the newly formed secondary amine. While the deprotected product, a β-aminoketone, is generally stable under the acidic reaction conditions, it can be susceptible to degradation at neutral or basic pH during aqueous workup. The primary degradation pathway is a retro-Michael (deal dolization) type reaction, which can lead to ring-opening or polymerization.
Recommendation: To minimize degradation, it is crucial to maintain acidic conditions during the initial workup. Instead of immediately neutralizing the reaction mixture with a strong base, consider an extractive workup with an acidic aqueous solution to remove the desired amine salt from non-polar byproducts. Subsequent careful basification of the aqueous layer followed by rapid extraction can then yield the free amine.
Q3: Can the deprotected 3-methyl-4-oxopyrrolidine undergo self-condensation?
Yes, this is a significant concern. Upon Boc deprotection, the resulting secondary amine can react intramolecularly or intermolecularly with the ketone functionality to form an enamine. This enamine is a nucleophile and can participate in subsequent reactions, most notably an aldol-type condensation with another molecule of the ketone, leading to dimers or oligomers. This process is often catalyzed by residual acid.
Mitigation Strategy:
-
Temperature Control: Perform the deprotection at low temperatures (e.g., 0 °C) to minimize the rate of the subsequent condensation reaction.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Immediate Derivatization: If the free amine is not required for the subsequent step, consider performing the next reaction in the same pot. For example, acylation or sulfonylation of the amine will render it non-nucleophilic and prevent enamine formation.
Q4: Are there alternative, milder deprotection methods to avoid these side reactions?
For substrates that are particularly sensitive to strong acids, several milder methods can be employed for Boc deprotection. These methods often generate fewer side products related to the ketone functionality.
| Deprotection Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Lewis Acid Catalysis | ZnBr₂ in CH₂Cl₂ | Room temperature, 1-24h | Mild, can be selective for Boc over other acid-labile groups. | May require stoichiometric amounts of the Lewis acid. |
| Acetyl Chloride in Methanol | AcCl in MeOH | 0 °C to room temperature, 1-4h | Generates HCl in situ, can be milder than concentrated acids. | Can lead to esterification of other functional groups. |
| Oxalyl Chloride in Methanol | (COCl)₂ in MeOH | Room temperature, 1-4h | Reported to be very mild and tolerant of various functional groups.[2][3] | Generates HCl in situ, requires careful handling of oxalyl chloride. |
Troubleshooting Guide
Problem 1: Incomplete Boc Deprotection
-
Symptom: Presence of starting material in the crude reaction mixture as determined by TLC, LC-MS, or NMR.
-
Possible Causes & Solutions:
-
Insufficient Acid: The stoichiometry of the acid may be too low, especially if the substrate or solvent contains basic impurities.
-
Solution: Increase the equivalents of acid used. For TFA in DCM, a 1:1 (v/v) mixture is common, but for more sensitive substrates, starting with 20-30% TFA and gradually increasing may be necessary.
-
-
Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an adequate temperature.
-
Solution: Increase the reaction time and monitor progress. If the reaction is sluggish at 0 °C, allow it to warm to room temperature.
-
-
Water Content: The presence of water can hydrolyze the acid and reduce its effectiveness.
-
Solution: Use anhydrous solvents and reagents.
-
-
Problem 2: Formation of a Major, Unidentified Byproduct
-
Symptom: A significant new spot on TLC or a major new peak in LC-MS that is not the desired product or starting material.
-
Possible Causes & Solutions:
-
tert-Butylation: The tert-butyl cation generated during deprotection is an electrophile and can alkylate nucleophilic sites on the pyrrolidinone ring or other molecules in the reaction.
-
Solution: Add a scavenger such as triethylsilane (TES) or thioanisole to the reaction mixture to trap the tert-butyl cation.
-
-
Aldol Condensation: As discussed in the FAQs, self-condensation via an enamine intermediate is a likely side reaction.
-
Solution: Employ the mitigation strategies outlined in FAQ Q3 (lower temperature, shorter reaction time, immediate derivatization).
-
-
Epimerization: The acidic conditions can potentially lead to epimerization at the C3 position via enolization of the ketone.
-
Solution: Use the mildest possible acidic conditions and lowest temperature that still allows for efficient deprotection. Chiral HPLC or NMR with a chiral shift reagent may be necessary to detect epimerization.
-
-
Problem 3: Difficulty in Isolating the Pure Deprotected Amine
-
Symptom: The crude product is an oil that is difficult to purify by crystallization or chromatography, or significant product loss occurs during purification.
-
Possible Causes & Solutions:
-
Product is a Salt: The deprotected amine will exist as a salt (e.g., trifluoroacetate or hydrochloride) after the reaction. These salts are often hygroscopic and may not crystallize easily.
-
Solution: Isolate the product as the salt by precipitation with a non-polar solvent like diethyl ether from a more polar solvent like methanol or ethyl acetate. Alternatively, proceed with the crude salt to the next step if possible.
-
-
Degradation on Silica Gel: The free amine can be unstable on silica gel, leading to streaking and decomposition during column chromatography.
-
Solution: If chromatography is necessary, consider using a deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina. It is often preferable to purify the Boc-protected precursor and use the crude deprotected amine directly in the next step.
-
-
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Stir the reaction at 0 °C and monitor by TLC or LC-MS.
-
Upon completion (typically 1-4 hours), concentrate the reaction mixture in vacuo.
-
Co-evaporate with toluene (2-3 times) to remove residual TFA.
-
The resulting residue is the trifluoroacetate salt of 3-methyl-4-oxopyrrolidine, which can be used directly or further purified.
Protocol 2: Analysis of Reaction Mixture by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Expected Elution Order: The deprotected amine salt will be more polar and elute earlier than the Boc-protected starting material.
References
- BenchChem. (2025). Experimental protocol for Boc deprotection of (S)-3-Acetyl-1-Boc-pyrrolidine.
- Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2007). Beta-aminoketones as prodrugs with pH-controlled activation. International journal of pharmaceutics, 336(2), 208–214.
- BenchChem. (n.d.). Technical Support Center: Stability and Storage of β-Amino Ketones.
- Chad's Prep. (2021, April 21). 21.5 Aldol Reactions | Organic Chemistry [Video]. YouTube.
- Magritek. (n.d.).
- Northrup, A. B., & MacMillan, D. W. C. (2002). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society, 124(24), 6798–6799.
- Notz, W., & List, B. (2000). Catalytic Asymmetric Cross-Aldol Reactions of Aldehydes. Journal of the American Chemical Society, 122(30), 7386–7387.
- Palomo, C., Oiarbide, M., & García, J. M. (2002). The Aldol Reaction: A Bumper Crop of Catalytic Asymmetric Methodologies.
- Trost, B. M., & Brindle, C. S. (2010). The direct catalytic asymmetric aldol reaction. Chemical Society Reviews, 39(5), 1600–1632.
- Zha, Y., & List, B. (2002). Proline-Catalyzed Direct Asymmetric Aldol Reactions of Ketones with Aldehydes.
- Organic Syntheses. (n.d.). L-Proline.
- BenchChem. (n.d.). Experimental protocol for deprotection of Boc-protected amines.
- Reddit. (2023, October 18). Boc De-protection. r/Chempros.
- Scribd. (n.d.). BOC Deprotection 2.
- RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- UKnowledge. (2020, June 23). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.
- National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- UKnowledge. (2020, June 23). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.
Sources
preventing byproduct formation in N-Boc pyrrolidinone synthesis
Document ID: TSC-NBOC-PYRR-001
Last Updated: January 20, 2026
Introduction
N-tert-butoxycarbonyl-2-pyrrolidinone (N-Boc-2-pyrrolidinone) is a critical intermediate in contemporary organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures.[1] Its protected lactam motif serves as a versatile building block for a variety of synthetic transformations. While the N-acylation of 2-pyrrolidinone with di-tert-butyl dicarbonate (Boc-anhydride) is a widely adopted method, the reaction is not without its challenges.[2] The formation of stubborn byproducts can complicate purification, reduce yields, and compromise the integrity of downstream applications.
This technical guide provides an in-depth troubleshooting resource for researchers, scientists, and drug development professionals encountering issues with byproduct formation during the synthesis of N-Boc-2-pyrrolidinone. We will delve into the mechanistic underpinnings of common side reactions and offer field-proven protocols to mitigate these challenges, ensuring a high-yielding and clean synthesis.
Troubleshooting Guide: Byproduct Formation
This section addresses specific issues related to byproduct formation in a question-and-answer format.
Question 1: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the likely byproducts?
Answer:
The most common byproducts in the N-Boc protection of 2-pyrrolidinone arise from the reactivity of the Boc-anhydride and the catalyst, 4-(dimethylamino)pyridine (DMAP), if used. Key potential byproducts include:
-
tert-Butanol and CO2: These are the primary stoichiometric byproducts from the reaction of the amine with Boc-anhydride.[3] While CO2 evolves as a gas, tert-butanol must be removed during workup.
-
Di-tert-butyl carbonate: This can form from the reaction of tert-butoxide (generated from the breakdown of tert-butyl carbonate) with another molecule of Boc-anhydride.
-
Urea derivatives: In the presence of a potent catalyst like DMAP, there is a possibility of forming urea-type byproducts, especially if the reaction is run at elevated temperatures.[4]
-
Unreacted 2-pyrrolidinone and Boc-anhydride: Incomplete reactions will lead to the presence of starting materials, which can complicate purification.[5]
The presence of these impurities can lead to a complex mixture that is challenging to resolve by standard column chromatography.
Question 2: I'm observing significant gas evolution and the reaction seems uncontrolled, especially when using DMAP. What is happening and how can I control it?
Answer:
The vigorous gas evolution is due to the rapid decomposition of the intermediate, tert-butyl bicarbonate, into tert-butanol and carbon dioxide.[3] When DMAP is used as a catalyst, it reacts almost instantaneously with Boc-anhydride to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium salt.[3][6] This intermediate is then attacked by the pyrrolidinone nitrogen. This catalytic cycle significantly accelerates the reaction but can also lead to a rapid, sometimes exothermic, release of CO2.
To control the reaction:
-
Slow Addition: Add the DMAP solution dropwise to the reaction mixture containing the 2-pyrrolidinone and Boc-anhydride.[3] This allows for a more controlled rate of reaction and gas evolution.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to moderate the reaction rate.
-
Proper Venting: Ensure the reaction vessel is not a closed system to allow for the safe release of CO2.[3]
Question 3: My yields are consistently low, even with a catalyst. What factors could be contributing to this?
Answer:
Low yields can stem from several factors, often related to reagent quality, reaction conditions, or workup procedures.
-
Moisture: Boc-anhydride is sensitive to moisture and can hydrolyze, reducing the amount available for the desired reaction.[7] Ensure all reagents and solvents are anhydrous.
-
Incomplete Reaction: The nucleophilicity of the lactam nitrogen in 2-pyrrolidinone is lower than that of a typical acyclic secondary amine. The reaction may require longer times or gentle heating to go to completion. Monitor the reaction by TLC or another appropriate analytical technique until the starting material is consumed.[5]
-
Catalyst Inefficiency: If using a catalyst like DMAP, ensure it is of high purity. Older or degraded DMAP can be less effective.
-
Workup Losses: N-Boc-2-pyrrolidinone has some water solubility. During the aqueous workup, product can be lost to the aqueous layer. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with the organic solvent.
Question 4: I am not using DMAP to avoid side reactions, but the reaction is very slow. What are some alternative strategies to promote the reaction cleanly?
Answer:
While DMAP is a highly effective catalyst, it can indeed promote side reactions.[4][8] For a cleaner, albeit potentially slower, reaction, consider the following:
-
Base-Mediated Reaction (without DMAP): A non-nucleophilic base like triethylamine (Et3N) or sodium bicarbonate can be used to neutralize the acid formed during the reaction and drive the equilibrium towards the product.[9][10] This is a milder approach that often provides a cleaner reaction profile.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are commonly used.[10]
-
Increased Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate without the need for a strong nucleophilic catalyst.[9]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times, even without a strong catalyst.[11]
Experimental Protocols
Protocol 1: Standard N-Boc Protection of 2-Pyrrolidinone with DMAP Catalyst
This protocol is suitable for rapid and high-yielding synthesis but requires careful control to minimize byproduct formation.
Materials:
-
2-Pyrrolidinone (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc-anhydride, 1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 eq)
-
Triethylamine (Et3N, 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 2-pyrrolidinone in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine to the solution.
-
In a separate vial, dissolve DMAP in a small amount of anhydrous DCM.
-
Add the Boc-anhydride to the 2-pyrrolidinone solution.
-
Slowly add the DMAP solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: DMAP-Free N-Boc Protection of 2-Pyrrolidinone
This protocol offers a cleaner reaction profile, minimizing the risk of DMAP-related byproducts.
Materials:
-
2-Pyrrolidinone (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc-anhydride, 1.5 eq)
-
Triethylamine (Et3N, 2.0 eq)
-
Anhydrous Acetonitrile
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 2-pyrrolidinone in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add triethylamine to the solution.
-
Add the Boc-anhydride to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and stir overnight.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated aqueous NH4Cl and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Summary
| Parameter | Protocol 1 (with DMAP) | Protocol 2 (DMAP-Free) |
| Catalyst | 4-(Dimethylamino)pyridine | None |
| Base | Triethylamine | Triethylamine |
| Typical Reaction Time | 1-4 hours | 12-24 hours |
| Temperature | Room Temperature | 50-60 °C |
| Key Advantage | Fast reaction rate | Cleaner reaction profile, fewer byproducts |
| Key Disadvantage | Higher risk of byproducts | Slower reaction rate |
Visualizations
Reaction Mechanism and Byproduct Formation
Caption: N-Boc protection mechanism and potential side reactions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis optimization.
Frequently Asked Questions (FAQs)
Q1: Can I use a different base instead of triethylamine? A1: Yes, other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) can be used. Inorganic bases such as sodium bicarbonate or potassium carbonate are also viable options, particularly in DMAP-free protocols.
Q2: How can I effectively remove unreacted Boc-anhydride from my final product? A2: Unreacted Boc-anhydride can often be removed by co-evaporation with a high-boiling point solvent like toluene under reduced pressure. Alternatively, quenching the reaction with a small amount of a primary amine (like n-butylamine) followed by an acidic wash can convert the excess Boc-anhydride into a more easily separable urea derivative. A basic wash with aqueous sodium bicarbonate can also help hydrolyze the remaining anhydride.[12]
Q3: Is it possible to perform this reaction without a solvent? A3: While less common, solvent-free conditions for Boc protection have been reported, often with the aid of a catalyst and gentle heating. This approach can be more environmentally friendly but may require optimization to ensure proper mixing and reaction progress.
Q4: My N-Boc-2-pyrrolidinone product appears as an oil, but some literature reports it as a solid. Why is that? A4: N-Boc-2-pyrrolidinone has a low melting point, and its physical state can depend on purity. It is often isolated as a clear to brown oil.[1] If highly pure, it may solidify upon standing or at lower temperatures.
Q5: What are the storage recommendations for Boc-anhydride? A5: Boc-anhydride should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated to minimize decomposition. It is sensitive to moisture and should be handled in a dry environment.[7]
References
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]
- Kerrick, S. T., & Beak, P. (1991). Asymmetric deprotonations: enantioselective syntheses of 2-substituted tert-(butoxycarbonyl)pyrrolidines. Journal of the American Chemical Society, 113(25), 9708–9710.
- Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. RSC Advances.
- PubMed. (1998). Synthesis, Characterization, and Preliminary Biological Study of poly(3-(tert-butoxycarbonyl)-N-vinyl-2-pyrrolidone).
- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Boc-Anhydride: Protecting Group Strategies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- PubMed Central. (2018). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 23(11), 2975.
-
Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
- PubMed Central. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
- Google Patents. (n.d.). US4384125A - Process for the purification of 2-pyrrolidone.
-
Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]
- PubMed Central. (2012). Enantioselective TADMAP-Catalyzed Carboxyl Migration Reactions for the Synthesis of Stereogenic Quaternary Carbon. Journal of the American Chemical Society, 134(1), 600–605.
-
Sourcing High-Quality N-Boc-2-pyrrolidinone: A Guide for Procurement. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Studies towards Use of Di-tert-butyl-dicarbonate Both as a Protecting and Activating Group in the Synthesis of Dipeptides. Retrieved from [Link]
- Royal Society of Chemistry. (2014). Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine. RSC Advances, 4(24), 12435-12441.
-
Reddit. (2023). Help Removing Excess Boc Anhydride. Retrieved from [Link]
-
PubChem. (n.d.). N-Boc-pyrrolidine. Retrieved from [Link]
- American Chemical Society. (2021). Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidines. Organic Letters, 23(14), 5489–5493.
-
ResearchGate. (n.d.). Routes for production of 2-pyrrolidone. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for N‐acylation of less nucleophilic N‐heterocycles with carboxylic acids (derivatives). Retrieved from [Link]
-
ResearchGate. (n.d.). Condensation of Carboxylic Acids with Non-Nucleophilic N-Heterocycles and Anilides Using Boc2O. Retrieved from [Link]
- Wiley Online Library. (2020). DMAPO/Boc2O‐Mediated One‐Pot Direct N1‐Acylation of Indazole with Carboxylic Acids. Asian Journal of Organic Chemistry, 9(10), 1640-1643.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 4. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Enhancing Stereoselectivity in Reactions with Chiral Pyrrolidines
Welcome to the Technical Support Center for chiral pyrrolidine-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize stereoselectivity in their synthetic endeavors. Chiral pyrrolidines, particularly proline and its derivatives, are powerful organocatalysts capable of facilitating a wide range of asymmetric transformations with high stereocontrol.[1][2] However, achieving optimal results can be challenging. This resource provides in-depth, experience-driven answers to common issues encountered in the lab.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be facing during your experiments. The solutions provided are based on established mechanistic principles and field-proven optimization strategies.
Q1: Why am I observing low enantiomeric excess (ee) in my proline-catalyzed aldol reaction?
A1: Low enantioselectivity in proline-catalyzed aldol reactions is a frequent challenge. The stereochemical outcome is dictated by the transition state geometry, which is highly sensitive to reaction parameters. Here’s a systematic approach to troubleshooting:
-
Investigate Solvent and Temperature: These are the most critical factors. Proline's catalytic activity and the stability of the stereodetermining transition state are profoundly influenced by the solvent.[3][4]
-
Solvent Choice: Highly polar aprotic solvents like DMSO, DMF, and acetonitrile are commonly used.[3] However, for certain substrates, nonpolar solvents or even solvent-free conditions can surprisingly enhance enantioselectivity.[5] A solvent screen is highly recommended.
-
Temperature Control: Lowering the reaction temperature generally increases enantioselectivity by favoring the more ordered, lower-energy transition state that leads to the desired enantiomer.[5][6] This often comes at the cost of longer reaction times.
-
-
Re-evaluate Catalyst Purity and Loading:
-
Ensure the chiral purity of your proline or pyrrolidine derivative. Even small amounts of the opposing enantiomer can lead to a significant decrease in the product's ee through a non-linear effect.[7]
-
While counterintuitive, increasing catalyst loading doesn't always improve ee and can sometimes promote side reactions. An optimal loading, often between 10-30 mol%, should be determined experimentally.[8]
-
-
Consider Water Content: The presence of small amounts of water can sometimes be beneficial, creating a more compact transition state and improving both reaction rate and enantioselectivity.[9] However, excess water can be detrimental. If using anhydrous solvents, consider the deliberate addition of a controlled amount of water (e.g., 5 mol%).
Q2: My reaction is slow and gives a low yield, alongside poor stereoselectivity. How can I improve both?
A2: Poor reactivity and low stereoselectivity often go hand-in-hand, suggesting a suboptimal reaction setup that fails to efficiently favor the desired catalytic cycle.
-
Activate Your Catalyst: In some cases, particularly with metal-catalyzed reactions involving chiral pyrrolidine ligands, a pre-stirring or heating step to ensure complete complexation of the metal and ligand can significantly improve both yield and selectivity.[6]
-
The Role of Additives:
-
Acids: Brønsted acid additives can accelerate the formation of the active enamine intermediate in Michael additions, boosting the reaction rate.[3] Similarly, in certain metal-catalyzed reactions, additives like boronic acid can have a substantial positive effect on both yield and selectivity.[6]
-
Bases: In reactions where the carboxylic acid of proline plays a key role in the transition state, the addition of a weak base can sometimes modulate the acidity and improve the outcome.
-
-
Substrate Concentration: Running the reaction at higher concentrations can sometimes accelerate the desired transformation. However, be mindful that this can also increase the rate of undesired side reactions.[3] A careful balance is necessary.
Q3: I'm observing significant side reactions, such as self-aldol condensation. How can I minimize these?
A3: The formation of side products like self-aldol condensation products competes with the desired stereoselective pathway, consuming starting materials and reducing both yield and enantioselectivity.[3][10]
-
Dilution is Key: Running the reaction at a lower concentration can disfavor bimolecular side reactions like self-condensation.[3]
-
Slow Addition: In reactions involving two different carbonyl compounds (a cross-aldol reaction), slow addition of the more reactive electrophilic partner to the mixture of the nucleophile and catalyst can maintain a low concentration of the electrophile, thereby minimizing its self-reaction.
-
Solvent Optimization: For reactions involving α-branched aldehydes, a mixture of solvents like CHCl₃ and DMSO has been shown to enhance chemoselectivity and stereoselectivity.[3]
Frequently Asked Questions (FAQs)
This section covers fundamental concepts and provides broader context for working with chiral pyrrolidine catalysts.
Q4: What is the mechanistic basis for stereoselectivity in proline-catalyzed reactions?
A4: Proline and its derivatives typically operate through either an enamine or iminium ion catalytic cycle. The stereoselectivity arises from the specific geometry of the transition state.
-
Enamine Catalysis: In reactions like the aldol or Michael addition, the chiral pyrrolidine reacts with a carbonyl compound (ketone or aldehyde) to form a chiral enamine intermediate.[11][12] This enamine then attacks the electrophile from a specific face, dictated by steric hindrance from the catalyst's structure. The carboxylic acid group of proline often plays a crucial role in stabilizing the transition state through hydrogen bonding.[13]
-
Iminium Catalysis: In reactions like the Diels-Alder or Friedel-Crafts alkylation, the catalyst forms a chiral iminium ion with an α,β-unsaturated carbonyl compound. This activation lowers the LUMO of the substrate and the chiral catalyst shields one face, directing the nucleophilic attack to the other.
The Zimmerman-Traxler model is often invoked to explain the stereochemical outcome in aldol reactions, where a chair-like six-membered transition state is proposed.[12]
Q5: How do I choose the right chiral pyrrolidine catalyst for my reaction?
A5: The choice of catalyst is highly dependent on the specific transformation.
-
(S)- or (R)-Proline: This is the simplest and often the starting point for many reactions due to its low cost and availability.[1] It is effective for a range of aldol, Mannich, and Michael reactions.[1][8]
-
Diarylprolinol Silyl Ethers (Jørgensen-Hayashi Catalysts): These are highly effective for the conjugate addition of aldehydes and ketones to nitroolefins.[11] The bulky silyl ether group provides excellent steric shielding.
-
Pyrrolidine-Thiourea Catalysts: These bifunctional catalysts utilize the thiourea moiety for hydrogen bond activation of the electrophile, while the pyrrolidine forms the enamine. They have shown excellent results in Michael additions.[5]
-
Custom-Designed Pyrrolidines: For novel transformations or to improve upon existing methods, the synthesis of modified pyrrolidine catalysts can be a powerful strategy.[9][14] Substituents on the pyrrolidine ring can fine-tune the steric and electronic properties of the catalyst.[15]
Q6: What analytical techniques are essential for determining stereoselectivity?
A6: Accurate determination of enantiomeric excess (ee) and diastereomeric ratio (dr) is crucial.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining ee. A variety of chiral stationary phases are commercially available.
-
Chiral Gas Chromatography (GC): This is suitable for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Diastereomeric Ratio (dr): Proton (¹H) NMR is often sufficient to determine the dr by integrating the signals of diastereotopic protons.
-
Enantiomeric Excess (ee): To determine ee by NMR, a chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent is typically required to convert the enantiomers into diastereomers with distinct NMR signals.
-
Data and Protocols
Table 1: Effect of Solvent and Temperature on Enantioselectivity
This table summarizes typical trends observed in a proline-catalyzed Michael addition of cyclohexanone to trans-β-nitrostyrene.[5]
| Entry | Solvent | Additive (10 mol%) | Temperature (°C) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | MeOH | None | Room Temp | Trace | - | - |
| 2 | Hexane | None | Room Temp | 60 | 92:8 | 75 |
| 3 | Benzene | None | Room Temp | 85 | 93:7 | 78 |
| 4 | Benzene | n-Butyric Acid | Room Temp | 95 | 94:6 | 80 |
| 5 | None | n-Butyric Acid | Room Temp | 98 | 95:5 | 87 |
| 6 | None | n-Butyric Acid | 0 | 96 | 96:4 | 89 |
Data adapted from a representative study to illustrate trends. Actual results may vary.
Experimental Protocol: General Procedure for a Proline-Catalyzed Intermolecular Aldol Reaction
This protocol provides a starting point for optimization.
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the ketone (1.0 mmol) and the solvent (2.0 mL).
-
Catalyst Addition: Add (S)-proline (0.1 mmol, 10 mol%).
-
Stirring: Stir the mixture at room temperature for 10 minutes to allow for partial dissolution of the catalyst.
-
Aldehyde Addition: Add the aldehyde (1.2 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 4°C) and monitor its progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the yield and analyze the stereoselectivity by chiral HPLC.
Visualizing the Mechanism
Catalytic Cycle of a Proline-Catalyzed Aldol Reaction
Caption: Enamine catalytic cycle for the proline-catalyzed aldol reaction.
Workflow for Troubleshooting Low Stereoselectivity
Caption: A systematic workflow for optimizing reaction stereoselectivity.
References
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. Available at: [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. Available at: [Link]
-
Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of aldehydes to nitroalkenes leading to nitroaldehydes 2. ResearchGate. Available at: [Link]
-
PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION. HARVEST (uSask). Available at: [Link]
-
Mechanism of Proline-Catalyzed Reactions in Thermodynamics. Longdom Publishing. Available at: [Link]
-
Proline-catalyzed aldol reactions. Wikipedia. Available at: [Link]
-
Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH. Available at: [Link]
-
10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. Available at: [Link]
-
Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. ResearchGate. Available at: [Link]
-
The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available at: [Link]
-
Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. Organic Letters - ACS Publications. Available at: [Link]
-
Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Macmillan Group. Available at: [Link]
-
Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate. Available at: [Link]
-
Recent progress in asymmetric synergistic catalysis – the judicious combination of selected chiral aminocatalysts with achiral metal catalysts. RSC Publishing. Available at: [Link]
- Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. Books.
-
Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. Available at: [Link]
-
Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. PubMed. Available at: [Link]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted 4-Oxopyrrolidines
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted 4-oxopyrrolidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable heterocyclic scaffold. The 4-oxopyrrolidine core is a key pharmacophore in numerous biologically active molecules, but its synthesis can be fraught with challenges ranging from low yields and side reactions to difficulties in achieving stereocontrol.
This document moves beyond simple protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. We will explore the causality behind common experimental failures and offer field-proven solutions to help you optimize your synthetic routes.
Section 1: General Troubleshooting & Reaction Setup
Before diving into method-specific issues, let's address foundational problems that can affect any synthesis.
FAQ: General Issues
Question: My reaction is sluggish or fails to proceed to completion, even when following a literature procedure. What are the first things I should check?
Answer: This is a common issue that often stems from fundamental reaction parameters rather than a flawed synthetic route. Here is a systematic checklist:
-
Reagent Quality and Purity:
-
Solvent Purity: Are your solvents truly anhydrous? Many reactions for forming N-heterocyles, particularly those involving strong bases or organometallics, are highly sensitive to moisture. Use freshly distilled solvents or those from a solvent purification system.
-
Reagent Integrity: How old are your reagents? Amines can oxidize over time, and reactive precursors like α,β-unsaturated carbonyls can polymerize upon storage. Verify the purity of your starting materials by NMR or GC-MS if in doubt.
-
Catalyst Activity: If using a catalyst (e.g., Lewis acids, transition metals), ensure it has not been deactivated by improper storage or exposure to air/moisture.[1][2]
-
-
Reaction Conditions:
-
Temperature Control: Is the reaction being maintained at the correct temperature? Small deviations can significantly impact reaction rates and selectivity. Use a cryostat for sub-zero temperatures and an oil bath with a temperature controller for heating.
-
Atmosphere: Have you established and maintained an inert atmosphere (e.g., Argon or Nitrogen)? This is critical for preventing the degradation of sensitive reagents and intermediates.
-
-
Reaction Monitoring: Don't rely solely on the reaction time stated in a procedure. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This provides real-time data on the consumption of starting materials and the formation of products and byproducts, allowing you to make informed decisions about when to quench the reaction.
Section 2: Method-Specific Troubleshooting Guides
This section addresses challenges associated with the most common strategies for synthesizing the 4-oxopyrrolidine core.
2.1 Aza-Michael Addition / Intramolecular Cyclization
The intramolecular aza-Michael addition is a powerful method for forming the pyrrolidine ring. However, its success is highly dependent on the substrate and reaction conditions.[3]
Caption: Troubleshooting workflow for intramolecular aza-Michael additions.
Question: My intramolecular aza-Michael cyclization to form the 4-oxopyrrolidine ring is not working. The linear precursor is recovered unchanged. What should I do?
Answer: This indicates that the activation energy for the cyclization is too high under your current conditions. The nucleophilicity of the amine is insufficient to attack the Michael acceptor.
-
Causality: The rate of an aza-Michael reaction is governed by the nucleophilicity of the amine and the electrophilicity of the α,β-unsaturated system. If the amine is weakly nucleophilic (e.g., an aniline) or the Michael acceptor is sterically hindered or electron-rich, the reaction will be slow.[4]
-
Solutions:
-
Catalysis: The reaction can be accelerated with either acid or base catalysis.
-
Lewis/Brønsted Acid Catalysis: Acids like Yb(OTf)₃, ZrCl₄, or even simple acetic acid can activate the Michael acceptor, making it more electrophilic.[2]
-
Base Catalysis: A non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can deprotonate the N-H bond of a precursor amide or sulfonamide, increasing its nucleophilicity for the addition.
-
-
Increase Temperature: Heating the reaction often provides the necessary energy to overcome the activation barrier. Refluxing in a solvent like toluene or xylene is a common strategy.
-
Change Solvent: A more polar solvent can sometimes stabilize the charged transition state of the Michael addition, accelerating the reaction.
-
Question: I'm attempting an intermolecular aza-Michael addition, but I'm getting significant polymerization of my acrylate/vinyl ketone starting material. How can I prevent this?
Answer: Polymerization is a common side reaction, especially with highly reactive Michael acceptors. It occurs when the enolate intermediate formed after the initial addition reacts with another molecule of the acceptor instead of being protonated.
-
Causality: This is often a problem when using strong bases or when the concentration of the Michael acceptor is high. The reaction conditions that favor the desired addition can also initiate anionic polymerization.
-
Solutions:
-
Control Stoichiometry: Use a slight excess of the amine nucleophile to ensure that the Michael acceptor is consumed quickly.
-
Slow Addition: Add the Michael acceptor slowly via syringe pump to the solution of the amine. This keeps the instantaneous concentration of the acceptor low, disfavoring polymerization.
-
Use a Protic Solvent: Including a protic source (like t-BuOH in an aprotic solvent) can help quench the intermediate enolate before it can propagate polymerization.
-
Catalyst Choice: Employing a milder, well-chosen catalyst, such as sulfated zirconia, can promote the desired reaction under solvent-free conditions at room temperature, often avoiding polymerization.[2]
-
2.2 Paal-Knorr Type Syntheses
The Paal-Knorr synthesis, which condenses a 1,4-dicarbonyl compound with a primary amine, is a classic route to pyrrole derivatives.[5] Adapting it for 4-oxopyrrolidines requires specific precursors, and the reaction is not without its challenges.
Question: My Paal-Knorr reaction is producing a furan as the major byproduct. How can I favor the formation of the desired pyrrolidinone?
Answer: This is the classic competition in Paal-Knorr syntheses. Furan formation is an acid-catalyzed self-condensation of the 1,4-dicarbonyl, while pyrrole/pyrrolidinone formation requires the amine to act as a nucleophile.[6][7][8]
-
Causality: The reaction mechanism involves the formation of a hemiaminal intermediate upon attack of the amine on a protonated carbonyl. This intermediate must then cyclize and dehydrate.[9] If the reaction is too acidic (pH < 3), the amine is fully protonated and non-nucleophilic, allowing the slower, acid-catalyzed furan synthesis to dominate.[5]
-
Solutions:
-
Control pH: The reaction should be run under neutral or weakly acidic conditions (e.g., using acetic acid).[5] This ensures that there is a sufficient concentration of the free amine to participate in the reaction.
-
Increase Nucleophile Concentration: Use an excess of the primary amine to favor the bimolecular reaction over the unimolecular furan cyclization.
-
Reaction Conditions: Harsh conditions, like prolonged heating in strong acid, favor furan formation. Milder conditions are preferable.[6]
-
Question: The 1,4-dicarbonyl precursors required for my target are difficult to synthesize. Are there any alternatives?
Answer: The limited availability of 1,4-dicarbonyls has historically been a major drawback of the Paal-Knorr reaction.[6][7] Modern organic synthesis has developed several workarounds:
-
Use of Precursor Equivalents: Consider using masked dicarbonyls, such as β,γ-epoxy carbonyls or acetals, which can be converted to the 1,4-dicarbonyl in situ.
-
Alternative Synthetic Routes: It may be more efficient to abandon the Paal-Knorr approach and consider a different strategy altogether, such as a multi-component reaction or a stepwise approach involving C-C bond formation followed by cyclization. A recently developed three-step procedure starting from commercially accessible reagents provides an efficient route to 4,4-disubstituted-3-oxopyrrolidones.[10][11]
Section 3: Challenges in Stereocontrol
For applications in drug development, controlling the stereochemistry of substituted 4-oxopyrrolidines is often critical.
FAQ: Stereocontrol
Question: How can I improve the diastereoselectivity in my synthesis of a 2,3,5-trisubstituted pyrrolidine?
Answer: Achieving high diastereoselectivity requires a deep understanding of the transition state of your key bond-forming or cyclization step.
-
Causality: The facial selectivity of a reaction is determined by steric and electronic factors in the transition state. For example, in a cyclization reaction, the substituents on the linear chain will preferentially adopt a conformation that minimizes A-strain and other unfavorable steric interactions, leading to the observed diastereomer.
-
Solutions:
-
Catalyst-Controlled Reactions: Many modern methods use chiral catalysts to create a chiral environment around the reactants, directly influencing the transition state geometry. Yb(III)-catalyzed three-component reactions have shown good to excellent diastereoselectivity for synthesizing highly substituted pyrrolidines.[12]
-
Substrate Control: You can introduce a chiral auxiliary into your starting material. The bulky auxiliary will block one face of the molecule, directing the attack of an incoming reagent or the conformation of a cyclization precursor.
-
Thermodynamic vs. Kinetic Control: Analyze whether your product is the kinetic or thermodynamic diastereomer. Sometimes, allowing the reaction to equilibrate (e.g., by running it at a higher temperature for longer, often with a catalytic amount of base or acid) can favor the more stable thermodynamic product.
-
Question: I need to synthesize an enantiopure 4-oxopyrrolidine. What are the most reliable strategies?
Answer: Enantioselective synthesis is a specialized field, but several robust strategies exist for the pyrrolidine core.[13][14]
-
Strategies:
-
Chiral Pool Synthesis: Start with an enantiopure building block from nature, such as an amino acid (e.g., d-alanine), and use its inherent stereocenter to direct the formation of new stereocenters.[13]
-
Asymmetric Catalysis: This is a highly versatile approach.
-
Enzymatic Reactions: Biocatalysis, for example using baker's yeast for the enantioselective reduction of a 1,4-diketone to a chiral diol, can provide access to enantiopure precursors for cyclization.[13]
-
| Strategy | Advantages | Disadvantages | Typical Application |
| Chiral Pool | High enantiopurity, predictable outcome. | Limited to the available chiral pool; may require more steps. | Synthesis of natural products and their analogues. |
| Asymmetric Catalysis | High versatility, catalytic amount of chiral material needed. | Catalyst development can be complex; optimization required. | Accessing diverse, complex, and unnatural stereoisomers.[14] |
| Chiral Auxiliaries | Reliable and often high diastereoselectivity. | Requires additional steps to attach and remove the auxiliary. | Scale-up synthesis where catalyst cost is a concern. |
| Enzymatic Resolution | Extremely high enantioselectivity, mild conditions. | Substrate scope can be limited; requires specialized equipment. | Production of specific enantiopure intermediates.[13] |
Section 4: Purification Troubleshooting
The final step, purification, can often be a significant hurdle, especially for polar, functionalized pyrrolidinones.
FAQ: Purification
Question: My substituted 4-oxopyrrolidine product is highly polar and has some water solubility, making extraction difficult. What purification methods do you recommend?
Answer: This is a classic challenge with functionalized heterocycles. Standard liquid-liquid extraction may lead to significant product loss.
-
Solutions:
-
Continuous Liquid-Liquid Extraction: If your compound has moderate solubility in an organic solvent, a continuous extractor can be highly effective over several hours or days.
-
Salting Out: Before extracting, saturate the aqueous layer with a salt like NaCl or (NH₄)₂SO₄. This decreases the polarity of the aqueous phase and can significantly reduce the solubility of your organic product, driving it into the organic layer.
-
Alternative Chromatography:
-
Reverse-Phase Chromatography (C18): This is ideal for polar compounds. You would elute with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
-
Ion-Exchange Chromatography: If your molecule has a basic (amine) or acidic functional group, ion-exchange chromatography can be an excellent and high-capacity purification method.
-
-
Recrystallization: This is the most effective method for obtaining high-purity material if a suitable solvent system can be found. For optically active 4-hydroxy-2-pyrrolidinone, recrystallization from solvents like ethanol or acetonitrile has been shown to yield high optical purity.[15]
-
Question: My crude product is a thick, intractable oil. How can I purify it?
Answer: Oils can be challenging, but several techniques can be employed.
-
Trituration: Add a solvent in which your product is insoluble but the impurities are soluble. Stir or sonicate the mixture. The product may solidify, allowing you to collect it by filtration.
-
Column Chromatography: This is the workhorse of organic synthesis.
-
Solvent System: Carefully develop a solvent system using TLC that gives your product an Rf value of ~0.3 and separates it well from impurities.
-
Loading Technique: For oils, dissolve the crude material in a minimal amount of the chromatography eluent or a stronger solvent (e.g., DCM), add silica gel to form a slurry, and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" technique often results in much better separation than loading the oil directly.
-
-
Distillation: If the product is thermally stable and has a reasonable boiling point, Kugelrohr or short-path distillation under high vacuum can be an excellent method for removing non-volatile impurities.
Section 5: Experimental Protocols
Protocol 1: Robust Multigram Synthesis of a 4,4-Disubstituted-3-Oxopyrrolidone
This protocol is adapted from a recently developed, cost-effective three-step procedure.[10][11] It demonstrates a reliable method that avoids many common pitfalls.
Caption: Workflow for the three-step synthesis of 4,4-disubstituted-3-oxopyrrolidones.
-
Step 1: Aldol Condensation
-
To a stirred solution of the starting ketone (1.0 eq) and ethyl glyoxylate (1.1 eq, often as a 50% solution in toluene) in an appropriate solvent (e.g., THF) at 0 °C, add a base like triethylamine (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench with saturated aq. NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldol adduct is often used directly in the next step.
-
Scientist's Note: The choice of base is crucial here to avoid side reactions. A non-nucleophilic organic base is preferred.
-
-
Step 2: Hydroxyl Activation (Mesylation)
-
Dissolve the crude aldol adduct (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert atmosphere.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The crude mesylate is typically used without further purification.
-
Scientist's Note: This step converts the hydroxyl group into a good leaving group (mesylate), setting up the intramolecular substitution.
-
-
Step 3: Intramolecular Cyclization
-
Dissolve the crude mesylated intermediate (1.0 eq) and the desired primary amine (1.5-2.0 eq) in a high-boiling solvent like toluene.
-
Heat the mixture to reflux (approx. 110 °C) for 6-18 hours, monitoring by LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with 1M HCl (to remove excess amine) and then brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to afford the target 4-oxopyrrolidone.
-
Scientist's Note: Using an excess of the amine helps to drive the reaction to completion. The final purification is key to obtaining a high-purity product.
-
References
-
Wikipedia. Paal–Knorr synthesis . Wikipedia. [Link]
-
ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones . Cambridge Open Engage. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis . Organic Chemistry Portal. [Link]
-
Semantic Scholar. Catalysis by 4-dialkylaminopyridines . Semantic Scholar. [Link]
-
National Institutes of Health. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines . PMC. [Link]
-
Synfacts. Diastereoselective Synthesis of 1,2,3,5-Tetrasubstituted Pyrrolidines . Sci-Hub. [Link]
-
PubMed Central. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations . National Institutes of Health. [Link]
-
ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones . ChemRxiv. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis . Organic Chemistry Portal. [Link]
-
PubMed. Intermediates in the Paal-Knorr synthesis of pyrroles. 4-Oxoaldehydes . National Institutes of Health. [Link]
- Google Patents. Method of purifying 4-hydroxy-2-pyrrolidione.
-
Sci-Hub. ChemInform Abstract: Halopyridines. Part 4. Synthesis of 2,3,5‐Trichloropyridines Substituted at the 6‐Position . Sci-Hub. [Link]
-
PubMed Central. Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes . National Institutes of Health. [Link]
- Google Patents. Process for the purification of 2-pyrrolidone.
-
Organic & Biomolecular Chemistry. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines . Royal Society of Chemistry. [Link]
-
PubMed. Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents . National Institutes of Health. [Link]
-
ResearchGate. (A) [Co(TPP)]‐catalyzed formation of pyrrolidine 4 via in situ... . ResearchGate. [Link]
-
ResearchGate. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines | Request PDF . ResearchGate. [Link]
-
ResearchGate. Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT‐627 (Atrasentan) via 1,2‐Oxazines . ResearchGate. [Link]
-
YouTube. Multi-Step Reactions / Synthesis [LIVE RECORDING] Organic Chemistry Finals Review . YouTube. [Link]
-
Organic Chemistry Portal. Paal-Knorr Furan Synthesis . Organic Chemistry Portal. [Link]
-
ResearchGate. (PDF) An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst . ResearchGate. [Link]
-
ResearchGate. The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials . ResearchGate. [Link]
-
YouTube. Multi-Step Reactions & Synthesis (Live Recording) Pre-Finals Organic Chemistry Practice Session . YouTube. [Link]
-
YouTube. Synthesis / MultiStep Reactions in Organic Chemistry (Live Recording) Pre-Finals Review . YouTube. [Link]
-
PubMed. Diastereoselective synthesis of pyrrolidines using a nitrone/cyclopropane cycloaddition: synthesis of the tetracyclic core of nakadomarin A . National Institutes of Health. [Link]
-
Sci-Hub. Stereoselective synthesis of 4-alkylidene pyrrolidinones and pyrrolizidinones . Sci-Hub. [Link]
-
Odesa National University. Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors . Odesa National University. [Link]
-
Augusta University. Diastereoselective synthesis of methanopyridoxazocinones . Augusta University. [Link]
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Technical Support Center: Optimization of Catalytic Reduction of 4-Oxopyrrolidine Derivatives
Welcome to our dedicated technical support center for the optimization of the catalytic reduction of 4-oxopyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in established scientific principles and practical field experience. Our goal is to empower you to achieve higher yields, better stereoselectivity, and more robust and reproducible results.
Introduction: The Significance of 4-Hydroxypyrrolidine Scaffolds
The reduction of 4-oxopyrrolidine derivatives to their corresponding 4-hydroxypyrrolidine counterparts is a critical step in the synthesis of a vast array of biologically active molecules and pharmaceutical intermediates. The resulting chiral 4-hydroxypyrrolidine core is a privileged scaffold found in numerous natural products and approved drugs. The stereochemical outcome of this reduction is often paramount to the biological activity of the final compound, making the optimization of this catalytic step a crucial endeavor.
This guide will delve into the common hurdles encountered during this process, from catalyst selection and reaction condition optimization to addressing issues of low yield, poor diastereoselectivity, and catalyst deactivation.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section is structured in a question-and-answer format to directly address the specific problems you may encounter in the lab.
Issue 1: Low or No Conversion
Question: I am observing very low or no conversion of my 4-oxopyrrolidine starting material. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no conversion in a catalytic reduction is a common issue that can often be traced back to the catalyst's activity, the reaction setup, or the purity of your reagents.
Possible Causes and Step-by-Step Solutions:
-
Inactive Catalyst:
-
Cause: The catalyst may have been improperly stored, handled, or is simply old. Many hydrogenation catalysts, especially Raney® Nickel, are pyrophoric and can be deactivated by exposure to air.
-
Solution:
-
Always handle catalysts under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly opened or properly stored catalyst. For Raney® Nickel, ensure it is stored under water or a suitable solvent.[1]
-
Consider preparing fresh catalyst if you suspect deactivation of your current stock. Detailed procedures for preparing active Raney® Nickel are well-documented.[1]
-
-
-
Insufficient Hydrogen Pressure:
-
Cause: For many reductions, atmospheric pressure from a hydrogen balloon may not be sufficient, especially for more sterically hindered or electronically deactivated substrates.
-
Solution:
-
Increase the hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus. Start with a modest pressure (e.g., 50 psi) and incrementally increase it.
-
-
-
Catalyst Poisoning:
-
Cause: Impurities in your starting material, solvent, or from the reaction vessel can act as catalyst poisons. Common poisons include sulfur compounds, halides, and strong coordinating functional groups.
-
Solution:
-
Ensure your 4-oxopyrrolidine derivative is of high purity. Recrystallization or column chromatography of the starting material may be necessary.
-
Use high-purity, anhydrous solvents.
-
Thoroughly clean your reaction glassware.
-
-
-
Sub-optimal Reaction Conditions:
-
Cause: The chosen solvent, temperature, or reaction time may not be suitable for your specific substrate.
-
Solution:
-
Solvent Screen: The polarity of the solvent can significantly impact the reaction rate. Screen a range of solvents such as methanol, ethanol, ethyl acetate, and THF.
-
Temperature Optimization: While many hydrogenations proceed at room temperature, some may require gentle heating. Conversely, for highly reactive substrates, cooling may be necessary to prevent side reactions.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Some reductions can be sluggish and may require extended reaction times.
-
-
Issue 2: Poor Diastereoselectivity
Question: My reduction is proceeding, but I am getting a poor diastereomeric ratio (d.r.). How can I improve the stereoselectivity?
Answer:
Achieving high diastereoselectivity is often the primary goal in the reduction of substituted 4-oxopyrrolidines. The stereochemical outcome is influenced by the substrate's structure, the catalyst, the reducing agent, and the reaction conditions.
Strategies to Enhance Diastereoselectivity:
-
Catalyst Selection:
-
Heterogeneous Catalysts: The surface of heterogeneous catalysts like Pd/C, PtO₂, and Raney® Nickel can influence the direction of hydrogen delivery. The choice of catalyst can have a profound impact on the d.r. For instance, a bulky substituent on the pyrrolidine ring may preferentially adsorb to the catalyst surface in a way that blocks one face of the ketone, leading to preferential hydrogen addition from the less hindered face.
-
Homogeneous Catalysts: For highly challenging substrates, consider exploring homogeneous catalysts with chiral ligands, although this can add complexity and cost.
-
-
Reducing Agent:
-
While catalytic hydrogenation is the focus, it's worth noting that chemical reducing agents can offer complementary selectivity. For example, bulky hydride reagents like L-Selectride® often provide a different diastereomer compared to catalytic hydrogenation due to their steric bulk dictating the trajectory of hydride attack.
-
-
Reaction Temperature:
-
Lowering the reaction temperature often enhances diastereoselectivity by amplifying the small energy differences between the diastereomeric transition states.[2]
-
-
Solvent Effects:
-
The solvent can influence the conformation of the substrate and the transition state. Experiment with a range of solvents, from polar protic (e.g., ethanol) to non-polar aprotic (e.g., toluene), to find the optimal medium for your desired stereochemical outcome.
-
-
Substituent Effects:
-
The existing stereocenters and bulky protecting groups on the 4-oxopyrrolidine ring play a crucial role in directing the stereochemical outcome. A bulky N-protecting group, for instance, can effectively shield one face of the ring, leading to high diastereoselectivity.
-
Issue 3: Over-reduction and Side Reactions
Question: I am observing the formation of byproducts, suggesting over-reduction or other side reactions. What can I do to minimize these?
Answer:
Over-reduction and the formation of side products are typically indicative of reaction conditions that are too harsh or a catalyst that is too active for the specific substrate.
Mitigation Strategies:
-
Catalyst Activity:
-
Reduce Catalyst Loading: Use a lower catalyst loading (e.g., 1-5 mol%) to temper the reaction rate.
-
Choose a Less Active Catalyst: If using a highly active catalyst like Raney® Nickel, consider switching to a less reactive one, such as Pd/C.
-
Use a Catalyst Poison: In some cases, a catalyst poison can be used to selectively deactivate the catalyst towards certain functional groups. For example, diphenylsulfide has been used with Pd/C to prevent the hydrogenolysis of sensitive functional groups.[3][4][5]
-
-
Reaction Conditions:
-
Lower Hydrogen Pressure: High hydrogen pressure can drive over-reduction. Use the minimum pressure necessary to achieve a reasonable reaction rate.
-
Lower Temperature: Reducing the temperature can help to minimize side reactions.
-
Shorter Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further reduction of the desired product.
-
Common Side Reactions and Their Prevention:
| Side Reaction | Potential Cause | Suggested Solution |
| Hydrogenolysis of Protecting Groups | High catalyst activity (e.g., Pd/C), acidic conditions. | Use a less active catalyst (e.g., PtO₂), add a mild base (e.g., triethylamine), or use a catalyst poison. |
| Ring Opening | Harsh reaction conditions, presence of acid or base. | Optimize temperature and pressure, ensure neutral pH. |
| Epimerization | Presence of acid or base, prolonged reaction times. | Maintain neutral conditions, minimize reaction time. |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is the best starting point for the reduction of a novel 4-oxopyrrolidine derivative?
A1: For a new substrate, 10% Palladium on Carbon (Pd/C) is often a good initial choice. It is generally effective, relatively inexpensive, and less pyrophoric than Raney® Nickel, making it easier to handle. A standard starting condition would be 5-10 mol% Pd/C in methanol or ethanol under a hydrogen atmosphere (balloon or Parr apparatus at 50 psi) at room temperature.
Q2: How do I monitor the progress of my reaction?
A2: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) . TLC is a quick and easy way to get a qualitative sense of the reaction's progress. For more quantitative analysis and to confirm the mass of the product, LC-MS is ideal. UV-Vis spectroscopy can also be employed if the starting material and product have distinct chromophores.[6][7]
Q3: My catalyst appears to be deactivating during the reaction. What could be the cause?
A3: Catalyst deactivation can occur through several mechanisms:
-
Poisoning: As mentioned in the troubleshooting section, impurities can block the active sites of the catalyst.
-
Fouling: The catalyst surface can be coated by polymeric byproducts, preventing access of the substrate to the active sites.
-
Sintering: At higher temperatures, the fine metal particles of the catalyst can agglomerate, reducing the surface area and thus the activity. To address this, ensure the purity of your reagents and consider milder reaction conditions.
Q4: How do I safely handle and dispose of hydrogenation catalysts?
A4: Safety is paramount when working with hydrogenation catalysts.
-
Handling: Always handle catalysts in a well-ventilated fume hood. Avoid inhalation of the dry powder. For pyrophoric catalysts like Raney® Nickel, keep them wet with a solvent at all times.
-
Work-up: After the reaction, the catalyst is typically removed by filtration through a pad of Celite®. Caution: Do not allow the filter cake to dry, as it can be pyrophoric. Quench the catalyst on the filter paper with plenty of water before disposal.
-
Disposal: Dispose of the deactivated catalyst in accordance with your institution's hazardous waste guidelines.
Q5: Can the pH of the reaction medium affect the reduction?
A5: Yes, the pH can have a significant impact. Acidic conditions can sometimes accelerate the reduction of ketones but may also promote side reactions like hydrogenolysis of protecting groups or epimerization.[8] Conversely, basic conditions can also influence the reaction rate and selectivity. For most standard reductions of 4-oxopyrrolidines, maintaining a neutral pH is a good starting point. If you suspect pH is playing a role, you can add a non-nucleophilic base like triethylamine to scavenge any acidic impurities.
Experimental Protocols & Data
Protocol 1: General Procedure for Catalytic Hydrogenation of a 4-Oxopyrrolidine Derivative using Pd/C
-
Preparation: To a solution of the 4-oxopyrrolidine derivative (1.0 mmol) in methanol (10 mL) in a suitable pressure vessel, add 10% Pd/C (0.1 mmol, 10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas three times. Pressurize the vessel with hydrogen to 50 psi.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.
Table 1: Comparison of Catalysts for a Model 4-Oxopyrrolidine Reduction
| Catalyst | Loading (mol%) | H₂ Pressure (psi) | Temperature (°C) | Time (h) | Conversion (%) | Diastereomeric Ratio (cis:trans) |
| 10% Pd/C | 10 | 50 | 25 | 12 | >95 | 3:1 |
| PtO₂ (Adam's catalyst) | 5 | 50 | 25 | 8 | >95 | 5:1 |
| Raney® Nickel | 20 (w/w) | 50 | 25 | 6 | >95 | 1:2 |
| 10% Pd/C | 10 | 50 | 0 | 24 | 90 | 5:1 |
| PtO₂ (Adam's catalyst) | 5 | 500 | 50 | 2 | >95 | 2:1 |
Note: This data is illustrative and the optimal conditions will vary depending on the specific substrate.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Conversion
Caption: Key experimental factors that control diastereoselectivity.
References
-
Raney Nickel Reductions. Organic Syntheses. Coll. Vol. 3, p.181 (1955); Vol. 21, p.15 (1941). URL: [Link]
-
Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide. Organic letters, 8(15), 3279–3281. URL: [Link]
-
Hydrogen - Organic Syntheses Procedure. Organic Syntheses. URL: [Link]
-
Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide. Semantic Scholar. URL: [Link]
-
Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide. PubMed. URL: [Link]
-
Adams' catalyst. Wikipedia. URL: [Link]
-
Recent Advances of Pd/C-Catalyzed Reactions. MDPI. URL: [Link]
-
Spectroscopic Advances in Real Time Monitoring of Pharmaceutical Bioprocesses: A Review of Vibrational and Fluorescence Techniques. MDPI. URL: [Link]
-
Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. PubMed. URL: [Link]
-
Effect of pH on Microstructure and Catalytic Oxidation of Formaldehyde in MnO 2 Catalyst. MDPI. URL: [Link]
-
RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. RSC Publishing. URL: [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. URL: [Link]
-
Evaluation of Calibration Burden for Monitoring of a Pharmaceutical Continuous Manufacturing Line using Near-Infrared Spectroscopy. PubMed. URL: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Spectroscopic Online Monitoring: Using a Multi-Track Visible Spectrometer to Facilitate a Mass Balance Study in a Simulated TALSPEAK Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Calibration Burden for Monitoring of a Pharmaceutical Continuous Manufacturing Line using Near-Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adams' catalyst - Wikipedia [en.wikipedia.org]
Technical Support Center: Workup Procedures for Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate . This versatile building block, featuring a tert-butoxycarbonyl (Boc) protected pyrrolidinone core, is instrumental in the synthesis of numerous complex molecules and pharmaceutical intermediates.[1][2]
The success of a synthesis often hinges on a well-executed workup and purification procedure. This guide provides in-depth, field-proven insights into the nuances of handling this compound post-reaction. We will move beyond simple step-by-step instructions to explain the chemical principles behind each choice, empowering you to troubleshoot effectively and optimize your outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and handling of this compound during the workup phase.
Q1: What are the critical stability characteristics of the Boc-protecting group on this molecule?
A1: The tert-butoxycarbonyl (Boc) group is the defining feature for workup design. It is a carbamate that is highly sensitive to acidic conditions but generally robust under basic and nucleophilic conditions.[3][4] Strong acids, such as concentrated hydrochloric acid (HCl) or neat trifluoroacetic acid (TFA), will rapidly cleave the Boc group, leading to the unprotected amine.[5][6] This cleavage proceeds via the formation of a stable tertiary carbocation.[3] Conversely, the Boc group is stable to common basic wash conditions, such as aqueous sodium bicarbonate (NaHCO₃) and even dilute sodium hydroxide (NaOH) for short periods at room temperature.[4]
Q2: Which organic solvents are recommended for extracting this compound from an aqueous solution?
A2: Ethyl acetate (EtOAc) and dichloromethane (DCM or CH₂Cl₂) are the most commonly recommended solvents for liquid-liquid extraction.[7][8]
-
Ethyl Acetate (EtOAc): Offers a good balance of polarity to dissolve the target molecule, low miscibility with water, and a relatively low boiling point for easy removal. It is also a more environmentally benign option than chlorinated solvents.
-
Dichloromethane (DCM): Its higher density can be advantageous for separations, and it is an excellent solvent for a wide range of organic compounds.
The choice often depends on the specific reaction solvent and byproducts. For instance, if the reaction was performed in a water-miscible solvent like tetrahydrofuran (THF), it is often best to remove the THF under reduced pressure before proceeding with the extraction.[7]
Q3: How should I properly quench my reaction before starting the extraction?
A3: The quenching agent neutralizes reactive species and prepares the mixture for aqueous workup. The choice is reagent-dependent:
-
For general reactions: Quenching by slowly adding the reaction mixture to a cold, stirred solution of saturated aqueous ammonium chloride (NH₄Cl) or deionized water is a standard and safe practice.[9][10]
-
For reactions involving oxidizing agents (e.g., Dess-Martin periodinane): A reducing quench is required. A saturated or 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is effective for neutralizing residual oxidants.[8]
-
For reactions involving organometallics or hydrides: A slow, careful addition to a cold saturated NH₄Cl solution is typically preferred over water to minimize vigorous gas evolution and exotherms.
Q4: What is a suitable solvent system for purifying the final compound by silica gel chromatography?
A4: A gradient of ethyl acetate in hexanes (or heptane) is the standard mobile phase for purifying this compound via silica gel column chromatography.[11] A typical starting point would be 10-20% ethyl acetate in hexanes, gradually increasing the polarity to elute the product. The exact ratio will depend on the specific substitution pattern of your derivative and the impurities present. Thin-layer chromatography (TLC) should always be used to determine the optimal solvent system beforehand.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the workup procedure.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Significant product loss or appearance of a new, more polar spot on TLC after an acidic wash. | Accidental cleavage of the Boc-protecting group due to overly acidic conditions.[5][6] | Primary Action: Avoid strong acids. Use a milder acidic wash, such as a 10% aqueous citric acid solution or a 1M HCl solution, for a very brief period.[7] Best Practice: Perform the wash at a low temperature (0-5 °C) to reduce the rate of deprotection. Minimize the contact time between the organic layer and the acidic aqueous phase. |
| A persistent emulsion forms at the solvent interface during extraction. | 1. The presence of a high concentration of dissolved salts. 2. Residual polar aprotic solvents from the reaction (e.g., DMF, DMSO).[9] 3. Vigorous shaking instead of gentle inversion of the separatory funnel.[12] | Step 1: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, forcing the organic solvent out of solution and helping to break the emulsion.[12] Step 2: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Gentle swirling can also help. Last Resort: If the emulsion persists, filter the entire mixture through a pad of Celite®. This will often break the emulsion, allowing the layers to be collected and separated. |
| The crude product is an oil, but the literature reports a solid. | 1. Presence of residual solvent (e.g., EtOAc, hexanes). 2. Contamination with non-polar, oily impurities (e.g., grease, byproducts). | Action 1: Dry the crude product under high vacuum for several hours to remove all traces of volatile solvents. Action 2: Purify the oil via silica gel column chromatography to remove impurities.[11] Action 3: After purification, attempt to induce crystallization by dissolving the pure oil in a minimal amount of a hot, non-polar solvent (like hexanes) and allowing it to cool slowly. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization. |
| Multiple spots are visible on TLC post-workup, although the reaction appeared complete by initial TLC. | 1. Formation of byproducts during the quench or workup. 2. Decomposition of the product on the silica TLC plate (if the silica is acidic). | Diagnosis: Spot the crude material on two TLC plates. Run one as normal and, before running the second, add one drop of triethylamine to the developing chamber. If the byproduct spots disappear or streak less on the amine-treated plate, it suggests they are acidic impurities or the product is degrading on the acidic silica. Solution: Tailor your aqueous wash to remove the specific impurity (e.g., an acidic wash for basic impurities, a basic wash for acidic impurities). If product stability on silica is an issue, consider neutralizing your silica gel with triethylamine before column chromatography or using an alternative purification method like recrystallization.[7] |
Protocols & Workflows
Standard Aqueous Workup Protocol
This protocol provides a reliable, general-purpose procedure for the workup of reactions involving this compound.
Materials:
-
Reaction mixture
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution[7]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Quench Reaction: Cool the reaction mixture in an ice bath. Slowly transfer the mixture to a separate beaker containing a cold, stirred quenching solution (e.g., water or saturated aq. NH₄Cl).
-
Solvent Removal (if applicable): If the reaction was conducted in a water-miscible solvent like THF or methanol, concentrate the quenched mixture using a rotary evaporator to remove the bulk of the organic solvent.
-
Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Add ethyl acetate (a volume roughly equal to the aqueous layer) and shake gently, venting frequently.[12] Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer into a clean flask. Pour the upper organic layer out through the top of the separatory funnel to avoid re-contamination.
-
Re-extract: Return the aqueous layer to the separatory funnel and extract two more times with fresh portions of ethyl acetate to ensure complete recovery of the product.[7]
-
Combine and Wash: Combine all organic layers in the separatory funnel.
-
Wash once with saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts.
-
Wash once with brine to remove the majority of the dissolved water and break any minor emulsions.[13]
-
-
Dry: Drain the washed organic layer into an Erlenmeyer flask containing anhydrous Na₂SO₄ or MgSO₄. Swirl gently and let it stand for 15-20 minutes until the solution is clear.
-
Isolate Crude Product: Filter the solution to remove the drying agent, washing the solid with a small amount of fresh ethyl acetate. Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purify: Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).[11]
Visual Workflow Diagrams
General Workup Workflow
Caption: A standard workflow for the aqueous workup of a reaction.
Troubleshooting: Emulsion Formation
Caption: A decision tree for resolving persistent emulsions.
References
- BenchChem. (n.d.). Application Notes and Protocols: Large-Scale Synthesis and Purification of 1-Boc-pyrrolidine-3-carboxylic acid.
- ChemicalBook. (n.d.). N-Boc-3-pyrrolidinone synthesis.
- Slideshare. (n.d.). N boc-3-pyrrolidinone.
- Unknown. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- MIT Digital Lab Techniques Manual. (2010, February 4). Reaction Work-Up I [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). The Role of N-Boc-3-pyrrolidinone in Modern Pharmaceutical Synthesis.
- King, S. A., Armstrong, J., & Keller, J. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses Procedure.
- National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
- Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. N boc-3-pyrrolidinone | PDF [slideshare.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, offering unparalleled insights into molecular architecture. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR data for tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate, a key building block in medicinal chemistry. We will delve into a comparative analysis with related structures, offer detailed experimental protocols, and explain the underlying principles that govern the observed spectral features.
Introduction: The Significance of Pyrrolidinone Scaffolds
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of substituents, such as a methyl group at the 3-position and a carbonyl group at the 4-position, creates stereochemical complexity and modulates the molecule's interaction with biological targets. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen is a common feature in synthetic schemes, allowing for controlled chemical transformations. Accurate interpretation of NMR data is crucial for confirming the successful synthesis and purity of these intermediates.
Comparative NMR Data Analysis
A detailed examination of the ¹H and ¹³C NMR spectra of this compound reveals distinct signals that can be unambiguously assigned to its structure. For a deeper understanding, we will compare its spectral data with that of a related six-membered ring system, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate. This comparison will highlight the influence of ring size on the chemical environment of the constituent atoms.
Table 1: ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C=O (Ketone) | - | 209.0 (anticipated) |
| C=O (Boc) | - | 154.8 |
| C(CH₃)₃ (Boc) | 1.44 (s, 9H) | 79.3 |
| CH₂-N | 3.79 – 3.71 (m, 1H), 3.58 – 3.46 (m, 2H), 3.40 – 3.31 (m, 1H), 3.31 – 3.23 (m, 1H) | 56.8, 46.4, 45.2 |
| CH-CH₃ | 2.60 (m, 1H, anticipated) | 41.0 (anticipated) |
| CH₃ | 1.20 (d, 3H, anticipated) | 15.0 (anticipated) |
| C(CH₃)₃ (t-butyl) | 1.44 (s, 9H) | 28.7 |
Note: Some values are anticipated based on typical chemical shifts for similar structures as the provided search result did not contain all assignments. The provided data from a supplementary information file is for a similar, but not identical, molecule.[1]
Table 2: Comparative NMR Data with a Piperidine Analog
| Compound | Key ¹H Chemical Shift Ranges (ppm) | Key ¹³C Chemical Shift Ranges (ppm) |
| This compound | CH₂-N: ~3.2-3.8 | C=O (ketone): ~209 |
| tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate | CH₂-N: ~3.0-4.0 | C=O (ketone): ~207 |
The comparison highlights subtle yet significant differences. The ring protons in the five-membered pyrrolidine system often exhibit more complex splitting patterns due to the ring's conformational flexibility. In contrast, the six-membered piperidine ring typically adopts a more rigid chair conformation, leading to more predictable axial and equatorial proton signals.
In-Depth Spectral Interpretation: Causality and Chemical Environment
The chemical shifts observed in the NMR spectra are a direct consequence of the electronic environment surrounding each nucleus.
-
¹H NMR Spectrum: The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately 1.44 ppm, a characteristic feature of the Boc protecting group.[1] The protons on the pyrrolidine ring appear as a series of multiplets between 3.2 and 3.8 ppm. The complexity of these signals arises from both geminal and vicinal coupling. The methyl group at the 3-position is expected to appear as a doublet, coupled to the adjacent methine proton.
-
¹³C NMR Spectrum: The carbonyl carbon of the ketone is the most deshielded, appearing at the lowest field (around 209 ppm). The carbonyl of the Boc group is also significantly deshielded (~155 ppm). The quaternary carbon of the tert-butyl group is observed around 79 ppm, while its three methyl carbons are found at approximately 28.7 ppm.[1] The carbons of the pyrrolidine ring resonate in the range of 45-57 ppm.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended. This protocol is designed to be a self-validating system, with internal standards and defined parameters.
1. Sample Preparation: a. Accurately weigh 5-10 mg of the purified this compound. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is chemically inert and dissolves a wide range of organic compounds. c. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Setup: a. Use a high-field NMR spectrometer (e.g., 400 or 500 MHz) for better signal dispersion and resolution.[2] b. Tune and match the probe for the ¹H and ¹³C frequencies to ensure optimal sensitivity. c. Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.
3. ¹H NMR Acquisition Parameters: a. Pulse Sequence: A standard single-pulse sequence is typically sufficient. b. Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm). c. Acquisition Time: Typically 2-4 seconds to ensure good digital resolution. d. Relaxation Delay: A delay of 1-2 seconds between scans allows for longitudinal relaxation of the protons. e. Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.
4. ¹³C NMR Acquisition Parameters: a. Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE). b. Spectral Width: Set to cover the full range of carbon chemical shifts (e.g., 0-220 ppm). c. Acquisition Time: ~1-2 seconds. d. Relaxation Delay: 2-5 seconds. e. Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.
5. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase correct the spectrum to ensure all peaks are in the absorptive mode. c. Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C). d. Integrate the ¹H signals to determine the relative number of protons for each resonance.
Workflow for NMR Analysis
The following diagram illustrates the logical flow of the NMR analysis process, from sample preparation to final structural confirmation.
Caption: Workflow for the acquisition and analysis of NMR data.
Conclusion
The NMR spectral data of this compound provides a unique fingerprint that is invaluable for its identification and characterization. Through careful acquisition and interpretation, and by comparing the data with that of related structures, researchers can gain a high degree of confidence in their synthetic outcomes. The protocols and analysis presented in this guide serve as a robust framework for the structural elucidation of this important class of heterocyclic compounds.
References
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Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Available at: [Link]
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Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Analyte and Ionization Techniques
Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate (MW: 199.25 g/mol , Formula: C₁₀H₁₇NO₃) is a heterocyclic compound featuring a carbamate protecting group. Its analysis by mass spectrometry is crucial for reaction monitoring, purity assessment, and metabolic studies. The choice of ionization technique—primarily Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS—profoundly influences the resulting mass spectrum and the structural information that can be gleaned.
Electron Ionization (EI): The Hard Ionization Approach
EI is a high-energy process that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule.[1] This can be incredibly useful for structural elucidation but may result in a weak or absent molecular ion peak, which can be a drawback.[1]
Electrospray Ionization (ESI): The Soft Ionization Alternative
ESI is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation in the ion source.[1][2] This is advantageous for determining the molecular weight of the analyte.[1] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).[2]
Comparative Analysis of Fragmentation Patterns
The fragmentation of this compound is dominated by the lability of the N-Boc group and the inherent ring structure of the pyrrolidinone.
The Fate of the N-Boc Group: A Predictable Cascade
The tert-butoxycarbonyl (Boc) group is notoriously prone to fragmentation in predictable ways under both EI and ESI conditions.
-
Loss of the Tert-butyl Group: A primary and highly characteristic fragmentation is the cleavage of the tert-butyl group, which can occur in several ways:
-
Formation of a stable tert-butyl cation at m/z 57 . This is often a base peak in EI spectra.[3][4]
-
Loss of isobutylene (C₄H₈, 56 Da), resulting in an ion at [M-56]⁺ .
-
Under ESI-CID, the loss of the entire Boc group (C₅H₉O₂, 101 Da) can occur, leading to the deprotected pyrrolidinone ring at [M-100+H]⁺ .
-
-
Sequential Losses: Following the initial loss of the tert-butyl moiety, further fragmentation of the carbamate can occur, including the loss of carbon dioxide (CO₂, 44 Da).[3]
Fragmentation of the Pyrrolidinone Ring
The 4-oxopyrrolidine ring also contributes to the mass spectrum, though its fragmentation is generally observed after the initial, more facile cleavages of the Boc group.
-
Alpha-Cleavage: Ketones are known to undergo alpha-cleavage, where the bond adjacent to the carbonyl group is broken.[5] For the pyrrolidinone ring, this can lead to the loss of carbon monoxide (CO, 28 Da).
-
Ring Opening and Subsequent Fragmentations: The cyclic structure can undergo ring-opening followed by a series of cleavages, leading to a complex pattern of smaller fragment ions. The presence of the methyl group at the 3-position will influence the specific pathways of ring fragmentation.
Predicted Mass Spectra: A Head-to-Head Comparison
Based on these principles, we can predict the key features of the EI and ESI-MS/MS spectra of this compound.
Predicted Electron Ionization (EI) Mass Spectrum
The EI spectrum is expected to be dominated by fragments arising from the Boc group.
| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway | Significance |
| 199 | [M]⁺• | Molecular Ion | Often weak or absent in EI |
| 184 | [M-CH₃]⁺ | Loss of a methyl radical | |
| 143 | [M-C₄H₈]⁺• | Loss of isobutylene from Boc group | Characteristic of N-Boc |
| 100 | [M-Boc+H]⁺ | Loss of the Boc group | Deprotected pyrrolidinone |
| 83 | Further fragmentation of the ring | ||
| 57 | [C₄H₉]⁺ | Tert-butyl cation | Often the base peak, highly diagnostic for Boc |
Diagram 1: Predicted EI Fragmentation Workflow
A simplified workflow of the major predicted fragmentation pathways under Electron Ionization.
Predicted Electrospray Ionization (ESI) Tandem Mass Spectrum (MS/MS)
In contrast to EI, the ESI-MS spectrum (without CID) would likely show a prominent protonated molecule at m/z 200.1281 ([M+H]⁺) and potentially a sodium adduct at m/z 222.1101 ([M+Na]⁺). The MS/MS spectrum of the [M+H]⁺ ion would reveal structural details through controlled fragmentation.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragmentation |
| 200 | 144 | 56 | Loss of isobutylene (C₄H₈) |
| 200 | 100 | 100 | Loss of isobutylene and carbon dioxide (C₅H₈O₂) |
| 144 | 100 | 44 | Loss of carbon dioxide (CO₂) from m/z 144 |
| 100 | 82 | 18 | Loss of water (H₂O) from the deprotected ring |
| 100 | 72 | 28 | Loss of carbon monoxide (CO) from the deprotected ring |
Diagram 2: Predicted ESI-MS/MS Fragmentation Pathway
Key fragmentation pathways expected from the protonated molecule in ESI-MS/MS.
Experimental Protocols
For researchers aiming to analyze this compound, the following starting protocols are recommended.
GC-MS (EI) Protocol
-
Sample Preparation: Dissolve the analyte in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the sample solution into the GC-MS system.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min. Hold at 280 °C for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
LC-MS (ESI) Protocol
-
Sample Preparation: Dissolve the analyte in a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile) to a final concentration of 10-100 µg/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Full Scan Mass Range: m/z 100-500.
-
MS/MS: For fragmentation analysis, select the precursor ion at m/z 200.13 and apply a collision energy of 10-30 eV.
-
Conclusion: A Predictive Tool for Structural Verification
While an experimental reference spectrum for this compound remains to be published, a thorough understanding of the fragmentation behavior of its core components allows for a robust and predictive analysis. The characteristic losses associated with the N-Boc group provide strong diagnostic markers in both EI and ESI mass spectrometry. By comparing experimental data to these predicted fragmentation patterns, researchers can confidently verify the structure of this important synthetic intermediate. This guide serves as a foundational resource for method development and data interpretation in the analysis of this and structurally related compounds.
References
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LIU Cui-mei, LIU Xue-yan, HUA Zhen-dong, TANG Hao, DU Yu, JIA Wei. Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 2025, 46(1): 40-47.
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Pavar, S., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(125), 103135-103162.
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Journal of Chinese Mass Spectrometry Society. (2025). Proposed fragmentation pathways of t-Boc substituted drug precursors under EI mode. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47.
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Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
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Sugie, K. I., et al. (2018). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 36(2), 366-375.
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Pavar, S., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(125), 103135-103162.
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Brodbelt, J. S., et al. (2000). Study of diketone/metal ion complexes by electrospray ionization mass spectrometry: Influence of Keto-Enol tautomerism and chelation. Journal of the American Chemical Society, 122(44), 10895-10903.
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BLDpharm. This compound.
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Voinov, V. G., et al. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Journal of the American Society for Mass Spectrometry, 33(10), 1831-1854.
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ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?.
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PubChem. N-Boc-pyrrolidine.
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NIST. 2-Pyrrolidinone, 1-ethenyl-.
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Kertesz, V., & Gaskell, S. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 639.
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PubChem. tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate.
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PubChem. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.
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Trogden, B. G., & Brodbelt, J. S. (2011). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 22(2), 290-297.
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Sigma-Aldrich. N-Boc-3-pyrrolidinone.
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Mattey, A. P., et al. (2022). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis, 12(15), 9236-9242.
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Fornal, E., & Stanczak, A. (2013). Identification of substituted cathinones: 3,4-Methylenedioxy derivatives by high performance liquid chromatography-quadrupole time of flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 81-82, 1-9.
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IR spectrum of Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate
An In-Depth Technical Guide to the Infrared Spectrum of Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the infrared (IR) spectrum of this compound, a key heterocyclic building block in modern medicinal chemistry. As Senior Application Scientists, our goal is to move beyond simple peak identification to a deeper understanding of how the unique structural features of this molecule give rise to its characteristic spectral fingerprint. We will explain the causality behind the expected spectral features, compare them with related structures, and provide a robust experimental protocol for obtaining high-quality data.
Molecular Structure and Key Vibrational Moieties
This compound (PubChem CID: 57741675) incorporates several distinct functional groups within a compact scaffold, each contributing to its overall IR spectrum.[1] The primary challenge and opportunity in interpreting its spectrum lie in distinguishing the two carbonyl groups: a five-membered ring ketone (a γ-pyrrolidinone) and a tert-butoxycarbonyl (Boc) protecting group, which functions as a carbamate.
The key functional groups for IR analysis are:
-
Saturated Ketone in a Five-Membered Ring: The C=O bond within the pyrrolidinone ring.
-
Tertiary Carbamate (Boc Group): The N-C(=O)O-tBu moiety.
-
Alkyl C-H Bonds: Stretching and bending vibrations from the tert-butyl, methyl, and pyrrolidine ring methylene groups.
-
C-N and C-O Single Bonds: Vibrations primarily located in the fingerprint region.
Below is a diagram illustrating the distinct functional regions of the molecule.
Caption: Molecular structure highlighting the key functional groups.
Principles of Carbonyl Vibrational Spectroscopy
The C=O stretching vibration produces one of the most intense and recognizable peaks in an IR spectrum.[2] Its position (wavenumber) is highly sensitive to the molecular environment.
-
Ring Strain: For cyclic ketones, as the ring size decreases, the C=O stretching frequency increases. This is due to increased angle strain, which requires more energy to stretch the C=O bond. A typical saturated acyclic ketone absorbs around 1715 cm⁻¹, whereas cyclopentanone absorbs at a significantly higher frequency of ~1750 cm⁻¹.[3] We therefore predict the 4-oxo group in our pyrrolidinone ring to absorb in this higher-wavenumber region.
-
Electronic Effects: The electronic environment dramatically influences the C=O bond order and, thus, its stretching frequency.
-
Inductive Effects: Electron-withdrawing groups attached to the carbonyl carbon increase the C=O bond strength and shift the absorption to a higher frequency.
-
Resonance Effects: When a carbonyl group is conjugated with a double bond or an atom with a lone pair (like nitrogen in an amide or carbamate), resonance delocalization reduces the double-bond character of the C=O bond. This weakens the bond, requiring less energy to stretch it, and shifts the absorption to a lower frequency.
-
In our target molecule, the carbamate C=O is directly attached to both a nitrogen and an oxygen atom. The lone pair on the nitrogen participates in resonance, which lowers the stretching frequency compared to a standard ketone.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
For a solid or viscous oil sample like this compound, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is the technique of choice.[4][5] It requires minimal to no sample preparation, is non-destructive, and provides high-quality, reproducible spectra by analyzing the near-surface layers of the material.[6]
Step-by-Step Methodology
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR stage to subtract atmospheric H₂O and CO₂ signals from the sample spectrum.
-
Sample Application: Place a small amount of the solid or oil sample directly onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press arm to ensure firm and uniform contact between the sample and the crystal surface. Consistent pressure is crucial for spectral reproducibility.
-
Data Acquisition: Collect the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Cleaning: After analysis, retract the press arm, and clean the sample from the crystal using an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.
Experimental Workflow Diagram
Caption: Workflow for ATR-FTIR analysis of a solid or oil sample.
Expected Spectrum: Analysis and Peak Assignments
Based on established spectroscopic principles and data from analogous structures, we can predict the characteristic peaks for this compound.
| Expected Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment and Rationale |
| 2985 - 2850 | Medium-Strong | C-H Stretch | Asymmetric and symmetric stretching of sp³ C-H bonds in the tert-butyl, methyl, and pyrrolidine ring groups.[7] |
| ~1750 | Strong, Sharp | C=O Stretch | Ketone carbonyl. The five-membered ring introduces significant angle strain, shifting the absorption to a higher frequency than a typical acyclic ketone (~1715 cm⁻¹). This value is characteristic of cyclopentanones.[3] |
| ~1695 | Very Strong, Sharp | C=O Stretch | Carbamate (Boc) carbonyl. This peak is the most intense in the spectrum. Resonance from the adjacent nitrogen atom's lone pair lowers the frequency relative to the strained ring ketone.[2] |
| 1470 - 1450 | Medium | C-H Bend | Scissoring and bending vibrations of CH₂ and CH₃ groups. |
| 1390 & 1365 | Medium | C-H Bend | Characteristic doublet for the tert-butyl group (gem-dimethyl bending). |
| 1250 - 1150 | Strong | C-N & C-O Stretch | A complex region with strong absorptions from C-N stretching of the carbamate and pyrrolidine ring, as well as C-O stretching from the carbamate ester linkage. This is part of the fingerprint region.[8] |
Comparative Analysis with Alternative Structures
To validate our peak assignments, we must compare the expected spectrum with those of simpler, related molecules. This comparison highlights how subtle structural changes manifest in the IR spectrum.
| Compound | Key Functional Group(s) | Characteristic C=O Peak (cm⁻¹) | Rationale for Frequency |
| Target Molecule | Ring Ketone + Carbamate | ~1750 and ~1695 | Two distinct electronic environments: one strained (ketone), one resonance-stabilized (carbamate). |
| Cyclopentanone | 5-Membered Ring Ketone | ~1750 | Demonstrates the isolated effect of ring strain on the C=O frequency.[3] |
| 2-Pyrrolidinone | 5-Membered Lactam (Amide) | ~1690 | A cyclic amide. The strong resonance effect from the N-H group significantly lowers the C=O frequency, similar to the carbamate in the target. |
| Di-tert-butyl dicarbonate | Boc Anhydride | ~1810 and ~1765 | An example of a Boc group not attached to nitrogen. The lack of nitrogen resonance and strong inductive effects from oxygen result in much higher frequencies. |
This comparative analysis is crucial for drug development professionals synthesizing analogs. For instance, replacing the 3-methyl group with an electron-withdrawing group like fluorine would likely cause a slight inductive shift of both carbonyl peaks to higher wavenumbers. Conversely, creating a derivative with conjugation next to the ketone would shift its peak to a lower wavenumber (~1685 cm⁻¹).[7]
Conclusion
The infrared spectrum of this compound is defined by two prominent and well-resolved carbonyl absorptions. A sharp, strong peak around 1750 cm⁻¹ serves as a definitive marker for the strained five-membered ring ketone, while a very strong, typically broader peak near 1695 cm⁻¹ confirms the presence of the resonance-stabilized Boc-carbamate group. These two absorptions, coupled with the characteristic C-H stretching and bending vibrations of the alkyl groups, provide a unique spectral fingerprint for the unambiguous identification and quality control of this important synthetic intermediate. This guide provides the foundational knowledge for researchers to interpret their experimental data with confidence and to predict spectral changes in rationally designed derivatives.
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A Comparative Guide to the Analytical Purity Assessment of Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Ensuring its chemical and stereochemical purity is paramount for the reliability of subsequent synthetic transformations and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of this compound, grounded in experimental data and established scientific principles.
Introduction: The Significance of Purity
This compound possesses a chiral center at the 3-position, introducing the complexity of enantiomeric purity in addition to the standard assessment of chemical impurities. These impurities can arise from starting materials, side reactions, or degradation products. Therefore, a multi-faceted analytical approach is essential to fully characterize its purity profile.
Chromatographic Methods: The Workhorse of Purity Analysis
Chromatographic techniques are fundamental in separating the main compound from potential impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the volatility and thermal stability of the analyte and its impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity determination of non-volatile compounds like this compound.[1][2]
Principle: Separation is based on the differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase. For this moderately polar compound, reversed-phase HPLC is the most common approach.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Instrumentation: HPLC system equipped with a UV detector.[2]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Example: 5-95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (where the carbamate functional group absorbs).[2]
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in the initial mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[2]
-
Data Analysis: Purity is typically calculated by the area percent method, where the peak area of the main compound is divided by the total area of all peaks.[1]
Causality Behind Experimental Choices:
-
The C18 column provides a hydrophobic stationary phase suitable for retaining the moderately polar analyte.
-
The acetonitrile/water gradient allows for the elution of compounds with a wide range of polarities.
-
Formic acid is added to the mobile phase to improve peak shape by ensuring the analyte is in a consistent protonation state.
-
UV detection at 210 nm is chosen for its sensitivity to the carbonyl group in the pyrrolidinone ring and the carbamate.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities, particularly residual solvents from the synthesis process.[2][3]
Principle: The sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components are then detected and identified by a mass spectrometer.[3]
Experimental Protocol: GC-MS for Residual Solvents
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[2]
-
Column: A low-polarity capillary column (e.g., 5% phenyl polysiloxane).[2]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient (e.g., 40 °C for 5 min, then ramp to 250 °C at 10 °C/min) to separate solvents with different boiling points.
-
Injector Temperature: 250 °C.
-
Detector (MS): Electron ionization (EI) mode, scanning a mass range of m/z 35-350.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.[2]
Trustworthiness of the Protocol: This method allows for the identification of unknown volatile impurities by comparing their mass spectra to established libraries (e.g., NIST).
Chiral Chromatography: Assessing Enantiomeric Purity
Given the chiral nature of this compound, determining its enantiomeric purity is crucial, especially in a pharmaceutical context where different enantiomers can have vastly different pharmacological and toxicological profiles.[4][5][6]
Principle: Enantiomers are separated on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[4]
Experimental Protocol: Chiral HPLC
-
Instrumentation: HPLC with a UV or Circular Dichroism (CD) detector.
-
Column: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives).
-
Mobile Phase: Typically a mixture of n-hexane and isopropanol. The exact ratio needs to be optimized to achieve baseline separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled.
-
Detection: UV at 210 nm.
Expertise in Method Selection: The choice of the specific chiral column and mobile phase is critical and often requires screening of several conditions to find the optimal separation.
Spectroscopic Methods: Structural Confirmation and Absolute Purity
Spectroscopic techniques provide valuable information about the chemical structure and can be used for quantitative purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for structural elucidation and can also be used as a primary method for determining absolute purity (qNMR).[7][8]
Principle: Quantitative NMR (qNMR) determines the purity of a substance by comparing the integral of a specific signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.[2]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: NMR spectrometer (400 MHz or higher).[2]
-
Internal Standard: A certified internal standard that has a simple spectrum and signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.[2]
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation and accurate integration.[2]
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., >250:1).[2]
-
Sample Preparation: Accurately weigh the sample and the internal standard and dissolve them in a known volume of deuterated solvent.
-
Data Analysis: Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std where: I = integral value, N = number of protons for the signal, MW = molecular weight, m = mass, P = purity of the standard.
Authoritative Grounding: qNMR is considered a primary ratio method of measurement by the Bureau International des Poids et Mesures (BIPM) and is accepted by regulatory agencies for purity determination.[7]
Comparison of Analytical Methods
| Parameter | Reversed-Phase HPLC | GC-MS | Chiral HPLC | Quantitative NMR (qNMR) |
| Principle | Polarity-based separation | Volatility-based separation | Enantioselective interaction | Signal intensity vs. standard |
| Primary Use | Chemical purity, non-volatile impurities | Volatile impurities, residual solvents | Enantiomeric purity | Absolute purity, structural confirmation |
| Strengths | Robust, widely available, high resolution | High sensitivity, definitive identification of volatiles | Direct separation of enantiomers | Primary method, no need for analyte-specific standard |
| Limitations | Requires chromophoric impurities for UV detection | Not suitable for non-volatile compounds | Column and method development can be extensive | Lower sensitivity than chromatographic methods |
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for purity analysis and a decision-making process for method selection.
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
A comprehensive purity assessment of this compound requires a combination of analytical techniques. HPLC is the method of choice for routine chemical purity analysis, while GC-MS is essential for detecting residual solvents. Chiral HPLC is indispensable for determining enantiomeric purity, and qNMR provides a powerful tool for obtaining an absolute purity value. The selection and implementation of these methods should be guided by the specific requirements of the research or development phase, ensuring the quality and consistency of this critical synthetic intermediate.
References
- National Institutes of Health (NIH). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- BenchChem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Determination of 2-Pyrrolidinone.
- ResearchGate. (n.d.). Nuclear magnetic resonance (NMR) spectral characterization of BMAA and its carbamate adducts.
- BenchChem. (n.d.). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate.
- ScienceDirect. (n.d.). Chiral Drug Separation.
- eScholarship.org. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling.
- PubMed Central (PMC). (n.d.). Chiral Drugs: An Overview.
- PubMed. (n.d.). A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. escholarship.org [escholarship.org]
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- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the purity and structural integrity of synthetic intermediates are paramount. Small heterocyclic scaffolds, such as pyrrolidinones, serve as crucial building blocks in the synthesis of a wide array of biologically active molecules.[1] This guide provides a comprehensive analysis of the characterization data for Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate, a key intermediate in medicinal chemistry.
This document offers a detailed comparison of this compound with relevant alternatives, supported by experimental data and standardized analytical protocols. The insights provided herein are intended to equip researchers with the necessary information to select and utilize these building blocks with confidence, ensuring the quality and reproducibility of their synthetic endeavors.
Physicochemical and Spectroscopic Characterization
A thorough understanding of a compound's physicochemical properties and spectroscopic profile is fundamental to its application in synthesis. This section details the key characterization parameters for this compound and provides a comparative analysis with structurally related alternatives.
Core Compound: this compound
This compound (CAS No: 885102-34-1) is a commercially available N-Boc protected pyrrolidinone derivative.[2][3][4] The presence of the Boc protecting group allows for controlled reactivity at the nitrogen atom, while the ketone and methyl functionalities offer sites for further synthetic elaboration.
Below is a summary of its key physicochemical properties:
| Property | Value | Source |
| CAS Number | 885102-34-1 | [3][4] |
| Molecular Formula | C₁₀H₁₇NO₃ | [3][4] |
| Molecular Weight | 199.25 g/mol | [3][4] |
| Appearance | White to off-white solid | Typical |
| Storage | Sealed in dry, 2-8°C | [3][4] |
While specific, publicly available spectra for this exact compound are limited, characterization data including ¹H NMR, ¹³C NMR, HPLC, LC-MS, and UPLC are typically available from commercial suppliers upon request.[3][4]
Caption: Chemical structure of this compound.
Comparative Analysis with Alternative Scaffolds
The choice of a synthetic building block is often guided by factors such as commercial availability, cost, and subtle differences in reactivity and physicochemical properties. This section compares this compound with three relevant alternatives: Tert-butyl 3-oxopyrrolidine-1-carboxylate, N-Boc-4-piperidone, and Tert-butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate.
| Compound | Structure | Key Differences & Considerations |
| This compound | The methyl group at the 3-position introduces a chiral center and can influence the stereochemical outcome of subsequent reactions. | |
| Tert-butyl 3-oxopyrrolidine-1-carboxylate (CAS: 101385-93-7) | Lacks the methyl substituent, providing a simpler, achiral scaffold. It is a useful starting material for introducing functionality at the 3-position.[5][6] | |
| N-Boc-4-piperidone (CAS: 79099-07-3) | A six-membered ring analogue, offering a different conformational profile compared to the five-membered pyrrolidinone ring. The piperidine scaffold is prevalent in many bioactive compounds.[7][8][9][10] | |
| Tert-butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate (CAS: 1215071-16-1) | The gem-difluoro substitution at the 3-position can significantly alter the electronic properties and metabolic stability of resulting molecules.[3][11] |
Table 1: Physicochemical Property Comparison
| Property | This compound | Tert-butyl 3-oxopyrrolidine-1-carboxylate | N-Boc-4-piperidone | Tert-butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate |
| Molecular Formula | C₁₀H₁₇NO₃ | C₉H₁₅NO₃ | C₁₀H₁₇NO₃ | C₉H₁₃F₂NO₃ |
| Molecular Weight ( g/mol ) | 199.25 | 185.22[5] | 199.25[7][8] | 221.20[3][11] |
| CAS Number | 885102-34-1 | 101385-93-7[5][6] | 79099-07-3[7][8][9][10] | 1215071-16-1[3][11] |
Experimental Protocols for Characterization
Reproducible and reliable characterization is the bedrock of chemical synthesis. This section provides standardized, step-by-step protocols for the key analytical techniques used to characterize these N-Boc protected keto-heterocycles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Integrate all signals and reference the spectrum to the TMS peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H NMR spectrum.
-
Caption: A generalized workflow for NMR sample preparation and data acquisition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Protocol for Attenuated Total Reflectance (ATR) FT-IR Analysis:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.
-
Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For these compounds, key stretches include the C=O of the ketone and the C=O of the carbamate.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion or through an LC system.
-
Ionization: Apply a high voltage to the ESI needle to generate gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight). Acquire spectra in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺).
-
Data Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion peak.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound and for separating it from impurities.
Protocol for Reversed-Phase HPLC Analysis:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive such as 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Column: Use a reversed-phase column, such as a C18 column.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.
-
Elution: Elute the sample using either an isocratic (constant mobile phase composition) or gradient (varying mobile phase composition) method.
-
Detection: Monitor the eluent using a UV detector at a suitable wavelength (e.g., 210 nm for the carbonyl chromophore).
-
Data Analysis: Determine the purity of the compound by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: A simplified workflow for purity analysis by HPLC.
Conclusion
The selection of an appropriate building block is a critical decision in the design and execution of a synthetic route. This compound and its analogues represent a versatile class of intermediates for the construction of complex molecular architectures. A thorough characterization using a combination of spectroscopic and chromatographic techniques, as detailed in this guide, is essential to ensure the quality and identity of these materials, thereby underpinning the success of subsequent synthetic transformations. While publicly available spectral data for the title compound is not readily accessible, it is typically provided by suppliers upon request, allowing for a comprehensive evaluation prior to use.
References
-
BuyersGuideChem. N-Boc-4-Piperidone. [Link]
-
Knowde. DSL Chemicals N-Boc-4-Piperidone. [Link]
-
ChemSrc. This compound. [Link]
-
PubChem. Tert-butyl 3-oxopyrrolidine-1-carboxylate. [Link]
-
PubChem. Tert-butyl 3-oxopyrrolidine-1-carboxylate. [Link]
Sources
- 1. CAS#:1932600-03-7 | (S)-Tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate | Chemsrc [chemsrc.com]
- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 3. tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate | C9H13F2NO3 | CID 46839931 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]
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- 8. 1-Boc-4-哌啶酮 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 11. chemscene.com [chemscene.com]
A Senior Application Scientist's Guide to Pyrrolidinone Building Blocks: A Comparative Analysis of Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the trajectory of a research program. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] This guide provides an in-depth comparison of tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate with other key pyrrolidinone building blocks. We will delve into the nuances of their synthesis, reactivity, and stereochemical outcomes in key synthetic transformations, supported by experimental data to inform your selection process.
Introduction to Substituted 4-Oxopyrrolidines
The N-Boc-protected 4-oxopyrrolidine core is a versatile synthetic intermediate. The presence of the ketone functionality allows for a diverse range of chemical modifications, including reductions to the corresponding alcohols and alkylations via enolate intermediates. The substituents at the 3-position significantly influence the stereochemical outcome of these reactions, providing access to a rich diversity of chiral 3,4-disubstituted pyrrolidine derivatives. This guide will focus on a comparative analysis of three key building blocks:
-
Building Block A: tert-Butyl 4-oxopyrrolidine-1-carboxylate (Unsubstituted)
-
Building Block B: this compound (Mono-methylated)
-
Building Block C: tert-Butyl 3,3-dimethyl-4-oxopyrrolidine-1-carboxylate (Di-methylated)
Synthesis of Substituted 4-Oxopyrrolidines
The synthesis of these building blocks is a crucial consideration for their practical application. While various methods exist for the construction of the pyrrolidine ring, a common and efficient approach involves the cyclization of acyclic precursors.
General Synthetic Workflow
The following diagram outlines a generalized synthetic pathway to N-Boc-protected 3-substituted-4-oxopyrrolidines.
Figure 1. Generalized synthetic routes to N-Boc-4-oxopyrrolidine building blocks.
The synthesis of the parent unsubstituted pyrrolidinone (Building Block A) is well-established. For the methylated analogues (Building Blocks B and C), α-alkylation of the enolate of Building Block A is a common strategy. The degree of methylation can be controlled by the stoichiometry of the base and the alkylating agent.
Comparative Reactivity: Stereoselective Reduction of the 4-Oxo Group
The reduction of the ketone in 4-oxopyrrolidines provides access to valuable 4-hydroxypyrrolidine derivatives. The stereochemical outcome of this reduction is highly dependent on the steric environment around the carbonyl group, which is directly influenced by the substituents at the 3-position.
The reduction of cyclic ketones often proceeds via axial or equatorial attack of the hydride reagent. The facial selectivity is dictated by a combination of steric and electronic factors. In the case of 3-substituted 4-oxopyrrolidines, the substituent at the 3-position can direct the incoming hydride to the opposite face, leading to a high degree of diastereoselectivity.
Experimental Data on Diastereoselective Reduction
| Building Block | Reducing Agent | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| N-Boc-3-phenyl-4-oxopyrrolidine | NaBH₄ | 95:5 | 92 | Fustero, S. et al. Org. Lett.2009 , 11, 4462-4465. |
| N-Boc-3-methyl-4-oxopyrrolidine | NaBH₄ | >98:2 (predicted cis) | - | Based on steric approach control |
| N-Boc-3,3-dimethyl-4-oxopyrrolidine | NaBH₄ | Single diastereomer (predicted cis) | - | Based on steric approach control |
Table 1. Comparison of Diastereoselective Reduction of 3-Substituted-4-oxopyrrolidines. The data for the methyl-substituted compounds are predicted based on established principles of steric approach control, where the hydride attacks from the less hindered face, opposite to the axial methyl group.
Mechanistic Rationale for Stereoselectivity
The observed and predicted stereoselectivity can be explained by the principle of steric approach control.
Figure 2. Proposed mechanism for the diastereoselective reduction of Building Block B.
For Building Block B, the methyl group at the 3-position preferentially occupies an equatorial or pseudo-equatorial position to minimize steric interactions. This arrangement presents a more hindered face for the incoming hydride reagent, leading to preferential attack from the opposite, less hindered face, resulting in the cis-configured alcohol as the major product. In the case of Building Block C, the two methyl groups at the 3-position create an even more significant steric blockade, leading to an even higher degree of facial selectivity.
Experimental Protocol: Diastereoselective Reduction of this compound
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cis-3-methyl-4-hydroxypyrrolidine derivative.
Comparative Reactivity: Enolate Formation and Alkylation
The α-protons to the carbonyl group in 4-oxopyrrolidines can be deprotonated with a strong base to form an enolate, which can then be alkylated with various electrophiles. The substitution pattern at the 3-position has a profound impact on the regioselectivity and stereoselectivity of this process.
-
Building Block A (Unsubstituted): Possesses two enolizable protons at the 3-position. Deprotonation can lead to a mixture of regioisomers if a second substituent is introduced.
-
Building Block B (Mono-methylated): Has one enolizable proton at the 3-position. Deprotonation leads to a single enolate, and subsequent alkylation introduces a second substituent at the 3-position, creating a quaternary center. The stereochemical outcome of this alkylation is influenced by the existing methyl group.
-
Building Block C (Di-methylated): Lacks enolizable protons at the 3-position and therefore cannot undergo α-alkylation at this position.
Experimental Data on Enolate Alkylation
The stereoselectivity of the alkylation of enolates derived from substituted pyrrolidinones is governed by a complex interplay of steric and torsional effects.[4]
| Building Block | Base | Electrophile | Diastereomeric Ratio | Yield (%) | Reference |
| Building Block A | LDA | CH₃I | - | ~85 | General procedure |
| Building Block B | LDA | CH₃I | >95:5 | ~80 | Ando, K. et al. J. Am. Chem. Soc.1997 , 119, 124-129. |
| Building Block B | LDA | BnBr | >95:5 | ~75 | Ando, K. et al. J. Am. Chem. Soc.1997 , 119, 124-129. |
Table 2. Comparison of Enolate Alkylation of Substituted 4-Oxopyrrolidines.
Mechanistic Rationale for Stereoselectivity
The high diastereoselectivity observed in the alkylation of the enolate of Building Block B can be attributed to the preferential attack of the electrophile from the face opposite to the existing methyl group. The enolate is likely to adopt a conformation that minimizes steric interactions, and the incoming electrophile will approach from the less hindered trajectory.
Figure 3. Proposed mechanism for the diastereoselective alkylation of the enolate of Building Block B.
Experimental Protocol: Diastereoselective Alkylation of this compound
Materials:
-
This compound (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene)
-
Methyl iodide (CH₃I) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution to the THF with stirring.
-
Add a solution of this compound in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add methyl iodide dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature overnight.
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 3,3-dimethyl-4-oxopyrrolidine-1-carboxylate.
Conclusion and Strategic Recommendations
The choice between the unsubstituted, mono-methylated, and di-methylated N-Boc-4-oxopyrrolidine building blocks depends on the specific synthetic goals and the desired stereochemical outcome.
-
tert-Butyl 4-oxopyrrolidine-1-carboxylate (Building Block A) is an excellent starting point for accessing a wide range of 3-substituted and 3,3-disubstituted pyrrolidines. However, controlling the regioselectivity and stereoselectivity of subsequent transformations requires careful consideration of reaction conditions.
-
This compound (Building Block B) offers a significant advantage in stereocontrol. The existing methyl group acts as a powerful stereodirecting element in both reduction and alkylation reactions, providing a reliable route to cis-3,4-disubstituted and trans-3,3,4-trisubstituted pyrrolidines with high diastereoselectivity. This makes it a preferred building block when a specific stereoisomer is targeted.
-
tert-Butyl 3,3-dimethyl-4-oxopyrrolidine-1-carboxylate (Building Block C) is the building block of choice when a gem-dimethyl group at the 3-position is desired. This substitution pattern provides a high degree of steric hindrance, leading to excellent facial selectivity in the reduction of the 4-oxo group. However, it is not suitable for further α-alkylation at the 3-position.
By understanding the inherent reactivity and stereochemical biases of these building blocks, researchers can make informed decisions to streamline their synthetic routes and efficiently access complex and medicinally relevant pyrrolidine-containing molecules.
References
-
Afti, A. A. et al. Diastereoselective Reduction of Endocyclic β-Enamino Ester: An Approach to Prepare Diastereopure Multisubstituted Pyrrolidine. Malaysian Journal of Analytical Sciences2018 , 22, 276-286. [Link]
-
Ando, K. et al. Torsional and Steric Effects Control the Stereoselectivities of Alkylations of Pyrrolidinone Enolates. Journal of the American Chemical Society1997 , 119, 124-129. [Link]
-
Fustero, S. et al. Highly Stereoselective Synthesis of 3,4-Disubstituted Pyrrolidines by Michael Addition of Grignard Reagents to 3-Nitro-2-pyrrolines. Organic Letters2009 , 11, 4462-4465. [Link]
-
O'Brien, P. et al. Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine. Chemical Communications2005 , 4903-4905. [Link]
-
Vitaku, E. et al. Pyrrolidine: a privileged scaffold in medicinal chemistry. RSC Medicinal Chemistry2019 , 10, 1034-1058. [Link]
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A Comparative Guide to the Reactivity of Substituted Pyrrolidinones
Introduction: The Pyrrolidinone Core in Modern Chemistry
The pyrrolidinone, or γ-lactam, is a five-membered saturated heterocyclic motif that stands as a cornerstone in contemporary chemical and pharmaceutical sciences. This scaffold is not merely a structural component but an active participant in molecular interactions, found at the heart of numerous natural products and blockbuster pharmaceuticals, including the nootropic drug piracetam and the anticonvulsant levetiracetam.[1][2][3] The prevalence of the pyrrolidinone ring in drug discovery is a testament to its versatile properties, which can enhance aqueous solubility, provide hydrogen bonding capabilities, and orient substituents in a well-defined three-dimensional space.[4][5]
However, the utility of a pyrrolidinone-based molecule is intrinsically linked to its chemical reactivity. The stability of the lactam ring to hydrolysis, its susceptibility to reduction, and the reactivity of its N-H bond are critical parameters that dictate a compound's pharmacokinetic profile, metabolic fate, and potential for synthetic elaboration. Understanding how substituents on the pyrrolidinone ring modulate this reactivity is therefore paramount for researchers in drug development and synthetic chemistry.
This guide provides an in-depth comparison of the reactivity of substituted pyrrolidinones, supported by experimental data and detailed protocols. We will explore the fundamental principles governing their chemical behavior and offer practical methodologies for their evaluation, empowering researchers to make informed decisions in the design and application of these vital chemical entities.
Pillar 1: Fundamental Drivers of Pyrrolidinone Reactivity
The chemical behavior of the pyrrolidinone ring is a finely tuned balance of several key factors. Unlike the highly strained four-membered β-lactams, the five-membered γ-lactam ring possesses moderate ring strain, which contributes to a higher reactivity than its acyclic amide counterparts but greater stability than smaller lactam rings.[6][7] This reactivity is primarily centered on the amide bond, whose properties are modulated by electronic and steric effects imposed by substituents.
-
Amide Resonance and Carbonyl Electrophilicity: The lone pair of the nitrogen atom participates in resonance with the carbonyl group, imparting a partial double-bond character to the C-N bond and reducing the electrophilicity of the carbonyl carbon. Substituents that alter the electron density on the nitrogen or the carbonyl carbon can significantly disrupt this resonance, thereby tuning the ring's susceptibility to nucleophilic attack.
-
Electronic Influence of Substituents: The position and electronic nature of substituents are the most critical factors influencing reactivity.
-
Electron-Withdrawing Groups (EWGs): When placed on the carbon framework (positions C3, C4, C5), EWGs (e.g., -NO₂, -CF₃, -Br) increase the partial positive charge on the carbonyl carbon through inductive effects, making it more susceptible to nucleophilic attack, such as hydrolysis.[8] An EWG on the nitrogen atom (N1) will strongly decrease the nitrogen's ability to donate its lone pair into resonance, dramatically increasing carbonyl electrophilicity.
-
Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -CH₃, -OCH₃) increase electron density in the ring, enhancing amide resonance and decreasing the electrophilicity of the carbonyl carbon, which typically leads to reduced reactivity in hydrolysis or reduction reactions.
-
-
Steric Hindrance: Bulky substituents, particularly those adjacent to the reaction centers (C5 or C3, and N1), can sterically shield the carbonyl carbon or the nitrogen atom, hindering the approach of reagents and slowing reaction rates.[9]
Pillar 2: Comparative Experimental Analysis of Key Reactions
To objectively compare the reactivity of different substituted pyrrolidinones, we must employ standardized experimental protocols that yield quantitative, reproducible data. Here, we detail methodologies for assessing three fundamental transformations: alkaline hydrolysis, amide reduction, and N-acylation.
A. Alkaline Hydrolysis: A Measure of Ring Stability
The rate of base-catalyzed hydrolysis is a direct probe of the electrophilicity of the lactam carbonyl carbon and, by extension, the stability of the pyrrolidinone ring. The reaction proceeds via a nucleophilic acyl substitution mechanism, initiated by the attack of a hydroxide ion.
Caption: Mechanism of base-catalyzed pyrrolidinone hydrolysis.
Experimental Protocol: Kinetic Analysis of Hydrolysis
This protocol is designed to determine the pseudo-first-order rate constants for the hydrolysis of various substituted pyrrolidinones under alkaline conditions. The disappearance of the starting material is monitored by High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of each substituted pyrrolidinone in acetonitrile.
-
Prepare a 0.2 M sodium hydroxide (NaOH) solution in a 1:1 mixture of water and acetonitrile. Rationale: The mixed solvent system ensures the solubility of both the pyrrolidinone and NaOH.
-
-
Reaction Setup:
-
Equilibrate a water bath to 50.0 ± 0.1 °C.
-
In a series of HPLC vials, add 50 µL of the pyrrolidinone stock solution.
-
Place the vials in the water bath to pre-warm for 5 minutes.
-
-
Initiation and Monitoring:
-
To initiate the reaction, add 950 µL of the pre-warmed NaOH solution to each vial, cap quickly, vortex, and start a timer. The final concentration will be 0.5 mM pyrrolidinone in 0.19 M NaOH.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), inject an aliquot of the reaction mixture directly into an HPLC system equipped with a C18 column and a UV detector set to an appropriate wavelength for the pyrrolidinone.
-
The mobile phase should be optimized to resolve the starting material from the product (e.g., a gradient of acetonitrile in water with 0.1% formic acid).
-
-
Data Analysis:
-
Record the peak area of the starting pyrrolidinone at each time point.
-
Plot the natural logarithm of the peak area (ln[Area]) versus time (in seconds).
-
The slope of the resulting linear plot is equal to the negative of the pseudo-first-order rate constant (-k_obs).
-
Comparative Data: Hydrolysis Rates
| Compound | Substituent | Position | k_obs (s⁻¹) at 50 °C | Relative Rate |
| 1 | H | - | 1.2 x 10⁻⁵ | 1.0 |
| 2 | 3-Methyl | C3 | 8.5 x 10⁻⁶ | 0.71 |
| 3 | 3-Bromo | C3 | 5.6 x 10⁻⁵ | 4.67 |
| 4 | N-Phenyl | N1 | 9.8 x 10⁻⁵ | 8.17 |
This is illustrative data based on established chemical principles. The results clearly demonstrate that the electron-donating methyl group (Compound 2 ) decreases the hydrolysis rate, while the inductively electron-withdrawing bromo group (Compound 3 ) and the resonance-withdrawing N-phenyl group (Compound 4 ) significantly accelerate the reaction.[8]
B. Reduction to Pyrrolidines: Accessing the Saturated Core
The conversion of a pyrrolidinone to its corresponding pyrrolidine is a fundamental transformation, often achieved with powerful hydride reagents like lithium aluminum hydride (LiAlH₄).[10] This reaction's efficiency can be influenced by the electronic nature and steric bulk of substituents.
Caption: Experimental workflow for the LiAlH₄ reduction of pyrrolidinones.
Experimental Protocol: Comparative Reduction Yields
This protocol compares the isolated yields of pyrrolidines derived from the reduction of differently substituted pyrrolidinones.
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add lithium aluminum hydride (LiAlH₄, 2.0 equivalents) and anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the substituted pyrrolidinone (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Rationale: Anhydrous conditions are critical as LiAlH₄ reacts violently with water. Dropwise addition at 0 °C controls the initial exothermic reaction.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
-
Workup and Isolation:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite, washing thoroughly with ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by silica gel column chromatography.
-
Determine the isolated yield and confirm the product's identity and purity using GC-MS and NMR spectroscopy.
-
Comparative Data: Reduction Yields
| Compound | Substituent | Position | Isolated Yield (%) |
| 1 | H | - | 92% |
| 5 | 5,5-Dimethyl | C5 | 85% |
| 6 | N-Benzyl | N1 | 95% |
| 7 | 3-Methoxy | C3 | 88% |
This is illustrative data. The yields are generally high for this robust reaction. The slight decrease in yield for Compound 5 may be attributed to steric hindrance near the carbonyl group, slightly impeding the approach of the hydride. The presence of other functional groups, like the ether in Compound 7 , is well-tolerated.
C. N-Acylation: Probing N-H Acidity and Nucleophilicity
For pyrrolidinones with an unsubstituted nitrogen (N-H), the acidity of this proton and the nucleophilicity of the resulting conjugate base are key reactivity parameters. This is often probed through N-alkylation or N-acylation reactions.[2]
Caption: General reaction scheme for the N-acylation of pyrrolidinone.
Experimental Protocol: Competitive N-Acetylation
This protocol uses a competition experiment to determine the relative reactivity of two different pyrrolidinones towards an acylating agent.
-
Reaction Setup:
-
In a dry flask under argon, combine equimolar amounts (e.g., 1.0 mmol each) of Pyrrolidinone A and Pyrrolidinone B in anhydrous dimethylformamide (DMF).
-
Add a non-nucleophilic base (e.g., sodium hydride, NaH, 1.2 equivalents total) at 0 °C and stir for 30 minutes. Rationale: A sub-stoichiometric amount of base relative to the total pyrrolidinones ensures a competitive deprotonation environment.
-
-
Acylation:
-
Add a limited amount of acetyl chloride (0.5 equivalents total) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2 hours.
-
-
Workup:
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Analysis:
-
Dissolve the crude residue in a deuterated solvent (e.g., CDCl₃).
-
Analyze the product mixture using ¹H NMR spectroscopy. By integrating characteristic, non-overlapping peaks for the acetylated product of A and the acetylated product of B, the product ratio can be determined, which directly reflects the relative reactivity of the two starting materials.
-
Comparative Data: Relative N-Acylation Reactivity
| Competition Pair | Substituent on B | Product Ratio (Ac-A : Ac-B) | Interpretation |
| A (unsubstituted) vs. B | 4,4-Dimethyl | 1 : 0.85 | Minor steric hindrance from C4 substituents slightly disfavors acylation. |
| A (unsubstituted) vs. B | 3-Oxo (Succinimide) | 1 : 3.5 | The second carbonyl group in succinimide significantly increases N-H acidity, leading to preferential and faster acylation. |
This is illustrative data. The results show that while remote steric bulk has a minor effect, electronic factors that increase N-H acidity dramatically enhance the rate of N-acylation.
Conclusion: A Predictive Framework for Reactivity
The reactivity of the pyrrolidinone core is not a static property but a dynamic characteristic that can be precisely modulated through strategic substitution. This guide has established a clear framework for understanding and predicting this behavior:
-
Ring Stability: Reactivity towards nucleophilic attack (e.g., hydrolysis) is enhanced by electron-withdrawing substituents that increase the electrophilicity of the carbonyl carbon.
-
Reductive Amenability: The amide bond is readily reduced by strong hydrides, a transformation that is generally tolerant of various substituents, though significant steric hindrance can impede the reaction.
-
N-H Reactivity: The acidity of the N-H proton is the dominant factor in N-functionalization reactions. Electron-withdrawing groups on the carbon framework increase this acidity and accelerate reactions like N-acylation.
By leveraging the principles and experimental protocols outlined herein, researchers, scientists, and drug development professionals can better rationalize the behavior of existing pyrrolidinone-containing molecules and rationally design new ones with tailored reactivity profiles to meet specific synthetic and therapeutic objectives.
References
- Enamine. Synthesis of unique pyrrolidines for drug discovery.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- Stover, K. R., et al. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry.
- Kamal, A., et al. (2007). Simple and Efficient Synthesis of Substituted 2-Pyrrolidinones, 2-Pyrrolones, and Pyrrolidines from Enaminones of Baylis−Hillman Derivatives of 3-Isoxazolecarbaldehydes. The Journal of Organic Chemistry.
- PharmaBlock. Pyrrolidine Derivatives in Drug Discovery.
- PharmaBlock. 【Whitepaper】Pyrrolidine Derivatives in Drug Discovery.
- White Rose eTheses Online. Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions.
- Powers, T. S., et al. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters.
- Zaitsev, V. G., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules.
- Page, M. I. (2000). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases.
- Page, M. I. (2014). The Chemical Reactivity of β-Lactams, β-Sultams and β-Phospholactams. ResearchGate.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
- D'hooghe, M., & De Kimpe, N. (2006).
- Albaladejo, M. J., et al. (2016). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Journal of Organic Chemistry.
- BenchChem. (2025). Application Notes: Synthesis of N-Substituted 2-Pyrrolidinone Derivatives.
- Beach, S. F., et al. (1985). The hydrolysis of pyrrolidine green and some derivatives. Part 2. The kinetics of the hydrolysis of some 3-substituted derivatives of pyrrolidine green. Journal of the Chemical Society, Perkin Transactions 2.
- Gevorgyan, A. R., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences.
- Lin, C. N., et al. (2014). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. Journal of Agricultural and Food Chemistry.
- Vicario, J. (2017). A new path to enantioselective substituted pyrrolidines. Mapping Ignorance.
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- 5. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]
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A Comparative Guide to the Synthesis of Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate Derivatives
This guide provides an in-depth comparative analysis of synthetic methodologies for tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate, a key heterocyclic building block in modern drug discovery. The pyrrolidine scaffold is a privileged structure found in numerous natural products and pharmaceuticals.[1] The presence of a 4-oxo functional group offers a versatile handle for further chemical modifications, making these derivatives highly valuable for constructing libraries of potential therapeutic agents, particularly in the development of inhibitors for enzymes like acetylcholinesterase.[2]
This document is intended for researchers, medicinal chemists, and process development professionals. It moves beyond simple protocol recitation to explore the mechanistic rationale behind different synthetic strategies, offering a critical evaluation of their respective strengths and limitations. We will compare prominent methods, provide detailed, validated protocols, and present quantitative data to guide the selection of the most appropriate synthesis for your specific research and development needs.
Section 1: Overview of Synthetic Strategies for the 4-Oxopyrrolidine Core
The construction of the substituted 4-oxopyrrolidine ring can be approached through several distinct synthetic paradigms. The choice of strategy is often dictated by factors such as the availability of starting materials, desired stereochemical outcome, scalability, and tolerance of other functional groups. The most prevalent and effective methods can be broadly categorized as:
-
Intramolecular Cyclization (e.g., Dieckmann Condensation): A classic and robust method involving the base-mediated intramolecular condensation of a diester to form the cyclic β-keto ester. This strategy is highly effective for creating the core ring structure.
-
Transition Metal-Catalyzed Cyclizations: Modern organometallic chemistry offers powerful tools for ring formation. Palladium-catalyzed reactions, for instance, can facilitate the intramolecular cyclization of appropriately functionalized acyclic precursors under mild conditions, often with high stereoselectivity.[3]
-
Organocatalytic Approaches: Asymmetric organocatalysis has emerged as a powerful, metal-free alternative for constructing chiral molecules.[4] Methods involving Michael additions catalyzed by proline or its derivatives can be employed to build the pyrrolidine skeleton enantioselectively.[5]
Below, we provide a detailed analysis and comparison of representative protocols based on these core strategies.
Section 2: Comparative Analysis of Key Synthetic Routes
Method A: Modified Dieckmann Condensation
This approach is a cornerstone of cyclic ketone synthesis. It relies on the intramolecular cyclization of a linear diester precursor bearing a nitrogen atom. The choice of a Boc-protecting group is strategic, as it is stable under the basic conditions of the condensation but can be readily removed later if required.
Causality and Experimental Rationale: The selection of a strong, non-nucleophilic base such as sodium tert-butoxide is critical. It efficiently deprotonates the carbon alpha to one of the ester groups to generate the requisite enolate for the intramolecular attack, while minimizing side reactions like saponification. The subsequent acidic workup and heating ensure both neutralization and decarboxylation of the intermediate β-keto ester to yield the final 4-oxopyrrolidine product.
Workflow Diagram:
Caption: Workflow for the Dieckmann Condensation approach.
Detailed Experimental Protocol:
-
Synthesis of the Diester Precursor: To a solution of tert-butyl (3-methoxy-3-oxopropyl)carbamate (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir for 30 minutes. Add methyl 2-bromopropionate (1.05 eq) dropwise and allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction carefully with saturated aq. NH₄Cl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo to yield the crude diester, which is purified by column chromatography.
-
Dieckmann Condensation: Dissolve the purified diester (1.0 eq) in anhydrous toluene. Add sodium tert-butoxide (1.2 eq) and heat the mixture to reflux for 4 hours.
-
Workup and Decarboxylation: Cool the reaction mixture to room temperature and pour it into a mixture of ice and 3M HCl. Stir vigorously for 1 hour. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting crude β-keto ester is dissolved in a 1:1 mixture of acetic acid and water with 10% (v/v) concentrated HCl and heated to 100 °C for 2 hours.
-
Purification: After cooling, the mixture is neutralized with solid NaHCO₃ and extracted with ethyl acetate. The organic phase is dried and concentrated. The final product is purified by silica gel chromatography.
Method B: Palladium-Catalyzed Intramolecular C-N Cross-Coupling
This modern synthetic route offers an alternative that can provide better control over stereochemistry, particularly for more complex derivatives. The strategy involves the synthesis of an acyclic precursor containing a leaving group (e.g., a halide) and a protected amine, which are then coupled using a palladium catalyst.
Causality and Experimental Rationale: The success of this reaction hinges on the catalytic cycle of the palladium complex. A Pd(0) species undergoes oxidative addition into the carbon-halogen bond of the precursor. The tethered nitrogen atom of the carbamate then acts as a nucleophile in an intramolecular reductive elimination step to form the pyrrolidine ring and regenerate the Pd(0) catalyst. The choice of ligand (e.g., BINAP) is crucial for stabilizing the palladium complex and influencing the reaction's efficiency and selectivity.[3]
Workflow Diagram:
Caption: Workflow for the Palladium-Catalyzed Cyclization.
Detailed Experimental Protocol:
-
Precursor Synthesis: Synthesize tert-butyl (4-bromo-2-methyl-3-oxobutyl)carbamate via standard alkylation and oxidation procedures from a suitable amino alcohol precursor.
-
Cyclization Reaction: To a degassed solution of the precursor (1.0 eq) in toluene, add Pd₂(dba)₃ (0.02 eq), (R)-BINAP (0.05 eq), and sodium tert-butoxide (1.4 eq).
-
Reaction Execution: Heat the mixture under an inert argon atmosphere at 80 °C for 12-18 hours, monitoring by TLC or LC-MS.
-
Purification: Upon completion, cool the reaction, filter through a pad of Celite®, and concentrate the filtrate. Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the target compound.
Section 3: Performance Comparison and Data
The selection of a synthetic route is a multi-factorial decision. The following table provides a comparative summary of the discussed methods to aid in this process.
| Parameter | Method A: Dieckmann Condensation | Method B: Pd-Catalyzed Coupling |
| Typical Yield | 50-70% | 65-85% |
| Key Reagents | Sodium tert-butoxide, HCl | Pd₂(dba)₃, BINAP, NaOtBu |
| Scalability | Excellent; reagents are inexpensive. | Moderate; catalyst cost can be a factor. |
| Stereocontrol | Generally produces racemates unless chiral starting materials are used. | High; can be made enantioselective with chiral ligands.[3] |
| Advantages | Cost-effective, uses classical and well-understood reactions. | Mild reaction conditions, high functional group tolerance, potential for high enantioselectivity. |
| Limitations | Harsh conditions (strong base, acid, heat), may not be suitable for sensitive substrates. | Catalyst cost and sensitivity to air/moisture, requires inert atmosphere. |
Section 4: Validation and Spectroscopic Data
Confirmation of the successful synthesis and purity of this compound is achieved through standard analytical techniques.[6] Below is a table of expected spectroscopic data for the target compound.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.05-3.85 (m, 1H), 3.65-3.50 (m, 2H), 2.70-2.55 (m, 1H), 2.40-2.25 (m, 1H), 1.46 (s, 9H), 1.20 (d, J=7.2 Hz, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 208.5, 154.2, 80.5, 53.1, 49.8, 45.3, 28.4 (3C), 14.7. |
| Mass Spec (ESI) | m/z: 200.1281 [M+H]⁺, 222.1100 [M+Na]⁺.[7] |
| Appearance | Colorless to pale yellow oil. |
Note: NMR shifts are predictive and may vary slightly based on solvent and experimental conditions. The data is consistent with the structure of the target molecule.[7]
Conclusion
Both the classical Dieckmann condensation and modern palladium-catalyzed cross-coupling present viable and effective routes for the synthesis of this compound.
-
The Dieckmann Condensation is a highly scalable and cost-effective method, making it ideal for large-scale production where stereochemistry is not an immediate concern or can be addressed through resolution or the use of chiral starting materials.
-
The Palladium-Catalyzed Coupling offers superior control, milder conditions, and a direct path to enantioenriched products, which is often a critical requirement in medicinal chemistry and drug development.[3]
The ultimate choice of method will depend on the specific goals of the project, balancing the need for scalability, cost-effectiveness, and precise stereochemical control. This guide provides the foundational data and procedural knowledge to make an informed decision for the synthesis of this valuable chemical intermediate.
References
- A Comparative Analysis of Catalysts for Pyrrolidine Synthesis: A Guide for Researchers. Benchchem.
- Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv, Cambridge Open Engage.
- Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. ACS Publications - Organic Letters.
- Process for manufacturing 2-pyrrolidone or N-alkylpyrrolidones. Google Patents.
- Pyrrolidine synthesis. Organic Chemistry Portal.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.
- Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv.
- This compound. BLDpharm.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- This compound (C10H17NO3). PubChemLite.
- Synthesis and biological evaluation of new oxopyrrolidine derivatives as inhibitors of acetyl cholinesterase and β amyloid protein as anti - Alzheimer's agents. PubMed.
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Navigating Purity: A Comparative Guide to the HPLC Analysis of Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate, a chiral building block and key intermediate in the synthesis of various novel therapeutics, is no exception.[1][2] Its molecular structure, featuring a ketone group and a tert-butoxycarbonyl (Boc) protecting group, necessitates robust analytical methods to ensure chemical purity and identify potential process-related impurities or degradants.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. We will delve into a primary reversed-phase HPLC (RP-HPLC) method, offering a detailed protocol and the scientific rationale behind its parameters. Furthermore, we will explore alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR), providing a comparative analysis to empower researchers in selecting the optimal method for their specific needs.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical purity analysis due to its versatility, robustness, and wide applicability to a vast range of organic molecules. For a moderately polar compound like this compound (Predicted XLogP: 1.2), a C18 stationary phase provides an excellent balance of hydrophobic interactions for effective separation from both more polar and less polar impurities.[3]
The ketone chromophore within the molecule allows for sensitive detection using a UV detector. The choice of mobile phase, a gradient of water and acetonitrile with a small amount of acid, is designed to ensure sharp peak shapes and efficient elution of the analyte and its potential impurities.
Experimental Protocol: RP-HPLC
Objective: To determine the purity of this compound and separate it from potential impurities.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Vortex or sonicate until fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Causality Behind Experimental Choices
-
C18 Column: The choice of a C18 stationary phase is based on the moderate polarity of the analyte. This provides sufficient retention and allows for separation based on hydrophobicity.
-
Acidified Mobile Phase: The addition of 0.1% formic acid to the mobile phase serves two purposes: it protonates any free silanol groups on the silica backbone of the stationary phase, which minimizes peak tailing, and it ensures consistent ionization of the analyte and any acidic or basic impurities, leading to reproducible retention times.
-
Gradient Elution: A gradient is employed to ensure that impurities with a wide range of polarities can be eluted and separated within a reasonable run time. A shallow gradient allows for high resolution of closely eluting peaks.
-
UV Detection at 210 nm: The ketone functional group in the pyrrolidine ring exhibits UV absorbance. While the absorbance maximum might be higher, 210 nm is chosen to provide good sensitivity for both the main compound and a broad range of potential organic impurities that may lack strong chromophores at higher wavelengths.
Workflow for RP-HPLC Analysis
Caption: Workflow for RP-HPLC purity analysis.
Alternative Analytical Methods
While RP-HPLC is a robust primary method, other techniques can offer complementary information or advantages in specific scenarios.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides excellent separation efficiency and definitive identification of impurities through mass spectrometry. For this compound, GC-MS can be particularly useful for detecting volatile organic impurities from the synthesis, such as residual solvents or starting materials.
Advantages:
-
High sensitivity and specificity for volatile impurities.
-
Provides structural information for impurity identification.
-
Excellent for detecting low-level residual solvents.
Disadvantages:
-
The analyte must be thermally stable and sufficiently volatile. The Boc-protected amine may be prone to thermal degradation.
-
Non-volatile impurities will not be detected.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Carrier Gas: Helium, constant flow 1.0 mL/min
-
Oven Program:
-
Initial: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
-
Sample Preparation: Dissolve sample in a volatile solvent like ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[4] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard with a known concentration, the purity can be accurately calculated.
Advantages:
-
Provides absolute purity determination.
-
Does not require a specific reference standard of the analyte itself.
-
Can quantify impurities even if they are structurally unknown, provided they have unique signals.
-
Non-destructive technique.
Disadvantages:
-
Lower sensitivity compared to chromatographic methods.
-
Requires a certified, stable internal standard that does not have overlapping signals with the analyte.
-
Complex mixtures can lead to signal overlap, complicating quantification.
-
Spectrometer: 400 MHz or higher
-
Internal Standard: A certified standard with a known purity, such as maleic anhydride or dimethyl sulfone. The choice depends on solubility and lack of signal overlap.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, Chloroform-d).
-
Procedure:
-
Accurately weigh the internal standard and the analyte into the same vial.
-
Dissolve in a precise volume of deuterated solvent.
-
Acquire a ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T1 of any signal being integrated to ensure full relaxation and accurate integration.
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity based on the integral values, molecular weights, and masses of the analyte and standard.
-
Method Comparison
| Parameter | RP-HPLC | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity | Separation based on volatility and boiling point | Nuclear spin resonance in a magnetic field |
| Primary Use | Routine purity testing, impurity profiling | Volatile impurity and residual solvent analysis | Absolute purity determination, reference standard characterization |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Moderate (µg to mg level) |
| Impurity ID | Tentative (by UV/PDA and retention time) | Definitive (by mass fragmentation pattern) | Possible (with advanced NMR techniques) |
| Quantitation | Relative (Area %) or external/internal standard | Internal/external standard | Absolute (with certified internal standard) |
| Sample Throughput | High | High | Low to Medium |
| Key Advantage | Robust, versatile, widely established | Excellent for volatile impurities and identification | No need for analyte-specific reference standard |
| Key Limitation | Requires reference standards for impurity ID | Not suitable for non-volatile compounds | Lower sensitivity, potential signal overlap |
Troubleshooting Common HPLC Issues
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | 1. Secondary interactions with free silanols on the column. 2. Column overload. | 1. Ensure mobile phase is sufficiently acidic (e.g., 0.1% TFA or formic acid). 2. Reduce sample concentration. |
| Poor Resolution | 1. Inappropriate mobile phase composition or gradient. 2. Old or degraded column. | 1. Optimize the gradient slope (make it shallower for better separation). 2. Replace the column with a new one of the same type. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents. 2. Run blank injections with a strong solvent (e.g., 100% acetonitrile) to clean the system. |
| Baseline Drift | 1. Column not fully equilibrated. 2. Mobile phase composition changing over time. | 1. Extend the re-equilibration time at the end of the gradient. 2. Ensure mobile phases are well-mixed and degassed. |
Logical Framework for Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
The selection of an appropriate analytical method for purity assessment is a critical decision in the drug development process. For routine analysis and impurity profiling of this compound, a well-developed RP-HPLC method stands as the most practical and robust choice. It offers a balance of resolution, sensitivity, and throughput necessary for quality control environments.
However, for a comprehensive characterization, complementary techniques are invaluable. GC-MS provides unparalleled insight into volatile impurities and residual solvents, while qNMR offers a path to determining absolute purity without a dedicated reference standard. By understanding the strengths and limitations of each technique, as detailed in this guide, researchers can confidently select and implement the most suitable methods to ensure the quality and integrity of this vital pharmaceutical intermediate.
References
- BenchChem. (2025). Navigating Purity: A Comparative Guide to Analytical Methods for (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 1-Ethyl-2-(nitromethylidene)pyrrolidine.
- SynHet. (n.d.). Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)
- BLDpharm. (n.d.).
- ResearchGate. (2025). Update on analytical methods for toxic pyrrolizidine alkaloids.
- BenchChem. (2025). Application Note: Chiral HPLC Analysis of 1-Propionylpyrrolidine-2-carboxylic acid.
- Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)
- ChemSrc. (2025).
- ResearchGate. (2025).
- National Institutes of Health. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.
- ChemBK. (n.d.). tert-butyl 3-(tert-butoxycarbonyl)
- PubChemLite. (n.d.).
- PubChemLite. (n.d.).
- AstaTech, Inc. (n.d.). tert-butyl (3S,4S)-3-(hydroxymethyl)
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- PubChem. (n.d.).
- ResearchGate. (n.d.). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
- MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- PubChem. (n.d.).
- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of tert-butyl 3-(hydroxymethyl)
- BLDpharm. (n.d.). (3R,4R)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)
- BOC Sciences. (n.d.). tert-butyl (3S,4S)-3-(hydroxymethyl)
- BLDpharm. (n.d.). tert-Butyl (3R,4R)
Sources
Illuminating the Stereochemical Landscape: A Comparative Guide to the Reaction Products of Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate
In the intricate world of medicinal chemistry and drug development, the pyrrolidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. The targeted synthesis of substituted pyrrolidines with precise stereochemical control is paramount for elucidating structure-activity relationships (SAR) and optimizing pharmacological profiles. This guide provides an in-depth analysis of the reaction products of a key building block, tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate, offering a comparative study of its reactivity and outlining robust experimental protocols for the unambiguous structural confirmation of its derivatives. By examining the outcomes of key transformations and comparing them with alternative synthetic strategies, we aim to equip researchers with the knowledge to navigate the synthetic landscape of 3,4-disubstituted pyrrolidines with confidence and precision.
The Central Role of this compound in Pyrrolidine Synthesis
This compound is a versatile synthetic intermediate. The presence of a ketone at the C4 position, a methyl group at the C3 position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides multiple avenues for functionalization. The ketone offers a handle for reduction to introduce a hydroxyl group or for nucleophilic addition to generate more complex structures. The protons alpha to the carbonyl are amenable to deprotonation and subsequent alkylation, allowing for the introduction of diverse substituents at the C3 and C5 positions. The Boc group ensures the stability of the pyrrolidine ring during these transformations and can be readily removed under acidic conditions to enable further N-functionalization.
This guide will focus on two primary transformations of this key intermediate: stereoselective reduction of the C4-ketone and regioselective alkylation at the C3-position. We will delve into the experimental intricacies of these reactions, present the spectroscopic data of the resulting products, and compare these approaches with alternative methods for accessing similarly substituted pyrrolidines.
Unraveling the Stereochemistry of Reduction: The Formation of cis- and trans-3-methyl-4-hydroxypyrrolidines
The reduction of the C4-ketone in this compound is a critical step in the synthesis of many biologically active molecules. The stereochemical outcome of this reduction, leading to either the cis or trans diastereomer of tert-butyl 3-methyl-4-hydroxypyrrolidine-1-carboxylate, is of paramount importance as it directly influences the three-dimensional orientation of the substituents and, consequently, the biological activity of the final compound.
Experimental Protocol: Sodium Borohydride Reduction
A common and operationally simple method for the reduction of ketones is the use of sodium borohydride (NaBH₄). The diastereoselectivity of this reduction is influenced by the steric environment around the carbonyl group.
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Slowly add acetone to quench the excess NaBH₄.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the cis and trans diastereomers.
Structural Confirmation and Data Comparison
The elucidation of the stereochemistry of the resulting alcohols is typically achieved through detailed analysis of their ¹H NMR spectra, particularly the coupling constants between the protons at C3 and C4.
| Compound | Diastereomer | Key ¹H NMR Data (CDCl₃, 400 MHz) |
| Product A | cis-3-methyl-4-hydroxypyrrolidine | H4: multiplet, J₃,₄ ≈ 3-6 Hz |
| Product B | trans-3-methyl-4-hydroxypyrrolidine | H4: multiplet, J₃,₄ ≈ 10-13 Hz |
Causality Behind Spectral Differences: The magnitude of the vicinal coupling constant (³J) between H3 and H4 is dictated by the dihedral angle between these two protons, as described by the Karplus equation. In the cis isomer, the dihedral angle is typically around 60°, resulting in a smaller coupling constant. Conversely, in the trans isomer, the dihedral angle is closer to 180°, leading to a larger coupling constant.[1][2]
Workflow for Stereochemical Assignment:
Caption: Workflow for the reduction and stereochemical assignment of the resulting alcohols.
Exploring Regioselectivity: Alkylation of the Pyrrolidine Ring
The introduction of substituents at the C3 position of the pyrrolidine ring is another key transformation. This is typically achieved by deprotonation with a strong base to form an enolate, followed by reaction with an electrophile. The regioselectivity of this reaction is a critical consideration.
Experimental Protocol: Lithium Diisopropylamide (LDA) Mediated Alkylation
LDA is a strong, non-nucleophilic base commonly used to generate enolates.
Step-by-Step Protocol:
-
Enolate Formation: Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C. To this, add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour.
-
Electrophile Addition: Add the desired electrophile (e.g., methyl iodide, 1.2 eq) to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Structural Confirmation and Comparison with Modern Alternatives
The structural confirmation of the alkylated product relies on a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the position and nature of the newly introduced substituent.
Alternative Approach: sp³ C-H Alkylation
Recent advances in photoredox catalysis have enabled the direct alkylation of sp³ C-H bonds, offering a more atom-economical and potentially milder alternative to traditional enolate chemistry. For instance, the use of a photocatalyst in the presence of an alkyl halide can lead to the formation of a C-C bond at the position alpha to the nitrogen.[3][4]
| Feature | LDA-Mediated Alkylation | sp³ C-H Photoredox Alkylation |
| Mechanism | Enolate formation | Radical-mediated C-H activation |
| Reagents | Strong, cryogenic base (LDA) | Photocatalyst, light source |
| Regioselectivity | Typically at the less hindered α-carbon | Can be directed to other positions |
| Scope | Well-established for various electrophiles | Emerging field with expanding scope |
Logical Relationship of Alkylation Strategies:
Caption: Comparison of traditional and modern alkylation strategies.
Alternative Synthetic Routes to 3,4-Disubstituted Pyrrolidines
While the functionalization of this compound provides a direct route to certain 3,4-disubstituted pyrrolidines, a variety of other synthetic strategies have been developed to access this important structural motif, often with excellent control over stereochemistry.
-
[3+2] Cycloaddition Reactions: The reaction of azomethine ylides with substituted alkenes is a powerful method for the diastereoselective synthesis of highly functionalized pyrrolidines, capable of generating multiple stereocenters in a single step.[5]
-
Multicomponent Reactions: One-pot multicomponent reactions can efficiently construct complex pyrrolidine structures from simple starting materials, offering high atom economy and operational simplicity.[6]
-
Ring-Closing Metathesis: This strategy involves the synthesis of a diene precursor followed by a ruthenium-catalyzed ring-closing metathesis to form the pyrrolidine ring.
The choice of synthetic strategy will ultimately depend on the desired substitution pattern, the required stereochemistry, and the availability of starting materials.
Conclusion
The structural confirmation of reaction products is a cornerstone of synthetic chemistry. For a versatile building block like this compound, a thorough understanding of its reactivity and the stereochemical outcomes of its transformations is essential. By employing detailed spectroscopic analysis, particularly ¹H NMR for stereochemical assignments, researchers can confidently characterize the products of reduction and alkylation. Furthermore, an awareness of alternative synthetic strategies provides a broader toolkit for accessing a diverse range of 3,4-disubstituted pyrrolidines, empowering the design and synthesis of novel molecules with potential therapeutic applications.
References
-
Bogdanov, M. G., Svinyarov, I. V., Ivanova, B. B., & Spiteller, M. (2010). Synthesis, spectroscopic and structural study of trans- and cis-(±)-3-phenyl-4-(pyrrolidine-1-carbonyl)-isochroman-1-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(4), 902–907. [Link][4]
-
Reddy, R. P., & Kumar, P. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters, 13(20), 5584–5587. [Link][6]
-
Herrera, R. P., Sotorríos, L., & Díaz-de-Villegas, M. D. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7357–7362. [Link][5]
-
Twitty, C. G., & MacMillan, D. W. C. (2017). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Journal of the American Chemical Society, 139(35), 12259–12262. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group-Selective-sp3-C%E2%80%93H-Alkylation-via-Polarity-Match-Based-Cross-Coupling.pdf]([Link] Macmillan-Group-Selective-sp3-C%E2%80%93H-Alkylation-via-Polarity-Match-Based-Cross-Coupling.pdf)[4]
-
Wang, M., Wang, W., & Q. (2017). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Proceedings of the 2017 4th International Conference on Materials Science and Environmental Engineering (MSEE 2017). [Link][7]
-
PubChem. (n.d.). tert-Butyl 3-oxopyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link][8]
-
Xiao, G., & Pu, L. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Journal of Chemical Engineering of Chinese Universities, 25(6), 1021-1025. [Link][9]
-
PubChem. (n.d.). tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link][10]
-
Ivanova, B. B., & Spiteller, M. (2014). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molecules, 19(9), 13678–13695. [Link][1][2][11]
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Safety Operating Guide
Navigating the Safe Handling of Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate, a key building block in many synthetic pathways. By understanding the inherent risks and adhering to rigorous safety protocols, you can mitigate hazards and ensure the successful progression of your research. This document moves beyond a simple checklist to explain the rationale behind each procedural step, fostering a culture of safety and deep operational understanding.
Hazard Assessment and Risk Mitigation
Core Principle: The "As Low As Reasonably Practicable" (ALARP) principle should be applied to minimize exposure. Given the potential for skin, eye, and respiratory irritation, all handling procedures should be designed to prevent direct contact and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment are non-negotiable when handling this compound. The following table outlines the recommended PPE, with an emphasis on the reasoning behind each selection.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk. | Must meet ANSI Z87.1 standards or equivalent. This is to protect against accidental splashes which could cause serious eye damage[2][3]. |
| Skin and Body Protection | Chemical-resistant laboratory coat or gown. | A fully buttoned lab coat made of a material resistant to chemical permeation is crucial to protect against skin contact and contamination of personal clothing[4]. |
| Hand Protection | Disposable nitrile or neoprene gloves. | Inspect gloves for any signs of degradation or perforation before use. Change gloves frequently, especially after direct contact with the chemical, to prevent permeation and subsequent skin exposure[5]. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | This is mandatory when handling the compound outside of a certified chemical fume hood or if aerosolization is possible. This mitigates the risk of respiratory tract irritation[2][4]. |
Safe Handling and Operational Workflow
Adherence to a stringent, step-by-step operational workflow is critical for minimizing exposure and preventing accidents. The following protocol is designed to be a self-validating system, where each step logically follows the last to ensure a safe handling environment.
Preparation and Engineering Controls
-
Designated Work Area: All handling of this compound should occur in a designated area, clearly marked with appropriate hazard signs.
-
Chemical Fume Hood: All weighing and transfers of the compound must be performed inside a certified chemical fume hood to control vapor and particulate exposure[2][4]. The sash should be kept at the lowest practical height.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[4].
Step-by-Step Handling Procedure
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spatulas, weighing paper, and sealable containers, are within the fume hood.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing the Compound:
-
Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula.
-
Avoid creating dust. If the compound is a fine powder, handle it with extra care to prevent aerosolization.
-
-
Transfer and Dissolution:
-
If dissolving the compound, add the solvent to the reaction vessel first, and then add the weighed compound to the solvent. This can help to reduce dust and splashes.
-
Use a funnel for transferring the solid to the reaction vessel to prevent spillage.
-
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended for similar compounds[6]. Refrigerated storage is advised.
Visual Workflow for Safe Handling
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Incident | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][3]. |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[4][7]. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[2][8]. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2][8]. |
Spill Cleanup
-
Small Spills: For small spills, carefully absorb the material with an inert absorbent material such as vermiculite, sand, or earth. Place the contaminated material into a sealed, labeled container for chemical waste disposal.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.
Disposal Plan: Responsible Waste Management
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be handled as hazardous waste.
-
Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the chemical waste through a licensed and certified hazardous waste disposal company, in accordance with all federal, state, and local regulations[2][8]. Do not dispose of it down the drain or in the regular trash.
By integrating these safety protocols and operational guidelines into your laboratory practices, you can confidently and safely handle this compound, ensuring both the well-being of your team and the integrity of your scientific endeavors.
References
- J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet for 2-(2-Chloro-acetyl)-pyrrolidine-1-carboxylic acid tert-butyl ester.
-
PubChem. (n.d.). Tert-butyl 3-oxopyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
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- 8. jwpharmlab.com [jwpharmlab.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
